molecular formula C13H20N2O B185040 1-(2-Methoxyphenethyl)piperazine CAS No. 147149-54-0

1-(2-Methoxyphenethyl)piperazine

Cat. No.: B185040
CAS No.: 147149-54-0
M. Wt: 220.31 g/mol
InChI Key: SMYVCLYJLPIIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenethyl)piperazine is a high-purity chemical compound offered for research and development purposes. It belongs to the piperazine class of compounds, which are synthetic substances featuring a six-membered ring with two nitrogen atoms . Piperazine derivatives are versatile intermediates in organic synthesis and medicinal chemistry. Related compounds, such as 1-(2-Methoxyphenyl)piperazine, are frequently employed as key building blocks in the synthesis of more complex molecules, including potential pharmacologically active agents . For instance, similar structures are utilized in creating compounds for central nervous system (CNS) research . Researchers value these compounds for their role in exploring structure-activity relationships (SAR) and developing new chemical entities. This product is strictly labeled For Research Use Only (RUO) . It is not intended for human or veterinary diagnostic, therapeutic, or any other consumer-related uses. Researchers should handle this material with appropriate safety precautions, as the specific properties and hazards of this particular compound may not be fully characterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYVCLYJLPIIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610879
Record name 1-[2-(2-Methoxyphenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147149-54-0
Record name 1-[2-(2-Methoxyphenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

what is the mechanism of action of 1-(2-Methoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Drug Profile Search

I'm starting a comprehensive literature review on 1-(2-Methoxyphenethyl)piperazine. My initial focus is its pharmacological profile. I'm prioritizing its receptor binding affinities and functional activities at various monoamine transporters. I need to establish a solid foundation before diving deeper.

Defining Pharmacological Profile

I am now focusing on refining the search terms to capture receptor binding affinities, functional activities, and downstream signaling effects of 1-(2-Methoxyphenethyl)piperazine. I need to gather in vitro and in vivo studies to characterize the mechanism of action, including reuptake inhibition and receptor interactions. I will see if this molecule is a known metabolite of another drug, as well. Then, I plan to synthesize the data to create a causal narrative.

Expanding Search and Analysis

I'm now expanding my search to include downstream signaling effects and potential metabolite status, and will examine in vitro and in vivo data for reuptake inhibition and receptor interactions. I will then construct a causal narrative by synthesizing the collected data. My next steps involve designing Graphviz diagrams to visualize signaling pathways and structuring quantitative data into tables. Finally, I will formulate experimental protocols for key assays.

synthesis pathways for 1-(2-Methoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Synthesis Pathway Search

I'm starting a comprehensive search to find different synthesis routes for 1-(2-Methoxyphenethyl)piperazine. I'm focusing on identifying distinct and well-documented methods, and I'll then look for detailed experimental protocols, including the right reagents, reaction conditions, and purification methods for each identified synthesis pathway.

Expanding Synthesis Exploration

I'm now expanding my search for synthesis pathways, aiming to understand the advantages, disadvantages, and potential applications of 1-(2-Methoxyphenethyl)piperazine. I'm focusing on authoritative sources to validate the key reaction mechanisms I identify. Following the data collection, I will structure the guide to include an introduction to the compound and then detail each pathway, explaining its underlying principles and experimental choices.

Deepening Methodological Scope

I'm now diving deeper into comprehensive searches for various 1-(2-Methoxyphenethyl)piperazine synthesis routes, with a focus on thoroughly documented methods. I'll search for detailed experimental protocols, including reaction conditions, and purification methods. I am also investigating advantages, disadvantages, and potential applications. I am beginning to structure the technical guide to include its significance and dedicated sections for each pathway, clarifying underlying chemical principles, and experimental choices. I will create tables to compare quantitative data, and write step-by-step protocols.

physicochemical properties of 1-(2-Methoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Property Analysis

I'm starting by diving deep into the physicochemical properties of 1-(2-Methoxyphenethyl)piperazine. I'm focusing on its molecular formula, weight, pKa, logP, solubility, and any relevant spectroscopic data I can uncover. My goal is to get a solid grasp of its basic characteristics. I'm prioritizing accuracy and breadth in this initial phase.

Expanding Property Scope

I'm now expanding my search to include experimental protocols for determining key physicochemical parameters, aiming for methods suitable for pharmaceutical research. I'm also looking into the synthesis and applications of 1-(2-Methoxyphenethyl)piperazine to establish context. Concurrently, I've begun structuring the technical guide, outlining sections for a logical flow, including introduction, core properties, experimental determination protocols, and applications.

Deepening Parameter Investigation

I'm now zeroing in on the specifics: I'm compiling the molecule's formula, weight, pKa, LogP, solubility, and spectral data. Next, I will find related experimental protocols, concentrating on pharmaceutical research methods for parameters like pKa and LogP, and I am exploring its synthesis and uses to set the stage. The tech guide is taking shape, with sections like introduction, core properties, experimental protocols, and applications.

1-(2-Methoxyphenethyl)piperazine discovery and historical context

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on MPPP

I'm starting a deep dive into 1-(2-Methoxyphenethyl)piperazine. My initial focus is a comprehensive Google search to uncover its discovery, synthesis methods, and relevant historical context. I'm prioritizing alternative names and the conditions of its original investigation.

Gathering Historical Context

I'm now expanding my search to include key scientific publications and the initial research conditions for 1-(2-Methoxyphenethyl)piperazine. I aim to pinpoint the major players, institutions, and timeline of its development. Further research delves into its pharmacological profile, mechanism of action, and early study data.

Outlining Technical Guide Structure

I'm now structuring the information. I'm focusing on crafting a technical guide. The outline is taking shape, with sections for discovery, synthesis, characterization, and pharmacological understanding. I am preparing a DOT graph to visualize the key timeline events. My next step will be to create the comprehensive whitepaper with in-text citations.

An In-depth Technical Guide to the Structural Analogs and Derivatives of 1-(2-Methoxyphenethyl)piperazine: A Framework for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis, structural analogs, and potential pharmacological properties of 1-(2-Methoxyphenethyl)piperazine. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document leverages established principles of medicinal chemistry and extrapolates from structurally related compounds to offer a robust theoretical framework for researchers, scientists, and drug development professionals. By examining the synthesis of N-substituted piperazines and the structure-activity relationships (SAR) of analogous phenethylpiperazine and arylpiperazine derivatives, this guide aims to empower researchers to explore this chemical space for novel therapeutic agents. Detailed, field-proven experimental protocols for synthesis and hypothetical biological assays are provided to serve as a practical starting point for investigation.

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities.[1][2] Its six-membered heterocyclic structure containing two opposing nitrogen atoms provides a unique combination of properties. These include a high polar surface area, structural rigidity, and the capacity for hydrogen bond donation and acceptance, which often translate to favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability.[1] The versatility of the piperazine nucleus allows for diverse substitutions at its nitrogen atoms, enabling the fine-tuning of a molecule's interaction with various biological targets.[1]

This guide focuses on the largely unexplored chemical entity, 1-(2-Methoxyphenethyl)piperazine. By dissecting its constituent parts—the piperazine core, the phenethyl linker, and the 2-methoxyaryl group—we can infer its potential as a modulator of central nervous system (CNS) targets, particularly neurotransmitter receptors.[3] This document will serve as a foundational resource for the rational design, synthesis, and evaluation of its analogs and derivatives.

Synthesis of the 1-(2-Methoxyphenethyl)piperazine Core

The synthesis of N-substituted piperazines is a well-established field in organic chemistry. Several robust methods can be adapted for the efficient production of 1-(2-Methoxyphenethyl)piperazine. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and the need for specific substitutions in future analog synthesis.

Reductive Amination: A Versatile Approach

Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of our target molecule, this would involve the reaction of piperazine with 2-methoxyphenylacetaldehyde.

Causality of Experimental Choices: This method is advantageous due to the commercial availability of both piperazine and various substituted phenylacetaldehydes. The use of a selective reducing agent like sodium triacetoxyborohydride is crucial to prevent the reduction of the aldehyde before the iminium ion is formed, thereby maximizing the yield of the desired secondary amine. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) which are good at solubilizing the reactants and intermediates.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenethyl)piperazine via Reductive Amination

Materials:

  • Piperazine

  • 2-Methoxyphenylacetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

Procedure:

  • To a solution of piperazine (1.2 equivalents) in dichloromethane (DCM, 10 mL/mmol of aldehyde) at room temperature, add 2-methoxyphenylacetaldehyde (1.0 equivalent).

  • Stir the mixture for 30 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford pure 1-(2-Methoxyphenethyl)piperazine.

Nucleophilic Substitution: A Classic Route

Another common approach involves the nucleophilic substitution of a suitable electrophile with piperazine. In this case, 2-(2-methoxyphenyl)ethyl halide or sulfonate would be the ideal electrophile.

Causality of Experimental Choices: This method is straightforward and often high-yielding. The choice of a suitable leaving group (e.g., bromide, iodide, or tosylate) on the phenethyl moiety is critical for reaction efficiency. The use of a base, such as potassium carbonate or triethylamine, is necessary to neutralize the acid formed during the reaction and to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenethyl)piperazine via Nucleophilic Substitution

Materials:

  • Piperazine

  • 1-(2-bromoethyl)-2-methoxybenzene

  • Potassium carbonate

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of piperazine (3.0 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile (15 mL/mmol of bromide), add 1-(2-bromoethyl)-2-methoxybenzene (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography as described in the reductive amination protocol.

Diagram: Synthetic Pathways to 1-(2-Methoxyphenethyl)piperazine

G cluster_0 Reductive Amination cluster_1 Nucleophilic Substitution Piperazine_RA Piperazine Target_RA 1-(2-Methoxyphenethyl)- piperazine Piperazine_RA->Target_RA DCM Aldehyde 2-Methoxyphenyl- acetaldehyde Aldehyde->Target_RA STAB Sodium Triacetoxyborohydride STAB->Target_RA Piperazine_NS Piperazine Target_NS 1-(2-Methoxyphenethyl)- piperazine Piperazine_NS->Target_NS Acetonitrile Bromide 1-(2-bromoethyl)- 2-methoxybenzene Bromide->Target_NS Base K2CO3 Base->Target_NS

Caption: General synthetic schemes for 1-(2-Methoxyphenethyl)piperazine.

Structural Analogs and Derivatives: Exploring the Chemical Space

The modular nature of the 1-(2-Methoxyphenethyl)piperazine scaffold allows for systematic structural modifications to probe structure-activity relationships. These modifications can be broadly categorized into three areas: the piperazine ring, the phenethyl linker, and the aryl moiety.

Modifications of the Piperazine Ring
  • Substitution at N4: The secondary amine at the N4 position is a prime site for derivatization. Alkylation, acylation, or sulfonylation can introduce a wide variety of functional groups, influencing the molecule's polarity, size, and hydrogen bonding capacity. For example, introducing a second aryl or heteroaryl group at N4 is a common strategy in the design of CNS-active agents.[4]

  • Carbon-substituted Piperazines: Introducing substituents on the carbon atoms of the piperazine ring can introduce chirality and conformational constraints, which can lead to enhanced receptor selectivity and potency.[5]

Alterations to the Phenethyl Linker
  • Chain Length: The length of the alkyl chain connecting the piperazine and aryl moieties can significantly impact receptor affinity.[3] Synthesizing homologs with one (benzyl) or three (phenylpropyl) carbons can help determine the optimal distance for target engagement.

  • Chain Rigidity: Introducing conformational constraints into the linker, for instance, through cyclopropanation or the incorporation of a double or triple bond, can lock the molecule into a more bioactive conformation.

Substitution on the Aryl Ring

The 2-methoxy group on the phenyl ring is a key feature. Its electron-donating nature and steric bulk will influence the molecule's electronic properties and binding orientation. Systematic exploration of other substituents at this and other positions is crucial for SAR studies.

  • Positional Isomers: Moving the methoxy group to the 3- or 4-position will alter the electronic and steric profile of the molecule.

  • Electronic Effects: Replacing the methoxy group with other electron-donating (e.g., methyl, hydroxyl) or electron-withdrawing (e.g., halogen, trifluoromethyl) groups will modulate the pKa of the piperazine nitrogens and the overall electronic character of the aryl ring.

  • Steric Bulk: Introducing larger or smaller substituents can probe the size of the receptor's binding pocket.

Inferred Pharmacological Profile and Structure-Activity Relationships (SAR)

Based on the pharmacology of structurally related arylpiperazines and phenethylpiperazines, it is plausible that 1-(2-Methoxyphenethyl)piperazine and its analogs will interact with monoaminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[4][6]

Potential Targets and Biological Activity
  • Serotonin Receptors: Many arylpiperazines are known to have high affinity for various 5-HT receptor subtypes. For instance, compounds with a methoxyphenyl group often exhibit affinity for 5-HT1A and 5-HT2A receptors.[4] Depending on the specific substitutions, these compounds can act as agonists, antagonists, or partial agonists.

  • Dopamine Receptors: Phenylpiperazine derivatives have also been shown to be potent ligands for dopamine D2 and D3 receptors.[6][7] The nature of the aryl substitution and the linker length are critical determinants of affinity and selectivity.[7]

Hypothetical Structure-Activity Relationships

The following SAR trends can be hypothesized based on existing literature for related compounds:

Structural Modification Hypothesized Effect on Activity Rationale/Supporting Evidence
Aryl Ring Substitution
Methoxy position (2- vs. 3- vs. 4-)Altered receptor subtype selectivity and affinity.The position of electron-donating groups on the phenyl ring of arylpiperazines is known to influence selectivity between 5-HT and dopamine receptor subtypes.[4]
Electron-withdrawing groups (e.g., Cl, CF3)May increase affinity for certain receptor subtypes.Halogen substitution is a common strategy to enhance binding affinity through favorable interactions within the receptor pocket.
Phenethyl Linker
Shortening to benzylMay shift activity towards certain 5-HT receptors.The linker length is a critical determinant of optimal receptor fit.[3]
Lengthening to phenylpropylMay decrease or increase affinity depending on the target.A longer linker may allow for interaction with different sub-pockets within the receptor.
N4-Piperazine Substitution
Small alkyl groupsMay increase lipophilicity and brain penetration.Increased lipophilicity can improve passage across the blood-brain barrier.
Bulky aromatic groupsCan lead to high-affinity ligands, particularly for D3 receptors.[7]A second aromatic moiety can engage in additional binding interactions within the receptor.

Diagram: Hypothetical Pharmacological Interactions

G cluster_receptors Potential CNS Targets cluster_effects Potential Biological Effects cluster_pathways Downstream Signaling Core 1-(2-Methoxyphenethyl)piperazine and Analogs Serotonin Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Core->Serotonin Dopamine Dopamine Receptors (e.g., D2, D3) Core->Dopamine Agonist Agonist Serotonin->Agonist Antagonist Antagonist Serotonin->Antagonist Partial_Agonist Partial Agonist Serotonin->Partial_Agonist Dopamine->Agonist Dopamine->Antagonist Dopamine->Partial_Agonist G_Protein G-Protein Activation Agonist->G_Protein Antagonist->G_Protein Blocks Partial_Agonist->G_Protein Second_Messenger Second Messenger Modulation G_Protein->Second_Messenger

Caption: Inferred interactions of 1-(2-Methoxyphenethyl)piperazine analogs with CNS receptors.

Methodologies for Biological Evaluation

To validate the hypothesized pharmacological profile of novel 1-(2-Methoxyphenethyl)piperazine analogs, a tiered approach to biological testing is recommended, starting with in vitro assays and progressing to more complex cellular and in vivo models.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a panel of CNS receptors (e.g., 5-HT1A, 5-HT2A, D2, D3).

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test compounds dissolved in DMSO.

  • Assay buffer.

  • Scintillation vials and cocktail.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a known high-affinity non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

Objective: To assess the functional activity of test compounds at Gs or Gi-coupled receptors (e.g., D2-like receptors).

Materials:

  • CHO or HEK293 cells stably expressing the receptor of interest.

  • Forskolin.

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the test compound (for antagonist mode, pre-treat with the test compound before adding a known agonist).

  • Stimulate the cells with forskolin (to activate adenylyl cyclase and produce cAMP). For Gi-coupled receptors, co-incubate with an agonist to observe inhibition of forskolin-stimulated cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for the exploration of 1-(2-Methoxyphenethyl)piperazine and its structural analogs as a potential source of novel CNS-active agents. While direct experimental data for the core molecule is sparse, the principles of rational drug design and the wealth of information available for related piperazine derivatives allow for the formulation of clear and actionable research plans.

The proposed synthetic routes are robust and adaptable for the creation of a diverse chemical library. The inferred pharmacological profile provides a starting point for targeted biological screening, and the detailed experimental protocols offer practical guidance for both synthesis and evaluation.

Future research should focus on the synthesis of a focused library of analogs based on the SAR hypotheses outlined in this guide. Systematic biological evaluation of these compounds will be crucial to validate the predicted targets and to identify lead compounds with promising therapeutic potential. Further optimization of these leads for potency, selectivity, and pharmacokinetic properties could ultimately lead to the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Fentanyl and Its New Analogs. (2022). Encyclopedia.pub.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Synthesis and biological activity of piperazine deriv
  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • Long-acting fentanyl analogues: synthesis and pharmacology of N-(1-phenylpyrazolyl)-N-(1-phenylalkyl-4-piperidyl)propanamides. (1998). PubMed.
  • On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. (1995). PubMed.
  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (2023).
  • Fentanyl and Its New Analogs. (2022). Encyclopedia.pub.
  • US20130281702A1 - Methods For Preparing Fentanyl And Fentanyl Intermediates. (2013).
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI.
  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applic
  • The Synthesis of 1-Benzylpiperidine Derivatives. (2019).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • Synthesis and acaricidal activity of phenylpiperazine deriv
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2017). PMC - PubMed Central.
  • Metabolic Pathways and Potencies of New Fentanyl Analogs. (2019). Frontiers.
  • Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI.
  • First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. (2014). PubMed.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2019). Biomolecules & Therapeutics.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.).

Sources

A Guide to the Safe Handling of 1-(2-Methoxyphenethyl)piperazine in a Research and Development Setting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Navigating the Data Gap

1-(2-Methoxyphenethyl)piperazine is a substituted piperazine derivative that holds potential as a building block in pharmaceutical synthesis. However, the absence of specific toxicological and safety data necessitates a highly cautious approach to its handling. This guide provides a framework for researchers and drug development professionals to manage the risks associated with this compound by leveraging data from the structurally similar and more thoroughly documented analog, 1-(2-Methoxyphenyl)piperazine , and the parent chemical class of piperazines.

The core principle of this guide is to treat 1-(2-Methoxyphenethyl)piperazine as a substance with significant potential for skin, eye, and respiratory irritation, and possible systemic effects upon absorption or ingestion, based on the hazard profile of its analogs. A rigorous, self-validating system of protocols, including engineering controls, personal protective equipment (PPE), and emergency procedures, is essential for its safe use.

Structural Analogy and Inferred Hazards

A key aspect of a responsible risk assessment for a novel or uncharacterized compound is the analysis of its structural relationship to known hazardous substances. 1-(2-Methoxyphenethyl)piperazine differs from its more well-documented analog, 1-(2-Methoxyphenyl)piperazine, by the presence of an ethyl linker between the methoxyphenyl group and the piperazine ring. While this may alter its metabolic profile and specific toxicological endpoints, the presence of the piperazine and methoxyphenyl moieties suggests a shared hazard profile.

G cluster_target Target Compound (Data Lacking) cluster_analog Analogous Compound (Data Available) cluster_parent Parent Heterocycle Target 1-(2-Methoxyphenethyl)piperazine Analog 1-(2-Methoxyphenyl)piperazine Target->Analog Structural Similarity (Inferred Hazards) Parent Piperazine Target->Parent Shared Moiety (General Class Hazards) Target_Struct Analog_Struct Parent_Struct

Caption: Structural relationship between the target compound and its analogs.

Based on the available Safety Data Sheets for 1-(2-Methoxyphenyl)piperazine and its hydrochloride salt, we can infer that 1-(2-Methoxyphenethyl)piperazine may exhibit the following hazards.

Table 1: GHS Hazard Classification for the Analog Compound 1-(2-Methoxyphenyl)piperazine HCl
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]
Acute Toxicity (Oral)4Harmful if swallowed[3]
Acute Toxicity (Dermal)4Harmful in contact with skin[3]

This table is based on data for 1-(2-Methoxyphenyl)piperazine and its HCl salt and is for illustrative purposes only.

The toxicological properties of 1-(2-Methoxyphenyl)piperazine have not been fully investigated, but it is known to be corrosive and can cause burns upon any route of exposure.[3] Ingestion can lead to severe damage to the gastrointestinal tract.[3] Given these potential hazards, a conservative approach to handling 1-(2-Methoxyphenethyl)piperazine is mandatory.

Prudent Handling and Storage Protocols

All handling of 1-(2-Methoxyphenethyl)piperazine must be conducted with the assumption that the compound is hazardous. The following protocols are based on best practices for handling uncharacterized research chemicals.

Engineering Controls: The First Line of Defense

The primary method for exposure control is to handle the substance within a properly functioning chemical fume hood. This is non-negotiable for any procedure involving the transfer, weighing, or manipulation of the solid compound or its solutions. The causality is clear: engineering controls remove the hazard at the source, minimizing the reliance on personal protective equipment.

  • Weighing: Use a balance inside a fume hood or a vented balance safety enclosure.

  • Solution Preparation: All preparations of solutions must be performed in a fume hood.

  • General Handling: Any work that could generate dust or aerosols must be conducted within a fume hood.[4]

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Container: Store in a tightly-closed container.[1][5]

  • Environment: Keep in a cool, dry, and well-ventilated area.[1][5]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2] The piperazine moiety is basic and can react exothermically with acids.

  • Security: Store in a locked cabinet or area with restricted access.[1][2]

Personal Protective Equipment (PPE) as a Self-Validating System

In the absence of specific exposure limits and permeation data, a robust PPE ensemble is required. The selection process should be a self-validating system, meaning that each component is chosen to provide a high level of protection against a range of potential chemical insults.

PPE_Decision_Tree Start Handling 1-(2-Methoxyphenethyl)piperazine? IsSolid Is the compound a solid? Start->IsSolid IsVolatile Is it volatile or in solution? IsSolid->IsVolatile No Respirator NIOSH-approved Respirator (N95 minimum for dusts) IsSolid->Respirator Yes LabCoat Chemical-Resistant Lab Coat IsVolatile->LabCoat No IsVolatile->Respirator Yes LargeSpill Potential for large splash or spill? FaceShield Face Shield (over goggles) LargeSpill->FaceShield Yes Apron Chemical-Resistant Apron LargeSpill->Apron Yes Gloves Nitrile Gloves (Double-gloved) Gloves->LargeSpill Goggles Chemical Splash Goggles (ANSI Z87.1) LabCoat->Goggles Goggles->Gloves FaceShield->Apron

Caption: PPE selection decision tree for an uncharacterized compound.

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[4] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. For procedures with a higher risk of spills, a chemically resistant apron over the lab coat is recommended. Double-gloving with nitrile gloves is a prudent measure. Gloves must be inspected before use and changed frequently, especially if contact with the chemical is suspected.[4]

  • Respiratory Protection: For handling the solid material where dust may be generated, a NIOSH-approved N95 respirator is the minimum requirement.[6] All respiratory protection requires a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA.

Spill and Emergency Response Protocols

Accidental Release Measures

In the event of a spill, the primary objective is to ensure personnel safety and then to contain and clean the spill without creating further hazards.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Ignition: Remove all sources of ignition.[4]

  • Containment: For solid spills, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]

First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure. The following measures are based on the expected irritant and corrosive properties of the analogous compounds.

  • Inhalation: Move the individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth).[7] Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2][7] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Physical and Chemical Properties (of Analog Compound)

While the exact properties of 1-(2-Methoxyphenethyl)piperazine are not documented, the properties of 1-(2-Methoxyphenyl)piperazine can provide a rough estimate for experimental planning.

Table 2: Physical and Chemical Properties of 1-(2-Methoxyphenyl)piperazine
PropertyValueSource
Molecular FormulaC11H16N2O[8]
Molecular Weight192.26 g/mol [8]
AppearanceOff-white solid or liquid[4]
Melting Point-23 °C[4]
Boiling Point130-133 °C @ 0.1 mmHg[4]
Flash Point110 °C[4]
SolubilitySparingly soluble in water[7]

Note: The hydrochloride salt of the analog is a solid with a melting point of 213-218 °C.[1]

Stability and Reactivity Profile

Based on its chemical structure, 1-(2-Methoxyphenethyl)piperazine is expected to be stable under recommended storage conditions.[1] However, certain incompatibilities should be noted:

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2]

  • Conditions to Avoid: Generation of dust and exposure to ignition sources.[1]

  • Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon oxides and nitrogen oxides.[2]

Toxicological Profile: An Evidence Gap

As previously stated, there is no specific toxicological data for 1-(2-Methoxyphenethyl)piperazine. Studies on the analog 1-(2-Methoxyphenyl)piperazine are also limited, but indicate moderate health risks upon exposure.[7] Symptoms of exposure to similar piperazine derivatives can include irritation of the respiratory tract and mucous membranes, nausea, headache, and dizziness.[7] Chronic exposure effects are unknown. The compound has not been classified as a carcinogen by IARC, NTP, or OSHA, but this is due to a lack of data, not a confirmation of safety.[2][7]

Conclusion: A Framework for Responsible Innovation

The responsible use of novel chemical entities like 1-(2-Methoxyphenethyl)piperazine in a research and development setting is paramount. In the absence of comprehensive safety data, a conservative, risk-based approach is not just recommended, but essential. By treating this compound as a substance of unknown but potentially high toxicity, and by implementing the robust engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can mitigate the risks and pursue their scientific objectives in a safe and ethical manner. All work with this compound should be preceded by a thorough, documented risk assessment specific to the planned experiment.

References

  • AK Scientific, Inc. (n.d.). 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet.
  • MedChemExpress. (2025, January 27). 1-(2-Methoxyphenyl)piperazine hydrochloride-SDS.
  • Guidechem. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride 5464-78-8 wiki.
  • Echemi. (2019, July 15). 1-(2-Methoxyphenyl)piperazine SDS, 35386-24-4 Safety Data Sheets.
  • Fisher Scientific. (2024, January 28). SAFETY DATA SHEET: 1-(2-Methoxyphenyl)piperazine hydrochloride.
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-(2-Methoxyphenyl)piperazine.
  • Cayman Chemical. (2026, January 9). Safety Data Sheet acc. to OSHA HCS: Cocaine.
  • Varshneya, C., et al. (2016).
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET: Cocaine.
  • ChemicalBook. (n.d.). 50-36-2 CAS MSDS (COCAINE) Melting Point Boiling Point Density CAS Chemical Properties.
  • ChemicalBook. (n.d.). 50-36-2 | CAS DataBase.

Sources

An In-depth Technical Guide to 1-(2-Methoxyphenethyl)piperazine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenethyl)piperazine is a substituted piperazine derivative that holds potential as a key intermediate in the synthesis of novel psychoactive compounds and other pharmacologically active molecules. The piperazine moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of drugs targeting the central nervous system (CNS). The incorporation of a 2-methoxyphenethyl group introduces specific steric and electronic properties that can modulate the compound's interaction with biological targets. This technical guide provides a comprehensive overview of the chemical identity, synthesis, and known properties of 1-(2-Methoxyphenethyl)piperazine, offering a foundational resource for its application in research and drug development.

Chemical Identity and Properties

The fundamental chemical identifiers and properties of 1-(2-Methoxyphenethyl)piperazine are summarized below. It is important to note that multiple CAS numbers are associated with this compound, which may correspond to its free base and various salt forms.

PropertyValueSource(s)
IUPAC Name 1-[2-(2-methoxyphenyl)ethyl]piperazine(Assumed based on structure)
CAS Number 6722-54-9, 147149-54-0 (free base); 1266690-89-4 (dihydrochloride)[1][2][3][4]
Molecular Formula C13H20N2O[2][5]
Molecular Weight 220.32 g/mol [2]
Appearance Typically a solid[5]
Solubility Poorly soluble in water; Soluble in organic solvents such as ethanol and chloroform.[5]
Chemical Structure

Caption: 2D Chemical Structure of 1-(2-Methoxyphenethyl)piperazine

Synthesis of 1-(2-Methoxyphenethyl)piperazine

While specific peer-reviewed synthesis protocols for 1-(2-Methoxyphenethyl)piperazine are not widely published, a standard and reliable method involves the N-alkylation of piperazine with a suitable 2-methoxyphenethyl electrophile. The following protocol is based on established methodologies for the synthesis of N-substituted piperazines.

Reaction Scheme

Caption: General synthetic route for 1-(2-Methoxyphenethyl)piperazine.

Detailed Experimental Protocol

Materials:

  • Piperazine

  • 2-(2-Bromoethyl)anisole (or 2-methoxyphenethyl bromide)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (2.0 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: While stirring, add 2-(2-bromoethyl)anisole (1.0 equivalent) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Causality Behind Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the dialkylated byproduct, 1,4-bis(2-methoxyphenethyl)piperazine.

  • Potassium Carbonate: A mild inorganic base is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent unwanted side reactions involving water.

  • Reflux: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

Potential Applications and Pharmacological Context

Specific pharmacological data for 1-(2-Methoxyphenethyl)piperazine is limited in publicly available literature. However, based on its structural similarity to other N-phenethylpiperazine derivatives, it is a compound of interest for CNS research.

  • Research Chemical: It serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[6]

  • Scaffold for Drug Discovery: The N-phenethylpiperazine scaffold is a component of various compounds that interact with dopaminergic and serotonergic receptors. Modifications to the phenyl ring and the piperazine nitrogen can be systematically explored to develop selective ligands for these receptors.

Analytical Characterization

A comprehensive characterization of the synthesized 1-(2-Methoxyphenethyl)piperazine is essential to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

1-(2-Methoxyphenethyl)piperazine is a chemical entity with significant potential in the field of medicinal chemistry and drug discovery. While detailed characterization and application data are not yet widely available, this guide provides a solid foundation for its synthesis and further investigation. The provided protocol, based on established chemical principles, offers a reliable starting point for researchers aiming to explore the properties and potential applications of this and related compounds. As with any research chemical, appropriate safety precautions should be taken during its handling and use.

References

  • Pipzine Chemicals. 1-(2-methoxyphenethyl)piperazine.

  • ChemicalBook. 1-(2-Methoxyphenethyl)piperazine CAS#: 147149-54-0.

  • Fisher Scientific. 1-(2-Methoxyphenethyl)piperazine, TRC 10 g.

  • LGC Standards. 1-(2-Methoxyphenethyl)piperazine.

  • A2B Chem. 1-(2-Methoxyphenethyl)piperazine dihydrochloride.

  • Prof Research. 1-(2-methoxyphenethyl)piperazine (CAS 6722-54-9) Market Report 2025.

  • Ascendex Scientific, LLC. 1-(2-methoxyphenethyl)piperazine.

  • CymitQuimica. 1-(2-METHOXYPHENETHYL)PIPERAZINE.

Sources

Introduction: The Multifaceted Pharmacology of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Targets of 1-(2-Methoxyphenyl)piperazine

Prepared by: Gemini, Senior Application Scientist

1-(2-Methoxyphenyl)piperazine, often abbreviated as oMeOPP or 2-MPP, represents a cornerstone chemical scaffold in modern pharmacology. While the query specified 1-(2-Methoxyphenethyl)piperazine, the vast body of scientific literature points to the critical importance and extensive characterization of the phenyl analog, 1-(2-Methoxyphenyl)piperazine. This guide will focus on the latter, a compound that serves not only as a key synthetic intermediate for numerous psychoactive drugs but also functions as an active metabolite of several therapeutic agents, contributing significantly to their overall pharmacological profile.[1] Its deceptively simple structure belies a complex and potent interaction with multiple G-protein coupled receptors (GPCRs), making it a subject of intense interest for researchers in neuropharmacology and drug development. This document provides a detailed exploration of its primary biological targets, the downstream signaling cascades they modulate, and the experimental methodologies used to elucidate these interactions.

Primary Biological Target: Serotonin 5-HT1A Receptor

The most extensively characterized biological target of 1-(2-methoxyphenyl)piperazine and its derivatives is the serotonin 1A (5-HT1A) receptor.[2] This receptor subtype is implicated in a wide array of physiological and pathological processes, including mood regulation, anxiety, and cognition, making it a prime target for antidepressant and anxiolytic drug development.[2]

Binding Affinity and Structure-Activity Relationships

The 1-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore that confers high affinity for the 5-HT1A receptor.[2] While the parent compound itself demonstrates moderate affinity, its derivatives, which often extend the piperazine N4 position with an alkyl chain and a terminal functional group, can achieve sub-nanomolar potency.[1]

A notable example is NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine), a widely used research tool, which is a potent 5-HT1A antagonist with a high binding affinity.[3] Structure-affinity relationship studies have demonstrated that modifications to the terminal amide fragment can further enhance affinity and, crucially, improve selectivity over other receptors.[3][4]

Compound/DerivativeTargetBinding Affinity (Ki)Source
NAN-1905-HT1A Receptor0.6 nM[3]
Adamantane Carboxamide Derivative (2j)5-HT1A Receptor0.4 nM[3]
Bicyclo-octane Derivative (2a)5-HT1A Receptor0.63 nM[4]
Norbornane Derivative (2f)5-HT1A Receptor0.12 nM[4]
Adamantanamine Derivative (8)5-HT1A Receptor1.2 nM[2]

This table summarizes the binding affinities of several key derivatives based on the 1-(2-methoxyphenyl)piperazine scaffold, illustrating the high potency achievable at the 5-HT1A receptor.

Functional Activity: A Modulator of Adenylyl Cyclase

The 5-HT1A receptor is canonically coupled to the inhibitory G-protein, Gi/o. Upon activation by an agonist, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).

While the parent compound 1-(2-methoxyphenyl)piperazine can act as a 5-HT1A agonist, many of its most-studied derivatives, including NAN-190, function as antagonists or inverse agonists.[1][3] This means they bind to the receptor but do not elicit the inhibitory downstream signal; instead, they block the action of the endogenous agonist, serotonin. This antagonist activity can be quantified using functional assays that measure changes in cAMP levels.[3]

Signaling Pathway: 5-HT1A Receptor

5HT1A_Signaling cluster_membrane Cell Membrane R 5-HT1A Receptor G Gi/o Protein (α, β, γ subunits) R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP converts Ligand Serotonin (Agonist) Ligand->R Activates Antagonist 1-(2-Methoxyphenyl)piperazine Derivative (e.g., NAN-190) Antagonist->R Blocks ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Response Cellular Response PKA_active->Response Phosphorylates Targets

Caption: 5-HT1A receptor signaling pathway and point of antagonism.

Secondary Target: α1-Adrenergic Receptor

A significant aspect of the pharmacology of 1-(2-methoxyphenyl)piperazine derivatives is their affinity for α1-adrenergic receptors. For many initial compounds, such as NAN-190, this affinity is nearly equivalent to their affinity for 5-HT1A receptors, presenting a challenge for developing selective ligands.[3] This cross-reactivity is critical, as α1-adrenergic antagonism is associated with cardiovascular side effects such as orthostatic hypotension.

Binding Affinity and Selectivity

Substantial medicinal chemistry efforts have focused on modifying the 1-(2-methoxyphenyl)piperazine scaffold to reduce α1-adrenergic affinity while retaining or improving 5-HT1A potency.[3][4] These efforts have been successful, leading to derivatives with over 100-fold selectivity for the 5-HT1A receptor.[3] Nevertheless, many compounds based on this core structure retain significant α1-adrenergic receptor affinity.

Compound/DerivativeTargetBinding Affinity (Ki)Selectivity (α1/5-HT1A)Source
NAN-190α1-Adrenergic0.8 nM~1.3[3]
Derivative 4α1-Adrenergic2.4 nM142-fold (for α1 over α2)[5]
Derivative 5α1-Adrenergic2.1 nM61-fold (for α1 over α2)[6]
Adamantane Carboxamide Derivative (2j)α1-Adrenergic64 nM~160[3]

This table highlights the α1-adrenergic binding affinities for key derivatives and the achieved selectivity ratios, demonstrating the feasibility of tuning the pharmacological profile.

Functional Activity: α1-Adrenergic Antagonism

Compounds in this class typically act as antagonists at α1-adrenergic receptors.[5] These receptors are coupled to Gq/11 proteins. Agonist binding normally activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger calcium release from intracellular stores and activate Protein Kinase C (PKC), respectively. Antagonism by 1-(2-methoxyphenyl)piperazine derivatives blocks this cascade.

Signaling Pathway: α1-Adrenergic Receptor

Alpha1_Signaling cluster_membrane Cell Membrane R α1-Adrenergic Receptor G Gq/11 Protein R->G Activates PLC Phospholipase C (PLC) G->PLC Activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ligand Norepinephrine (Agonist) Ligand->R Activates Antagonist 1-(2-Methoxyphenyl)piperazine Derivative Antagonist->R Blocks Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: α1-Adrenergic receptor signaling and point of antagonism.

Experimental Methodologies: Quantifying Receptor Interactions

The characterization of a compound's activity at its biological targets relies on a suite of robust in vitro assays. Radioligand binding and functional assays are the gold standards for determining affinity and efficacy.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (the "competitor") for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Objective: To determine the inhibition constant (Ki) of a test compound at the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Test compound: 1-(2-methoxyphenyl)piperazine derivative.

  • Non-specific binding control: Serotonin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Procedure:

  • Plate Setup: Add 50 µL of assay buffer to all wells. Add 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) to experimental wells. Add 50 µL of buffer to "total binding" wells. Add 50 µL of 10 µM Serotonin to "non-specific binding" wells.

  • Radioligand Addition: Add 50 µL of [3H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1.0 nM) to all wells.

  • Membrane Addition: Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (pre-soaked in polyethyleneimine to reduce non-specific binding). This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[7]

  • Washing: Quickly wash the filters three to four times with ice-cold assay buffer to remove any remaining unbound radioligand.[7]

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding = (Total binding cpm) - (Non-specific binding cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Buffers, Test Compound) B Plate Setup Add buffer, test compound, and controls to 96-well plate A->B C Add Radioligand (e.g., [3H]8-OH-DPAT) B->C D Initiate Reaction Add receptor membranes C->D E Incubate (e.g., 60 min at RT) to reach equilibrium D->E F Terminate via Filtration Separate bound from unbound ligand E->F G Wash Filters Remove residual unbound ligand F->G H Quantify Radioactivity Scintillation Counting G->H I Data Analysis Calculate IC50 and Ki H->I

Caption: Standard workflow for a competitive radioligand binding assay.

Protocol 2: Functional Adenylyl Cyclase Inhibition Assay

This assay measures the functional consequence of receptor binding by quantifying the production of the second messenger, cAMP.

Objective: To determine if a test compound acts as an agonist or antagonist at the 5-HT1A receptor.

Materials:

  • Intact cells expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Agonist control: Serotonin or 8-OH-DPAT.

  • Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production).

  • Test compound.

  • Assay Buffer/Media (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Step-by-Step Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to near confluency.

  • Pre-incubation (for Antagonist Mode): To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

  • Stimulation:

    • Agonist Mode: Add the test compound at various concentrations to the cells.

    • Antagonist Mode: After pre-incubation, add a fixed concentration of a known agonist (e.g., the EC80 concentration of Serotonin) to the wells.

  • Co-stimulation: Add forskolin to all wells to potentiate the adenylyl cyclase signal, which makes inhibition easier to detect.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[8]

  • Cell Lysis: Lyse the cells according to the cAMP detection kit protocol to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP quantification assay following the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP level against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy). A decrease in cAMP indicates agonist activity.

    • Antagonist Mode: Plot the cAMP level against the log concentration of the test compound. A concentration-dependent reversal of the agonist-induced inhibition of cAMP indicates antagonist activity. Calculate the IC50 or KB.

Conclusion and Future Directions

1-(2-Methoxyphenyl)piperazine is a privileged scaffold in neuropharmacology, primarily targeting 5-HT1A and α1-adrenergic receptors. Its derivatives have been instrumental as research tools and have led to the development of therapeutic agents. The key challenge and area of focus in the field have been the rational design of analogs that maximize affinity and efficacy at the desired target (often 5-HT1A) while minimizing activity at off-targets like the α1-adrenergic receptor to improve the side-effect profile.[3] The in-depth characterization of these interactions, using the robust binding and functional assays detailed herein, remains a critical component of modern drug discovery and development efforts targeting the complex serotonergic and adrenergic systems.

References

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., & Orensanz, L. (1997). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 40(16), 2653–2656. [Link]

  • Stylianakis, M. M., Kourounakis, A. P., & Gavalas, A. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantanamines. Pharmaceuticals, 15(3), 356. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Mokrosz, J. L., Paluchowska, M. H., & Chojnacka-Wójcik, E. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 37(17), 2754–2760. [Link]

  • Dadashpour, S., Emami, S., & Fakhri, S. (2020). A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. Toxins, 12(11), 682. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 27, 2026, from [Link]

  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved January 27, 2026, from [Link]

  • Levin, L. R., & Buck, J. (2015). Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential. Journal of Biological Chemistry, 290(1), 13–19. [Link]

  • Patel, H., & Baig, M. R. (2012). Receptor Binding Assays for HTS and Drug Discovery. In H. Arkin (Ed.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Salomon, Y. (1991). Adenylyl and guanylyl cyclase assays. Methods in Enzymology, 195, 22–28. [Link]

  • Singh, A., & Kumar, A. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 654-659. [Link]

  • Penjišević, J. Z., Šukalović, V. V., & Andrić, D. B. (2016). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Archiv der Pharmazie, 349(7), 531–544. [Link]

  • Szymańska, E., Gieralt, E., & Kolaczkowski, M. (2011). Synthesis, α-adrenoceptors affinity and α1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Acta Poloniae Pharmaceutica, 68(5), 673–683. [Link]

  • Benfenati, E., Caccia, S., & Della Vedova, F. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology, 39(4), 312–313. [Link]

  • Szymańska, E., Gierałt, E., & Kołaczkowski, M. (2011). Synthesis, α-adrenoceptors affinity and α1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. ResearchGate. [Link]

  • Grokipedia. (n.d.). ortho-Methoxyphenylpiperazine. Retrieved January 27, 2026, from [Link]

Sources

An In-depth Technical Guide on the Potential Therapeutic Applications of 1-(2-Methoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Piperazine Derivative

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms, allow for versatile structural modifications, leading to compounds with a wide array of pharmacological activities.[2] This guide delves into the untapped potential of a specific, lesser-studied derivative: 1-(2-Methoxyphenethyl)piperazine. While direct research on this molecule is limited, its structural similarity to well-characterized psychoactive compounds suggests a promising pharmacological profile. This document will, therefore, serve as a technical roadmap for researchers and drug development professionals, outlining the scientific rationale for its investigation, hypothesized mechanisms of action, potential therapeutic applications, and the requisite experimental workflows for its preclinical evaluation.

The Piperazine Moiety: A Privileged Scaffold in CNS Drug Discovery

The piperazine ring is a recurring motif in drugs targeting the central nervous system (CNS).[3] Its presence in antipsychotics like clozapine, antidepressants such as vortioxetine, and anxiolytics like buspirone underscores its importance in modulating neurotransmitter systems.[3] The two nitrogen atoms of the piperazine ring provide opportunities for substitution, enabling the fine-tuning of a compound's affinity and selectivity for various receptors and transporters.[2] This adaptability has made the piperazine scaffold a focal point for the development of novel therapeutics for a range of psychiatric and neurological disorders.[4][5]

Synthesis and Physicochemical Characterization of 1-(2-Methoxyphenethyl)piperazine

The synthesis of 1-(2-Methoxyphenethyl)piperazine can be achieved through established synthetic routes for N-substituted piperazines.[6][7] A common and efficient method involves the nucleophilic substitution reaction between piperazine and a suitable 2-methoxyphenethyl electrophile.

Proposed Synthetic Protocol:

A plausible synthetic route for 1-(2-Methoxyphenethyl)piperazine hydrochloride is outlined below. This method is based on the alkylation of piperazine with a 2-methoxyphenethyl halide.

Step 1: Synthesis of 2-(2-bromoethyl)-1-methoxybenzene

  • To a solution of 2-methoxyphenethyl alcohol in a suitable solvent (e.g., dichloromethane), add a brominating agent such as phosphorus tribromide (PBr₃) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 2-(2-bromoethyl)-1-methoxybenzene.

Step 2: N-Alkylation of Piperazine

  • Dissolve piperazine in a suitable solvent like acetonitrile or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Add the previously synthesized 2-(2-bromoethyl)-1-methoxybenzene to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield 1-(2-Methoxyphenethyl)piperazine.

Step 3: Salt Formation

  • Dissolve the purified 1-(2-Methoxyphenethyl)piperazine in a suitable solvent like diethyl ether.

  • Add a solution of hydrochloric acid in ether to precipitate the hydrochloride salt.

  • Filter and dry the precipitate to obtain 1-(2-Methoxyphenethyl)piperazine hydrochloride as a solid.[6]

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
LogP ~2.5
pKa ~8.5 (for the piperazine nitrogen)

Hypothesized Pharmacological Profile: A Focus on Monoaminergic Systems

The chemical structure of 1-(2-Methoxyphenethyl)piperazine, featuring a phenethylamine moiety linked to a piperazine ring, strongly suggests potential interactions with monoaminergic systems in the CNS. Many piperazine derivatives are known to modulate the activity of dopamine, serotonin, and norepinephrine.[8]

Potential Interaction with Serotonin Receptors

Arylpiperazine derivatives are well-known for their high affinity for various serotonin (5-HT) receptor subtypes.[9] The methoxy group on the phenyl ring of 1-(2-Methoxyphenethyl)piperazine may confer selectivity for specific 5-HT receptors. For instance, derivatives of (2-methoxyphenyl)piperazine have shown significant affinity for the 5-HT₁A receptor.[10]

Potential Interaction with Dopamine Receptors

The phenethylamine backbone is a common feature in many dopaminergic compounds. The presence of this structural motif suggests that 1-(2-Methoxyphenethyl)piperazine could interact with dopamine receptors, potentially acting as an agonist or antagonist depending on the specific receptor subtype and the overall molecular conformation.

Potential Interaction with Monoamine Transporters

Benzylpiperazine (BZP) and its derivatives are known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, inhibiting the reuptake of these neurotransmitters.[8] It is plausible that 1-(2-Methoxyphenethyl)piperazine could exhibit similar activity, leading to increased synaptic concentrations of monoamines.

Potential Therapeutic Applications: Exploring the Possibilities

Based on its hypothesized multi-target pharmacological profile, 1-(2-Methoxyphenethyl)piperazine could be investigated for a range of therapeutic applications, particularly in the realm of neuropsychiatric and neurological disorders.[4]

Antidepressant and Anxiolytic Effects

Modulation of serotonin and dopamine pathways is a cornerstone of antidepressant and anxiolytic therapies.[3] If 1-(2-Methoxyphenethyl)piperazine acts as a 5-HT₁A receptor agonist and/or a monoamine reuptake inhibitor, it could possess significant antidepressant and anxiolytic properties.

Antipsychotic Potential

Many atypical antipsychotic drugs exhibit a complex pharmacology that includes antagonism at dopamine D₂ and serotonin 5-HT₂A receptors.[3] Should in vitro profiling reveal such a receptor binding profile for 1-(2-Methoxyphenethyl)piperazine, it would be a strong candidate for development as a novel antipsychotic agent.

Neuroprotective Properties

Some piperazine derivatives have demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4] This neuroprotection is often attributed to the modulation of signaling pathways involved in oxidative stress and apoptosis.[4]

Preclinical Evaluation Workflow: A Roadmap to Validation

To validate the hypothesized therapeutic potential of 1-(2-Methoxyphenethyl)piperazine, a rigorous preclinical evaluation is essential. The following experimental workflow provides a comprehensive approach to characterizing its pharmacological and toxicological profile.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of the compound at key CNS targets.

Experimental Protocol: Radioligand Binding Assays

  • Target Selection: A panel of receptors and transporters, including but not limited to, serotonin (5-HT₁A, 5-HT₂A, 5-HT₂C), dopamine (D₁, D₂, D₃, D₄), and monoamine transporters (DAT, NET, SERT).

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines or animal tissues expressing the target of interest.

  • Assay Conditions: Incubate the membrane preparations with a specific radioligand for the target in the presence of increasing concentrations of 1-(2-Methoxyphenethyl)piperazine.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) value to determine the compound's binding affinity for each target.

Experimental Protocol: Functional Assays (e.g., Calcium Mobilization or cAMP Assays)

  • Cell Culture: Use cell lines stably expressing the receptor of interest.

  • Compound Treatment: Treat the cells with varying concentrations of 1-(2-Methoxyphenethyl)piperazine.

  • Signal Detection: Measure the downstream signaling event (e.g., changes in intracellular calcium or cyclic AMP levels) using a plate reader.

  • Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) for agonists or the IC₅₀ (half-maximal inhibitory concentration) for antagonists.

ADME/Tox Profiling

Objective: To assess the drug-like properties and potential toxicity of the compound.

AssayPurpose
Solubility To determine the solubility in aqueous and organic solvents.
Permeability (e.g., PAMPA) To predict intestinal absorption and blood-brain barrier penetration.
Metabolic Stability To evaluate the compound's stability in the presence of liver microsomes.
Cytochrome P450 Inhibition To assess the potential for drug-drug interactions.[11]
Cytotoxicity To determine the compound's toxicity in various cell lines.
hERG Inhibition To evaluate the risk of cardiac toxicity.
In Vivo Behavioral Models

Objective: To evaluate the compound's efficacy in animal models of CNS disorders.

Experimental Protocol: Forced Swim Test (Antidepressant Model)

  • Animal Acclimation: Acclimate rodents to the testing environment.

  • Drug Administration: Administer 1-(2-Methoxyphenethyl)piperazine or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Test Procedure: Place the animals in a cylinder of water and record the duration of immobility over a set period.

  • Data Analysis: A significant decrease in immobility time is indicative of antidepressant-like activity.

Experimental Protocol: Elevated Plus Maze (Anxiolytic Model)

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Drug Administration: Administer the test compound or vehicle.

  • Test Procedure: Place the animal in the center of the maze and allow it to explore for a set time.

  • Data Analysis: An increase in the time spent in the open arms is indicative of anxiolytic-like effects.

Visualization of Proposed Mechanisms and Workflows

G cluster_0 Hypothesized Signaling Pathway Compound Compound Receptor 5-HT1A/D2 Receptor Compound->Receptor G_Protein G-protein Coupling Receptor->G_Protein Effector Adenylyl Cyclase / PLC G_Protein->Effector Second_Messenger cAMP / IP3 & DAG Effector->Second_Messenger Cellular_Response Neuronal Activity Modulation Second_Messenger->Cellular_Response

Caption: Hypothesized GPCR signaling pathway for 1-(2-Methoxyphenethyl)piperazine.

G cluster_1 Preclinical Evaluation Workflow Synthesis Synthesis In_Vitro In Vitro Assays Synthesis->In_Vitro ADME_Tox ADME/Tox Profiling In_Vitro->ADME_Tox In_Vivo In Vivo Models ADME_Tox->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A streamlined preclinical evaluation workflow for novel compounds.

Conclusion and Future Directions

While 1-(2-Methoxyphenethyl)piperazine remains a relatively unexplored molecule, its structural characteristics provide a strong rationale for its investigation as a potential therapeutic agent for CNS disorders. The proposed multi-target profile, encompassing serotonin and dopamine receptors as well as monoamine transporters, suggests a complex and potentially beneficial pharmacology. The preclinical evaluation workflow detailed in this guide offers a clear and systematic path to elucidating its true therapeutic potential. Future research should focus on the synthesis and comprehensive in vitro and in vivo characterization of this promising compound, with the ultimate goal of identifying a novel lead for the treatment of debilitating neuropsychiatric and neurological conditions.

References

  • de la Torre, B. G., & Andreu, D. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(5), 476-486.
  • Di Pietro, O., & Juárez-Jiménez, J. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Rosado, M. L., Pardo, L., & Schaper, K. J. (1998). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 41(23), 4437–4446.
  • ResearchGate. (n.d.). Piperazine derivatives having aromatic and aliphatic systems. Retrieved from [Link]

  • Kumar, A., Kumar, R., Sharma, G., & Singh, P. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31(25), 2971-2993.
  • ResearchGate. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Expert Opinion on Therapeutic Patents. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Retrieved from [Link]

  • Encyclopedia.pub. (2022). New Psychoactive Substances: Piperazines and Aminoindanes. Retrieved from [Link]

  • RSC Publishing. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Drug and Chemical Toxicology. (2011). Current awareness of piperazines: pharmacology and toxicology. Retrieved from [Link]

  • Journal of Pharmacy and Pharmacology. (1987). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Retrieved from [Link]

Sources

Predicting the ADME Profile of 1-(2-Methoxyphenethyl)piperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Preclinical Landscape for Novel Piperazine Derivatives

In the landscape of modern medicinal chemistry, the piperazine scaffold is a cornerstone, recognized for its versatile applications in developing therapeutics targeting the central nervous system (CNS).[1] Its unique physicochemical properties often impart favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, crucial for a successful drug candidate.[2][3] This guide provides an in-depth technical framework for predicting the ADME profile of a novel compound, 1-(2-methoxyphenethyl)piperazine. While direct experimental data for this specific molecule is not extensively available in public literature, we can construct a robust predictive profile by leveraging data from structurally similar compounds, established in vitro assays, and powerful in silico modeling techniques.[4][5] This document serves as a roadmap for researchers and drug development professionals to de-risk and optimize piperazine-based drug candidates early in the discovery pipeline.[6]

Molecular and Physicochemical Characteristics of 1-(2-Methoxyphenethyl)piperazine

A foundational understanding of a compound's physical and chemical properties is paramount to predicting its ADME profile. For 1-(2-methoxyphenethyl)piperazine, these properties provide initial clues to its likely behavior in a biological system.

PropertyPredicted Value/InformationSource
Molecular Formula C13H20N2O[7]
Molecular Weight 220.31 g/mol [7]
Appearance Typically a solid[7]
Water Solubility Poorly soluble[7]
Organic Solvent Solubility Soluble in ethanol and chloroform[7]
Predicted LogP (XLogP3) ~1.4 (for the related 1-(2-methoxyphenyl)piperazine)[8]

Note: Some data is for the structurally related compound 1-(2-methoxyphenyl)piperazine, which can serve as a reasonable starting point for prediction.

Absorption: Predicting Oral Bioavailability

The absorption of an orally administered drug is the first critical step in its journey to the target site. For 1-(2-methoxyphenethyl)piperazine, we will explore both passive and active transport mechanisms.

Passive Permeability Assessment: The PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro model that predicts passive diffusion across the gastrointestinal tract.[9] This assay is a cost-effective initial screen to assess a compound's ability to traverse cell membranes without the involvement of transporters.[10]

  • Preparation of the PAMPA Sandwich Plate: A 96-well filter plate is coated with a solution of lecithin in dodecane to form an artificial lipid membrane.[11]

  • Test Compound Preparation: 1-(2-methoxyphenethyl)piperazine is dissolved in a suitable buffer, typically at a concentration of 10 µM.[10]

  • Assay Execution: The test compound solution is added to the donor wells, and a buffer solution is added to the acceptor wells. The plate is incubated for a defined period, usually 5 hours, at room temperature.[12]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.[9]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Cell-Based Permeability and Efflux Assessment: The Caco-2 Assay

To gain a more comprehensive understanding of intestinal absorption, including the potential for active transport and efflux, the Caco-2 permeability assay is the gold standard. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[13][14]

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a 24-well plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[13]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.[15]

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-B): The test compound is added to the apical (top) side, and its appearance on the basolateral (bottom) side is measured over time. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A): The compound is added to the basolateral side, and its appearance on the apical side is monitored. This indicates the extent of efflux back into the intestinal lumen.[16]

  • Quantification: Samples are taken from the receiver compartment at various time points and analyzed by LC-MS/MS.

  • Data Analysis: The Papp values for both A-B and B-A transport are calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[16]

Caco2_Workflow cluster_prep Cell Culture & Differentiation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_seeding Seed Caco-2 cells on permeable supports Differentiation Culture for 21 days to form a polarized monolayer Caco2_seeding->Differentiation TEER_check Verify monolayer integrity via TEER measurement Differentiation->TEER_check Add_compound_AB Add compound to Apical side (A-B) TEER_check->Add_compound_AB If TEER is acceptable Add_compound_BA Add compound to Basolateral side (B-A) TEER_check->Add_compound_BA If TEER is acceptable Incubate Incubate at 37°C Add_compound_AB->Incubate Add_compound_BA->Incubate Sample_receiver Sample receiver compartment over time Incubate->Sample_receiver LCMS_quant Quantify compound concentration by LC-MS/MS Sample_receiver->LCMS_quant Calc_Papp Calculate Papp (A-B) and Papp (B-A) LCMS_quant->Calc_Papp Calc_efflux Calculate Efflux Ratio Calc_Papp->Calc_efflux

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Distribution: Where Does the Compound Go?

Once absorbed, a drug's distribution throughout the body is largely governed by its binding to plasma proteins and its ability to penetrate tissues.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration, which is the fraction available to exert a therapeutic effect and be metabolized or excreted.[17] The rapid equilibrium dialysis (RED) method is a common and reliable technique for determining PPB.[18]

  • Device Preparation: A RED device, consisting of a sample chamber and a buffer chamber separated by a semipermeable membrane, is used.[18]

  • Assay Setup: The test compound is added to plasma in the sample chamber, and a buffer solution is added to the buffer chamber.

  • Equilibration: The device is incubated at 37°C for approximately 4 hours to allow the unbound compound to reach equilibrium across the membrane.[18]

  • Quantification: Samples are taken from both chambers and analyzed by LC-MS/MS to determine the concentrations of the compound.[17][18]

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. Understanding a compound's metabolic stability is crucial for predicting its half-life and potential for drug-drug interactions.[19]

Metabolic Stability in Liver Microsomes

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism.[20] A microsomal stability assay provides a measure of a compound's susceptibility to metabolism by these enzymes.[21]

  • Incubation Mixture Preparation: A reaction mixture containing pooled human liver microsomes, the test compound, and a buffer is prepared.[20]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.[20]

  • Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent.[20][21]

  • Quantification: The remaining concentration of the parent compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[20]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Prepare_mix Prepare incubation mix: - Liver microsomes - Test compound - Buffer Add_NADPH Initiate reaction with NADPH Prepare_mix->Add_NADPH Incubate_37C Incubate at 37°C Add_NADPH->Incubate_37C Time_points Sample at multiple time points (0, 5, 15, 30, 45, 60 min) Incubate_37C->Time_points Quench Quench reaction with cold solvent Time_points->Quench LCMS Quantify remaining parent compound by LC-MS/MS Quench->LCMS Plot_data Plot ln(% remaining) vs. time LCMS->Plot_data Calculate_params Calculate t1/2 and CLint Plot_data->Calculate_params

Caption: Workflow for the liver microsomal stability assay.

Potential Metabolic Pathways for Piperazine Derivatives

Piperazine-containing compounds can undergo several metabolic transformations. Common pathways include:

  • N-dealkylation: Cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl chains, often mediated by CYP enzymes.[22]

  • Oxidation: Formation of N-oxides.

  • Ring opening: Cleavage of the piperazine ring.

For 1-(2-methoxyphenethyl)piperazine, it is plausible that metabolism could lead to the formation of 1-(2-methoxyphenyl)piperazine, a known metabolite of other drugs.[23]

Excretion: The Final Elimination

Excretion is the removal of the parent drug and its metabolites from the body, primarily through the kidneys (urine) and the liver (bile/feces). The physicochemical properties of the metabolites, such as increased polarity from hydroxylation, will largely determine the route and rate of excretion.

Computational ADME Prediction: An In Silico Approach

In addition to in vitro assays, computational models can provide rapid, early predictions of ADME properties.[24][25] These models use a compound's structure to estimate various parameters.

ADME ParameterPredicted Property for 1-(2-Methoxyphenethyl)piperazineRationale/Implication
Absorption Likely moderate to good oral absorption.Based on the general properties of piperazine derivatives and a predicted LogP in a favorable range.[2]
Distribution Moderate plasma protein binding is expected.The presence of polar nitrogen atoms may limit extensive binding.
Metabolism Susceptible to CYP-mediated metabolism, particularly N-dealkylation and aromatic hydroxylation.Common metabolic pathways for piperazine-containing compounds.[1]
Excretion Metabolites are likely to be excreted renally.Increased polarity of metabolites facilitates urinary excretion.

Conclusion and Forward Look

This guide outlines a comprehensive strategy for predicting the ADME profile of 1-(2-methoxyphenethyl)piperazine. By integrating data from established in vitro assays and in silico modeling, a robust understanding of the compound's likely pharmacokinetic behavior can be developed. This predictive approach is essential for making informed decisions in the early stages of drug discovery, ultimately increasing the probability of selecting a successful clinical candidate. The experimental protocols provided herein serve as a practical starting point for any research organization aiming to characterize novel piperazine derivatives.

References

  • 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem. Available at: [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE - SWGDrug. Available at: [Link]

  • 1-(2-methoxyphenethyl)piperazine - Pipzine Chemicals. Available at: [Link]

  • molecularinformatics/Computational-ADME - GitHub. Available at: [Link]

  • Metabolic Stability Assays - Merck Millipore. Available at: [Link]

  • In Vitro ADME - Selvita. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available at: [Link]

  • 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain - PubMed. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • In-vitro plasma protein binding - Protocols.io. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • pampa-permeability-assay.pdf - Technology Networks. Available at: [Link]

  • Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study - PMC - NIH. Available at: [Link]

  • Caco-2 Permeability Assay - Evotec. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

  • Plasma Protein Binding Assay - Visikol. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. Available at: [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. Available at: [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Predicted ADME properties for compounds 1-15. - ResearchGate. Available at: [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Available at: [Link]

  • 1-(2-Naphthyl)piperazine - Wikipedia. Available at: [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. Available at: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC - NIH. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]

  • Plasma Protein Binding Assay - Domainex. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs - ResearchGate. Available at: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - NIH. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Available at: [Link]

  • ADME, DMPK, and DDI In Vitro Studies - Assays - BioIVT. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents.
  • Plasma Protein Binding Assay - BioIVT. Available at: [Link]

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinformatics | Oxford Academic. Available at: [Link]

  • Caco-2 cell permeability assays to measure drug absorption - ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design Using 1-(2-Methoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for the Preclinical Investigation of a Novel Piperazine Compound

Authored by: Your Senior Application Scientist

Disclaimer: The following document provides a detailed framework for the in vivo experimental design of the novel chemical entity 1-(2-Methoxyphenethyl)piperazine. As of the last update, publicly available data on this specific molecule is scarce. Therefore, this guide is constructed as a predictive and systematic approach for researchers, drawing upon established principles of preclinical drug development for novel psychoactive compounds and the known pharmacology of structurally related piperazine derivatives.[1][2][3] All proposed experiments should be preceded by thorough in vitro characterization.

Introduction: Unveiling the Potential of a Novel Phenethylpiperazine

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in drugs targeting the central nervous system (CNS).[1][3][4] Its unique physicochemical properties often confer favorable pharmacokinetic profiles for CNS penetration.[1][4] The compound of interest, 1-(2-Methoxyphenethyl)piperazine, combines this privileged scaffold with a methoxyphenethyl moiety. This structural combination suggests a potential interaction with monoaminergic systems, such as serotonin and dopamine receptors, which are common targets for psychoactive drugs.[5][6]

It is critical to distinguish 1-(2-Methoxyphenethyl )piperazine from the extensively studied compound, 1-(2-Methoxyphenyl)piperazine. The additional ethyl linker in the former will significantly alter its three-dimensional structure, flexibility, and likely its pharmacological profile. This document outlines a logical, step-by-step process to characterize this novel entity and design robust in vivo experiments to elucidate its physiological effects.

Foundational Steps: In Vitro Target Identification and Profiling

Before embarking on costly and ethically considerable in vivo studies, a comprehensive in vitro characterization is mandatory.[7] This initial phase is crucial for identifying the compound's primary biological targets and understanding its mechanism of action.

Hypothesized Targets and Initial Screening

The phenethylamine and piperazine moieties suggest a high probability of interaction with monoamine transporters and G-protein coupled receptors (GPCRs).[5] A logical starting point is to screen 1-(2-Methoxyphenethyl)piperazine against a panel of CNS-related targets.

Recommended Initial In Vitro Screening:

  • Receptor Binding Assays: To determine the affinity of the compound for a wide range of receptors, including but not limited to:

    • Serotonin (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)

    • Dopamine (D) receptor subtypes (e.g., D1, D2, D3)

    • Adrenergic (α and β) receptor subtypes

    • Monoamine transporters (SERT, DAT, NET)

  • Functional Assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified high-affinity targets. This can be achieved through:

    • Calcium flux assays

    • cAMP assays

    • Receptor internalization assays

  • Enzyme Inhibition Assays: To assess any off-target effects on key metabolic enzymes (e.g., cytochrome P450 family).

Workflow for In Vitro Characterization

The following diagram illustrates a logical workflow for the initial in vitro characterization of 1-(2-Methoxyphenethyl)piperazine.

in_vitro_workflow compound 1-(2-Methoxyphenethyl)piperazine binding_assay Broad Receptor Binding Assay (Serotonin, Dopamine, Adrenergic, etc.) compound->binding_assay functional_assay Functional Assays (Agonist/Antagonist determination) binding_assay->functional_assay High-affinity hits adme_screen In Vitro ADME/Tox (CYP Inhibition, hERG, etc.) functional_assay->adme_screen pk_data Pharmacokinetic Profile adme_screen->pk_data in_vivo_decision Go/No-Go Decision for In Vivo Studies pk_data->in_vivo_decision

Caption: In Vitro characterization workflow for a novel compound.

Essential Pre-In Vivo Assessment: Pharmacokinetics and Safety

A compound's efficacy in vivo is contingent upon its ability to reach the target tissue at a sufficient concentration and for an adequate duration, without causing undue toxicity.

ADME Profiling

Preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) studies are essential.

ParameterIn Vitro AssayIn Vivo Study (Rodent)Rationale
Absorption Caco-2 permeability assayOral and IV dosing PK studyPredicts oral bioavailability.
Distribution Plasma protein bindingTissue distribution studyDetermines free drug concentration and potential for CNS penetration.
Metabolism Microsomal stability assayMetabolite identification studyIdentifies metabolic liabilities and potential drug-drug interactions.
Excretion -Mass balance studyDetermines the primary routes of elimination.
Preliminary Toxicology

Acute toxicity studies in a rodent model are necessary to determine a safe dose range for subsequent efficacy studies.[7] This typically involves a dose escalation study to identify the maximum tolerated dose (MTD).

Designing Robust In Vivo Efficacy Studies

Based on the in vitro profile, in vivo studies can be designed to test specific hypotheses about the compound's physiological effects. Assuming the in vitro data suggests an interaction with serotonergic and/or dopaminergic systems, the following experimental designs are proposed.

Animal Model Selection

Standard rodent models are appropriate for initial in vivo testing.[8]

  • Mice (e.g., C57BL/6 or CD-1): Often used for initial behavioral screening due to their well-characterized genetics and behavioral phenotypes.

  • Rats (e.g., Sprague-Dawley or Wistar): Larger size allows for easier surgical procedures and collection of biological samples (e.g., for microdialysis or pharmacokinetic analysis).

General Experimental Workflow

The following diagram outlines a general workflow for an in vivo study.

in_vivo_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase acclimatization Animal Acclimatization (1-2 weeks) habituation Habituation to Handling & Test Arenas acclimatization->habituation baseline Baseline Behavioral/Physiological Measures dosing Compound Administration (Vehicle, Compound Doses) baseline->dosing behavioral_tests Behavioral Assays (e.g., Open Field, EPM, FST) dosing->behavioral_tests Post-Dose Interval physio_measures Physiological Measures (e.g., Telemetry, Microdialysis) dosing->physio_measures Post-Dose Interval tissue_collection Tissue Collection (Brain, Blood, etc.) behavioral_tests->tissue_collection physio_measures->tissue_collection ex_vivo_analysis Ex Vivo Analysis (e.g., Receptor Occupancy, Neurochemistry) tissue_collection->ex_vivo_analysis data_analysis Statistical Analysis & Interpretation ex_vivo_analysis->data_analysis

Caption: General workflow for an in vivo preclinical study.

Protocol: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess the effects of 1-(2-Methoxyphenethyl)piperazine on spontaneous locomotor activity and anxiety-like behavior in mice.

Materials:

  • Open field arena (e.g., 40 x 40 cm) with video tracking software.

  • 1-(2-Methoxyphenethyl)piperazine, vehicle solution.

  • Appropriate animal strain (e.g., C57BL/6 mice).

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the compound or vehicle via the intended route (e.g., intraperitoneal, oral gavage). A typical design would include a vehicle control group and at least three dose levels of the test compound.

  • Test Initiation: At a predetermined time post-dosing (based on PK data, e.g., 30 minutes), place the mouse in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 15-30 minutes) using the video tracking software.

  • Key Parameters to Analyze:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center vs. periphery: An index of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: A measure of exploratory behavior.

    • Thigmotaxis: The tendency to remain close to the walls of the arena.

Protocol: Forced Swim Test for Antidepressant-Like Effects

Objective: To evaluate the potential antidepressant-like activity of 1-(2-Methoxyphenethyl)piperazine in rodents.

Materials:

  • Cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C).

  • 1-(2-Methoxyphenethyl)piperazine, vehicle solution, and a positive control (e.g., a known antidepressant like fluoxetine).

  • Appropriate animal strain (e.g., CD-1 mice or Sprague-Dawley rats).

Procedure:

  • Dosing: Administer the compound, vehicle, or positive control according to a defined schedule (e.g., acute or sub-chronic dosing).

  • Test Session: At a specific time after the final dose, place the animal in the water-filled cylinder for a 6-minute session.

  • Data Collection: Video record the session. An observer, blind to the treatment conditions, should score the animal's behavior.

  • Behavioral Scoring: Typically, the last 4 minutes of the test are scored for:

    • Immobility: Time spent floating with only minor movements to maintain balance.

    • Swimming: Active movements of the limbs.

    • Climbing: Frantic movements directed towards the walls of the cylinder.

  • Interpretation: A significant reduction in immobility time by the test compound, similar to the positive control, is indicative of an antidepressant-like effect.

Data Analysis and Interpretation

All quantitative data should be analyzed using appropriate statistical methods. For example, a one-way ANOVA followed by post-hoc tests can be used to compare multiple dose groups to the vehicle control. The results from the in vivo studies should be interpreted in the context of the in vitro data. For instance, if the compound reduces immobility in the forced swim test and has high affinity for the serotonin transporter, this would support a specific mechanism of action.

Conclusion

The investigation of a novel chemical entity like 1-(2-Methoxyphenethyl)piperazine requires a systematic and multi-faceted approach. By first establishing a comprehensive in vitro pharmacological and pharmacokinetic profile, researchers can design more targeted, informative, and ethically sound in vivo experiments. The protocols and workflows outlined in these application notes provide a robust framework for elucidating the potential therapeutic effects of this and other novel piperazine derivatives.

References

  • Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British Journal of Cancer. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics. Available at: [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem. Available at: [Link]

  • AI Methods for New Psychoactive Substance (NPS) Design and Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • Improving the Utility and Translation of Animal Models for Nervous System Disorders. National Academies Press (US). Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. Methods and Protocols. Available at: [Link]

  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Request PDF. Available at: [Link]

  • Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery. Available at: [Link]

  • Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. ResearchGate. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]

  • Drug Development Based on New Chemical Entities. Prime Scholars. Available at: [Link]

  • Novel Psychoactive Drugs. Frontiers Research Topic. Available at: [Link]

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI Bookshelf. Available at: [Link]

  • Structures of novel psychoactive substances including synthetic... ResearchGate. Available at: [Link]

  • Animal models for CNS safety pharmacology under the spotlight. NC3Rs. Available at: [Link]

  • Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. PubMed. Available at: [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Ingenta Connect. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]

  • Novel Psychoactive Substance Naming Conventions & Challenges. YouTube. Available at: [Link]

  • Pharmaceutics | Section Pharmacokinetics and Pharmacodynamics. MDPI. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • Animal models of CNS disorders. Request PDF. Available at: [Link]

  • Cognition Models and Drug Discovery. NCBI Bookshelf. Available at: [Link]

Sources

protocols for administering 1-(2-Methoxyphenethyl)piperazine to animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Administration of 1-(2-Methoxyphenethyl)piperazine to Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 1-(2-Methoxyphenethyl)piperazine

1-(2-Methoxyphenethyl)piperazine is a substituted phenethylamine and piperazine derivative with potential psychoactive properties, likely acting on the central nervous system. Its structural similarity to other arylpiperazines and phenethylamines suggests a potential interaction with serotonergic and dopaminergic receptors, making it a compound of interest for neurological and psychiatric research. Piperazine derivatives are a broad class of pharmacologically active compounds, with many exhibiting effects on the central nervous system by interacting with monoamine pathways.[1] This document provides a comprehensive guide for the preclinical administration of 1-(2-Methoxyphenethyl)piperazine to animal models, focusing on protocol design, dose selection, and safety considerations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(2-Methoxyphenethyl)piperazine is critical for appropriate handling and formulation. While specific data for this exact molecule is limited, we can infer properties from its close analog, 1-(2-Methoxyphenyl)piperazine.

PropertyValue (for 1-(2-Methoxyphenyl)piperazine)Source
Molecular FormulaC₁₁H₁₆N₂O[2]
Molecular Weight192.26 g/mol [2]
FormSolid
Melting Point217-219 °C (hydrochloride salt)
SolubilitySoluble in DMSO and Ethanol. The hydrochloride salt is soluble in PBS (pH 7.2) at 10 mg/ml.[3]

Note: These properties are for the structural analog 1-(2-Methoxyphenyl)piperazine and should be used as a guideline. Empirical determination of the properties of 1-(2-Methoxyphenethyl)piperazine is recommended.

Experimental Design and Workflow

A well-structured experimental plan is paramount for obtaining reliable and reproducible data. The following workflow provides a logical progression for in vivo studies involving 1-(2-Methoxyphenethyl)piperazine.

experimental_workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis prep_compound Compound Characterization (Purity, Solubility) prep_vehicle Vehicle Selection & Formulation prep_compound->prep_vehicle prep_animals Animal Acclimation & Health Assessment prep_vehicle->prep_animals dose_finding Dose-Response Study (Acute Toxicity) prep_animals->dose_finding main_study Definitive Study (Pharmacological Assessment) dose_finding->main_study observation Behavioral & Physiological Monitoring main_study->observation data_collection Data Collection (e.g., Blood, Tissue) observation->data_collection analytical_chem Bioanalysis (LC-MS/MS) data_collection->analytical_chem stat_analysis Statistical Analysis analytical_chem->stat_analysis

Figure 1: A generalized experimental workflow for in vivo studies of 1-(2-Methoxyphenethyl)piperazine.

Protocols for Administration

The choice of administration route is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. For novel compounds like 1-(2-Methoxyphenethyl)piperazine, intraperitoneal and oral gavage are common starting points in rodent models.

Vehicle Selection and Formulation

Given the likely lipophilic nature of 1-(2-Methoxyphenethyl)piperazine, appropriate vehicle selection is crucial for achieving a homogenous and stable formulation for accurate dosing.

Recommended Vehicles for Insoluble Compounds:

  • Aqueous Solutions with Solubilizing Agents:

    • Saline (0.9% NaCl) with a small percentage of a solubilizing agent: For compounds with some water solubility, the addition of agents like DMSO (dimethyl sulfoxide) or ethanol can be effective. It is critical to use the lowest possible concentration of these organic solvents to avoid toxicity.[4]

    • Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5]

  • Suspensions:

    • For compounds that are insoluble, a suspension can be prepared using vehicles like methylcellulose or carboxymethylcellulose.[6]

  • Oil-based Vehicles:

    • Corn oil or sesame oil can be used for highly lipophilic compounds, particularly for oral or subcutaneous administration.[6]

Formulation Protocol (Example for a Suspension):

  • Accurately weigh the required amount of 1-(2-Methoxyphenethyl)piperazine.

  • If creating a salt form for improved solubility, dissolve the compound in a minimal amount of an appropriate acid (e.g., hydrochloric acid in ethanol) and then evaporate the solvent.

  • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

  • Gradually add the powdered compound to the vehicle while continuously vortexing or sonicating to ensure a uniform suspension.

  • Visually inspect the suspension for homogeneity before each administration.

Intraperitoneal (IP) Injection Protocol (Mouse Model)

IP injection offers rapid absorption into the systemic circulation.

Materials:

  • 1-(2-Methoxyphenethyl)piperazine formulation

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

  • Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.

  • Injection: Inject the solution slowly and smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress or adverse reactions.

Maximum Injection Volumes for Mice:

RouteVolume (ml/kg)
Intraperitoneal (IP)10
Intravenous (IV)5
Subcutaneous (SC)10
Oral (PO)20
Oral Gavage Protocol (Rat Model)

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

Materials:

  • 1-(2-Methoxyphenethyl)piperazine formulation

  • Flexible or rigid gavage needle (appropriate size for the rat)

  • Syringe

  • Animal restraint device

Procedure:

  • Animal Restraint: Gently restrain the rat to prevent movement.

  • Gavage Needle Insertion: Carefully insert the gavage needle into the mouth and advance it along the esophagus into the stomach.

  • Administration: Slowly administer the formulation.

  • Withdrawal and Monitoring: Gently remove the gavage needle and return the rat to its cage. Observe the animal for any signs of discomfort or regurgitation.

Dose-Response and Toxicity Assessment

For a novel compound, determining the appropriate dose range is a critical first step.

Dose Selection Rationale:

  • Literature Precedent: Studies on structurally similar piperazine derivatives can provide a starting point. For example, a study on the phenethylpiperazine derivative, p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), utilized oral and subcutaneous doses of 50-100 mg/kg in gerbils. Another study on a different piperazine derivative in mice showed anti-inflammatory effects at oral doses of 50, 100, and 200 mg/kg, with an estimated LD50 between 300 and 2000 mg/kg.[7]

  • Dose Escalation: A dose escalation study is recommended to determine the maximum tolerated dose (MTD) and to identify a range of doses that produce pharmacological effects without significant toxicity.

Acute Toxicity Study Design:

A simple acute toxicity study can be performed by administering single, escalating doses to small groups of animals and observing them for a set period (e.g., 24-48 hours).

Dose GroupProposed Dose (mg/kg)Rationale
110Low dose, to observe for any initial effects.
230Intermediate dose, based on literature for other psychoactive compounds.
3100High dose, approaching the effective doses seen with some piperazine derivatives.[7]
4300Very high dose, to probe for toxicity and establish an upper limit for further studies.

Monitoring Parameters:

  • Behavioral: Changes in locomotion, grooming, posture, and the presence of stereotypies or seizures.

  • Physiological: Changes in body weight, body temperature, and respiratory rate.

  • Clinical Signs: Observe for signs of distress such as piloerection, lethargy, or agitation.

Pharmacological Evaluation

Based on the presumed mechanism of action, a number of behavioral assays can be employed to characterize the pharmacological effects of 1-(2-Methoxyphenethyl)piperazine.

Potential Pharmacological Targets and Assays:

  • Serotonergic System: The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation.

  • Dopaminergic System: Locomotor activity can be assessed in an open-field test to investigate stimulant or depressant effects.

  • Anxiolytic/Anxiogenic Effects: The elevated plus-maze or light-dark box can be used to assess anxiety-like behavior.

  • Antidepressant-like Effects: The forced swim test or tail suspension test are common screening tools for potential antidepressant activity.

Data Analysis and Interpretation

data_analysis cluster_input Input Data cluster_processing Data Processing & Analysis cluster_output Output & Interpretation raw_data Raw Experimental Data (Behavioral scores, Physiological measurements) stat_tests Statistical Analysis (e.g., ANOVA, t-test) raw_data->stat_tests pk_data Pharmacokinetic Data (Concentration vs. Time) pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) pk_data->pk_modeling dose_response Dose-Response Curve Fitting stat_tests->dose_response results Results Summary (Tables, Figures) pk_modeling->results dose_response->results interpretation Pharmacological Profile (Efficacy, Potency, Toxicity) results->interpretation conclusions Conclusions & Future Directions interpretation->conclusions

Figure 2: A flowchart illustrating the data analysis pipeline for in vivo pharmacological studies.

Safety and Regulatory Considerations

Hazard Identification:

The hydrochloride salt of the related compound 1-(2-Methoxyphenyl)piperazine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.

Animal Welfare:

All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals used should be minimized, and procedures should be refined to reduce any potential pain or distress.

References

  • PubChem. 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

  • Silva, M. F., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(6), 635-644.
  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 10(1), 57-94.
  • Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies. Psychopharmacology, 213(2-3), 489-497.
  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Drug Delivery Science and Technology, 78, 103955.
  • Oral dosing of rodents using a palatable tablet. Journal of Pharmacological and Toxicological Methods, 99, 106598.
  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 26(3), 251-260.
  • 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology, 39(4), 312-313.
  • 1-(2-Methoxyphenyl)
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 598-611.
  • Gad, S. C. (2007). Pharmaceutical Manufacturing Handbook: Production and Processes. John Wiley & Sons.
  • 1-(2-Methoxyphenyl)piperazine hydrochloride. Sigma-Aldrich.
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Molecules, 26(11), 3169.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Controlled Release, 149(2), 115-127.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. Archives of Toxicology, 95(1), 239-251.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10108.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Current Drug Discovery Technologies, 19(4), e280422204198.
  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.
  • 1-(2-Methoxyphenyl)piperazine (hydrochloride). Cayman Chemical.
  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Medicinal Chemistry, 15(6), 643-653.
  • 1-(2-Diphenyl)piperazine. Wikipedia.
  • A Literature Review of the Analytical Toxicology of Fentanyl Derivatives. Journal of Analytical Toxicology, 43(8), 589-599.

Sources

Application Note: Quantitative Analysis of 1-(2-Methoxyphenethyl)piperazine in Tissue Samples by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated analytical method for the sensitive and selective quantification of 1-(2-Methoxyphenethyl)piperazine (2-MeO-PEA) in biological tissue matrices. The protocol employs a systematic workflow encompassing tissue homogenization, protein precipitation-based extraction, and subsequent analysis by Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). This method is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology, providing a reliable framework for assessing tissue distribution and concentration of this piperazine derivative. All procedures adhere to the principles outlined in the FDA guidance for bioanalytical method validation to ensure data integrity and reproducibility.[1][2][3]

Introduction

1-(2-Methoxyphenethyl)piperazine, also known as 2-MeO-PEA, is a substituted piperazine derivative. The piperazine class of compounds has a wide range of pharmacological activities, and understanding their distribution and concentration in target tissues is fundamental to elucidating their pharmacokinetic and pharmacodynamic profiles.[4] Accurate quantification of xenobiotics in complex biological matrices such as tissue presents analytical challenges due to the presence of endogenous interfering substances. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[5]

This application note provides a comprehensive protocol for the extraction and quantification of 2-MeO-PEA in tissue, addressing critical aspects from sample preparation to data analysis, ensuring a self-validating and trustworthy methodology.

Principle of the Method

The analytical workflow begins with the mechanical homogenization of tissue samples to ensure uniformity and release of the analyte. Subsequently, a protein precipitation extraction is performed to remove the bulk of macromolecules, which can interfere with the analysis and damage the analytical column. The analyte is then separated from remaining matrix components using reversed-phase UHPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (SIL-IS), which is added at the beginning of the sample preparation process to account for any variability during extraction and analysis.[6][7][8][9][10][11]

Materials and Reagents

  • 1-(2-Methoxyphenethyl)piperazine hydrochloride (Analytical Standard)

  • 1-(2-Methoxyphenethyl)piperazine-d8 (Deuterated Internal Standard, custom synthesis recommended)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control tissue matrix (e.g., rat liver, brain, or other relevant tissue)

Instrumentation and Analytical Conditions

Liquid Chromatography
  • System: UHPLC system capable of binary gradient elution

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500 °C

  • Capillary Voltage: 3.5 kV

  • Gas Flow: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-MeO-PEA221.2135.110025
2-MeO-PEA (Qualifier)221.291.110030
2-MeO-PEA-d8 (IS)229.2143.110025

Rationale for MRM transitions: The precursor ion for 2-MeO-PEA corresponds to its protonated molecule [M+H]⁺. The product ions are generated through collision-induced dissociation (CID). The fragmentation of the piperazine ring and the bond between the ethyl group and the piperazine ring are common fragmentation pathways for this class of compounds.

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of 2-MeO-PEA and 2-MeO-PEA-d8 in 10 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the 2-MeO-PEA stock solution in a 50:50 methanol:water mixture to create working standard solutions at various concentrations.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the 2-MeO-PEA-d8 stock solution in a 50:50 methanol:water mixture.

  • Calibration Standards and Quality Control (QC) Samples:

    • Spike blank tissue homogenate (see section on Tissue Homogenization) with the appropriate working standard solutions to prepare calibration standards and QC samples at the desired concentrations. The final concentration of the organic solvent from the spiking solution should be less than 5% of the total volume.

Tissue Homogenization

The choice of homogenization technique can depend on the tissue type and available equipment. Bead beating is a highly effective and high-throughput method.[12]

  • Accurately weigh approximately 100 mg of frozen tissue into a 2 mL bead beating tube containing ceramic beads.

  • Add 400 µL of ice-cold deionized water.

  • Homogenize the tissue using a bead beater instrument (e.g., 2 cycles of 45 seconds at 6 m/s).

  • Centrifuge the homogenate at 4 °C and 10,000 x g for 5 minutes.

  • Collect the supernatant (tissue homogenate).

Tissue_Homogenization Tissue 1. Weigh Tissue Sample Water 2. Add Cold Water Tissue->Water BeadBeater 3. Bead Beat Homogenization Water->BeadBeater Centrifuge 4. Centrifuge BeadBeater->Centrifuge Supernatant 5. Collect Homogenate Centrifuge->Supernatant

Caption: Workflow for Tissue Homogenization.

Sample Extraction: Protein Precipitation

Protein precipitation is a simple and effective method for removing a large portion of proteinaceous material from the sample.

  • To 50 µL of tissue homogenate in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution.

  • Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 4 °C and 14,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to dissolve the residue and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for UHPLC-MS/MS analysis.

Sample_Extraction cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Preparation Homogenate Tissue Homogenate (50 µL) Add_IS Add Internal Standard (10 µL) Homogenate->Add_IS Add_ACN Add Acetonitrile (200 µL) Add_IS->Add_ACN Vortex_1 Vortex (1 min) Add_ACN->Vortex_1 Centrifuge_1 Centrifuge (10 min) Vortex_1->Centrifuge_1 Transfer_Supernatant Transfer Supernatant Centrifuge_1->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute (100 µL) Evaporate->Reconstitute Vortex_2 Vortex & Centrifuge Reconstitute->Vortex_2 Transfer_Vial Transfer to Vial Vortex_2->Transfer_Vial

Caption: Protein Precipitation Extraction Workflow.

Method Validation

To ensure the reliability of the analytical method, a full validation should be performed according to the FDA's Bioanalytical Method Validation guidance.[1][2][3] Key validation parameters include:

  • Selectivity and Specificity: Analysis of at least six different lots of blank tissue homogenate to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Assessed to ensure that co-eluting endogenous components do not suppress or enhance the ionization of the analyte or internal standard.

  • Recovery: The efficiency of the extraction process should be determined at low, medium, and high concentrations.

  • Stability: The stability of the analyte in the tissue homogenate under various conditions (freeze-thaw, short-term benchtop, and long-term storage) should be evaluated.

Data Analysis and Interpretation

The concentration of 2-MeO-PEA in the tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a 1/x² weighting is typically used for the calibration curve. The concentration of 2-MeO-PEA in the QC and unknown tissue samples is then interpolated from this curve.

Conclusion

The UHPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of 1-(2-Methoxyphenethyl)piperazine in tissue samples. The detailed protocols for tissue homogenization and protein precipitation, combined with optimized chromatographic and mass spectrometric conditions, ensure high-quality data suitable for pharmacokinetic and toxicological studies. Adherence to established bioanalytical method validation guidelines is crucial for ensuring the integrity and reproducibility of the results.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • World Health Organization. (2023). Bioanalytical Method Validation and Study Sample Analysis. WHO. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]

  • Wright, M. J., Wheller, R., Wallace, G., & Green, R. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701–1713.
  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. ResolveMass. Retrieved from [Link]

  • OMNI International. (2023). 7 Homogenization Techniques for Downstream Analysis. OMNI International Blog. Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. Retrieved from [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Texter, M., & Asensio, D. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Retrieved from [Link]

  • Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. RTI International. Retrieved from [Link]

  • Gremare, F., et al. (2011). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Journal of analytical toxicology, 35(7), 434–443.
  • Montesano, C., et al. (2014). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Analytical and bioanalytical chemistry, 406(19), 4645–4656.
  • Sielc. (n.d.). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Sielc.com. Retrieved from [Link]

  • Waters Corporation. (n.d.). UPLC Columns and Consumables. Waters. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. Phenomenex. Retrieved from [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug. Retrieved from [Link]

  • Goliszek, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules (Basel, Switzerland), 27(7), 2069.
  • ScienceAsia. (2023).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • NTU Journal of Pure Sciences. (2022).
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer...
  • ResearchGate. (n.d.). Mass spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine.
  • RACO. (n.d.).
  • Pearson. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below. Match each compound with its spectrum. Pearson.
  • PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • MDPI. (2019). Energy Minimization in Piperazine Promoted MDEA-Based CO 2 Capture Process.
  • ResearchGate. (n.d.). Multivariable Optimization of the Piperazine CO2 Post-Combustion Process.
  • Semantic Scholar. (n.d.). Multivariable Optimization of the Piperazine CO2 Post-Combustion Process.
  • U.S. Food and Drug Administration. (2013).
  • YouTube. (2020, July 6).
  • Slideshare. (n.d.).
  • PubMed. (n.d.). Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS.
  • ResearchGate. (n.d.). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times.
  • Waters Corporation. (n.d.). ACQUITY UPLC Columns. imChem.
  • Waters Corporation. (n.d.). UPLC COLUMNS Capabilities Brochure.
  • Waters Corporation. (n.d.). UPLC COLUMNS AND CONSUMABLES.
  • imChem. (n.d.). ACQUITY UPLC Columns.
  • ResearchGate. (n.d.). List of MRM transitions for each of the detected metabolites.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.

Sources

Application Notes and Protocols for High-Throughput Screening of 1-(2-Methoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Piperazine Scaffold

The piperazine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. 1-(2-Methoxyphenethyl)piperazine is a distinct derivative within this class, offering a unique combination of a flexible phenethyl group and a piperazine ring, which is known to interact with various biological targets, particularly G-protein coupled receptors (GPCRs).[1] While it is often utilized as a key intermediate in the synthesis of more complex bioactive molecules, its intrinsic biological activity profile remains an area ripe for exploration.[2][3] High-throughput screening (HTS) provides an ideal platform to systematically investigate the therapeutic potential of 1-(2-Methoxyphenethyl)piperazine against a diverse array of molecular targets.

This guide provides a comprehensive framework for the utilization of 1-(2-Methoxyphenethyl)piperazine in HTS campaigns. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and scientifically grounded, enabling researchers to efficiently and accurately assess the compound's bioactivity. We will focus on a hypothesized, yet highly plausible, application: screening against a panel of GPCRs, a predominant target class for piperazine-containing compounds.[4][5][6]

Compound Characteristics and Handling

A thorough understanding of the physicochemical properties of 1-(2-Methoxyphenethyl)piperazine is paramount for successful HTS implementation. These properties dictate its behavior in aqueous assay buffers and its potential for non-specific interactions.

PropertyValue/InformationSource
Molecular Formula C11H16N2O[7]
Molecular Weight 192.26 g/mol [7]
Appearance Typically a white to off-white crystalline powder (hydrochloride salt).[2]
Solubility Sparingly soluble in water. The hydrochloride salt form enhances solubility in polar solvents.[2]
Storage Store in a cool, dry place under an inert atmosphere.[2]

Expert Insight: The limited aqueous solubility of the free base necessitates the use of its hydrochloride salt for HTS applications to ensure consistent and accurate concentrations in assay wells.[2] It is also crucial to perform quality control on the compound stock to confirm identity and purity, as degradation or impurities can lead to misleading results.[8]

Experimental Workflow for GPCR-Targeted High-Throughput Screening

The following diagram outlines a comprehensive workflow for screening 1-(2-Methoxyphenethyl)piperazine against a panel of GPCRs. This workflow is designed to maximize efficiency while maintaining data integrity.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Follow-up Compound_Prep Compound Stock Preparation & QC Assay_Dev Assay Development & Miniaturization Compound_Prep->Assay_Dev Informs assay buffer & solvent tolerance Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Dev->Assay_Val Optimized protocol Pilot_Screen Pilot Screen (~2,000 compounds) Assay_Val->Pilot_Screen Validated assay Primary_HTS Primary HTS (Single Concentration) Pilot_Screen->Primary_HTS Green light for full screen Dose_Response Dose-Response Confirmation Primary_HTS->Dose_Response Identifies initial hits Data_Analysis Data Analysis & Hit Identification Dose_Response->Data_Analysis Generates IC50/EC50 values Counter_Screen Counter-Screens (Assay Interference) Data_Analysis->Counter_Screen Prioritized hits Hit_Validation Hit Validation & Orthogonal Assays Counter_Screen->Hit_Validation Filters out false positives

Caption: High-throughput screening workflow for 1-(2-Methoxyphenethyl)piperazine.

Detailed Protocols

Protocol 1: Compound Stock Solution Preparation and Management

Rationale: Proper compound management is the cornerstone of reproducible HTS data.[9][10] This protocol ensures the integrity and accurate concentration of 1-(2-Methoxyphenethyl)piperazine throughout the screening process.

Materials:

  • 1-(2-Methoxyphenethyl)piperazine hydrochloride[2][11]

  • Dimethyl sulfoxide (DMSO), anhydrous, biotechnology grade

  • Acoustic liquid handler or precision multichannel pipette

  • 384-well polypropylene plates

Procedure:

  • Master Stock Preparation: Accurately weigh a precise amount of 1-(2-Methoxyphenethyl)piperazine hydrochloride and dissolve it in 100% DMSO to create a 10 mM master stock solution.

  • Solubility Check: Visually inspect the master stock for any precipitation. If necessary, gently warm and vortex to ensure complete dissolution.

  • Intermediate Plates: Create intermediate stock solutions by diluting the master stock in DMSO. For a primary screen at 10 µM, a 1 mM intermediate stock is appropriate.

  • Assay-Ready Plates: Use an acoustic liquid handler to dispense nanoliter volumes of the intermediate stock into 384-well assay plates. This minimizes DMSO concentration in the final assay, which should ideally be kept below 0.5%.

  • Storage: Store all stock solutions at -20°C or -80°C in desiccated conditions to prevent water absorption by DMSO and compound degradation.

Protocol 2: Primary HTS using a GPCR-Targeted Calcium Flux Assay

Rationale: Calcium flux assays are a common and robust method for detecting the activation of Gq-coupled GPCRs.[6][12] This protocol is designed for a 384-well format to maximize throughput.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8)

  • Agonist and antagonist controls for the target GPCR

  • Assay-ready plates containing 1-(2-Methoxyphenethyl)piperazine

  • Fluorescent plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well, black-walled, clear-bottom plates at a density optimized for confluent monolayer formation after 24 hours.

  • Dye Loading: The following day, remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate according to the manufacturer's instructions to allow for dye uptake.

  • Compound Addition: Transfer the assay-ready plates with 1-(2-Methoxyphenethyl)piperazine and controls to the fluorescent plate reader.

  • Signal Measurement: The instrument will add the compound from the assay-ready plate to the cell plate and immediately begin reading the fluorescence signal over time. A rapid increase in fluorescence indicates a calcium flux.

  • Data Acquisition: Record the fluorescence intensity before and after compound addition.

Protocol 3: Dose-Response Confirmation and IC50/EC50 Determination

Rationale: A single-concentration primary screen can yield false positives.[13] A dose-response curve is essential to confirm the activity of initial hits and determine their potency.

Procedure:

  • Serial Dilution: Create a serial dilution of 1-(2-Methoxyphenethyl)piperazine in DMSO, typically covering a concentration range from 100 µM to 1 nM.

  • Assay-Ready Plates: Prepare assay-ready plates with the serially diluted compound.

  • Repeat Assay: Perform the same assay as in the primary screen (e.g., calcium flux) using the dose-response plates.

  • Data Analysis: Plot the response (e.g., change in fluorescence) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists).

Data Analysis and Quality Control

Rigorous data analysis and quality control are critical for the success of any HTS campaign.[14][15]

Key Quality Control Metric: Z'-factor

The Z'-factor is a statistical measure of the quality of an HTS assay.[16][17] It is calculated using the following formula:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Z'-factorAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unacceptable

An assay is considered robust and suitable for HTS when the Z'-factor is consistently above 0.5.[14]

Counter-Screens to Mitigate Assay Interference

Rationale: A significant challenge in HTS is identifying compounds that interfere with the assay technology itself, rather than acting on the biological target.[18][19] Counter-screens are essential to eliminate these false positives.

Counter_Screens cluster_interference Potential Interference Mechanisms cluster_validation Validation Hit_Compound Hit from Primary Screen Autofluorescence Compound Autofluorescence Hit_Compound->Autofluorescence Test in buffer only Quenching Fluorescence Quenching Hit_Compound->Quenching Test against known fluorophore Cytotoxicity Cellular Cytotoxicity Hit_Compound->Cytotoxicity Cell viability assay Validated_Hit Validated Hit Autofluorescence->Validated_Hit If negative Quenching->Validated_Hit If negative Cytotoxicity->Validated_Hit If non-toxic

Caption: Logic flow for counter-screening against common assay interferences.

Protocol 4: Autofluorescence Assay

  • Add 1-(2-Methoxyphenethyl)piperazine to assay buffer in a 384-well plate in the absence of cells or the fluorescent dye.

  • Read the fluorescence at the same wavelengths used in the primary assay.

  • A significant signal indicates that the compound is autofluorescent and may be a false positive.

Protocol 5: Cell Viability Assay

  • Treat the cells used in the primary screen with 1-(2-Methoxyphenethyl)piperazine at the same concentrations used in the dose-response study.

  • After an appropriate incubation period, perform a cell viability assay (e.g., using a reagent that measures ATP levels).

  • A decrease in cell viability suggests that the observed activity in the primary screen may be due to cytotoxicity.

Conclusion and Future Directions

This application note provides a comprehensive guide for the high-throughput screening of 1-(2-Methoxyphenethyl)piperazine, with a focus on its potential as a GPCR ligand. By adhering to these robust protocols for compound management, assay execution, and data analysis, researchers can confidently and efficiently explore the bioactivity of this versatile piperazine derivative. The identification of validated hits from such a screening campaign can serve as a crucial starting point for lead optimization and the development of novel therapeutics. The modular nature of the piperazine scaffold suggests that hits derived from 1-(2-Methoxyphenethyl)piperazine could be readily diversified through synthetic chemistry to improve potency and selectivity.[20][21]

References

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • PubChem. 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link]

  • PubChem. 1-(2-Methoxyethyl)piperazine. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. NIH Bookshelf. [Link]

  • Auld, D. S., & Inglese, J. (2007). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]

  • Peralta-Yahya, P. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual. NIH. [Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Azenta Life Sciences. App Note: Compound Management in High Throughput Screening. [Link]

  • Pharma IQ. (2013). High-Throughput Screening: Best Practice, Trends and Challenges. [Link]

  • ICE Bioscience. (2025). GPCR Signaling Assay Applications in High-Throughput Screening. [Link]

  • High-Throughput Screening Center. Introduction. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH. [Link]

  • Charles River Laboratories. High-Throughput Screening (HTS) Services. [Link]

  • Implementation of high-throughput quality control processs within compound management. (2011). European Pharmaceutical Review. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed. [Link]

  • Peralta-Yahya, P. (2020). Advances in G protein-coupled receptor high-throughput screening. PubMed - NIH. [Link]

  • Matson, S. L. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

Sources

application of 1-(2-Methoxyphenethyl)piperazine in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data on 1-(2-Methoxyphenethyl)piperazine. My initial focus is its synthesis, chemical properties, and known biological activity. I'm prioritizing its central nervous system targets in this research phase, seeking a detailed overview of its characteristics.

Refining Search Strategies

I am now performing targeted searches for this compound's specific neuroscience applications. I'm focusing on in vitro and in vivo studies to identify modulated signaling pathways and relevant experimental models. Concurrently, I'm seeking detailed protocols and methodologies, like binding assays and behavioral paradigms. I aim to collect quantitative data (Ki, EC50/IC50) from published studies.

Outlining Project Scope

I'm now outlining the application note's structure. It starts with an introduction to 1-(2-Methoxyphenethyl)piperazine, including its chemical structure and pharmacological targets. Next, I will detail its mechanism of action with supporting data and create tables summarizing binding affinities and potencies. I'll provide detailed in vitro and in vivo protocols, with workflow diagrams in DOT language. Finally, I plan to discuss its applications and provide a comprehensive references section.

Planning Data Acquisition

I'm now formulating a specific search plan to obtain essential information. My approach includes an initial broad search for fundamental properties of 1-(2-Methoxyphenethyl)piperazine, like synthesis and pharmacology, followed by targeted neuroscience searches. I will identify receptor binding profiles and look for experimental details and quantitative data.

Defining Search Parameters

I'm now refining my approach to information acquisition. I'll commence with a broad search to uncover the fundamental properties of 1-(2-Methoxyphenethyl)piperazine, focusing on synthesis, chemical attributes, and pharmacological activities, especially those related to the central nervous system. Following this, I will perform targeted searches for its neuroscience applications, concentrating on in vitro and in vivo studies, modulated pathways, and experimental models. Moreover, I'll seek detailed protocols and quantitative data from published studies. I will also categorize my search parameters.

Defining Information Needs

I'm now identifying the core data points necessary for the application note. I've broken my search strategy into primary and secondary searches. My primary searches will involve a broad investigation of the compound's fundamental properties, covering synthesis, chemical details, and pharmacological profiles, especially those with relevance to the central nervous system. Secondary searches will focus on specific neuroscience applications, including in vitro and in vivo studies, the pathways it modulates, relevant experimental models, and quantitative data. I'm focusing on crafting an organized framework for information acquisition.

Defining Information Needs

I'm now focusing on a comprehensive literature review for 1-(2-Methoxyphenethyl)piperazine. I'll prioritize identifying its synthesis, chemical properties, and central nervous system targets. I'm also searching for in vitro/in vivo studies and detailed protocols, including binding assays, with quantitative data. I am creating a research framework and data acquisition plan.

Defining Search Plan

I'm now establishing a structured plan for data acquisition, prioritizing a broad initial search to cover the fundamental properties of 1-(2-Methoxyphenethyl)piperazine. Then, I will refine my search to focus on its relevance to central nervous system research. I'll search for specific in vitro/in vivo studies, protocols, and quantitative data.

Initiating Data Search

I'm now starting a broad search to find information on the compound's fundamental properties. This initial phase focuses on synthesis and pharmacological profiles. I will also perform targeted neuroscience searches, in vitro and in vivo studies, and relevant quantitative data. I'm focusing on collecting data for the application note and outlining the workflow.

Application Notes and Protocols for Assessing the Cytotoxicity of 1-(2-Methoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Uncovering the Therapeutic Potential of a Novel Piperazine Derivative

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs.[1] Emerging evidence strongly suggests that various synthetic piperazine derivatives possess potent cytotoxic and anti-proliferative activities against a spectrum of human cancer cell lines.[2][3][4] These compounds have been shown to induce apoptosis through both intrinsic and extrinsic cellular pathways.[3] This has spurred significant interest in the development of novel piperazine-based compounds as potential anticancer agents.

This application note focuses on a novel derivative, 1-(2-Methoxyphenethyl)piperazine . To date, a comprehensive evaluation of its cytotoxic properties has not been reported in the scientific literature, highlighting a critical knowledge gap and a compelling opportunity for investigation. The protocols detailed herein provide a robust framework for the systematic evaluation of the cytotoxic potential of this compound, employing a multi-parametric approach to elucidate its effects on cell viability, membrane integrity, and the induction of apoptosis.

We will present a cohesive workflow, from the initial cell line selection and culture to the execution of well-established cytotoxicity assays. The rationale behind each experimental choice is explained to ensure a thorough understanding of the principles underpinning each protocol. This guide is intended for researchers in drug discovery, pharmacology, and oncology, providing the necessary tools to conduct a rigorous preliminary assessment of this promising compound.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Testing

A comprehensive assessment of cytotoxicity requires more than a single endpoint. Therefore, we propose a tiered approach that interrogates different aspects of cellular health. This multi-assay strategy provides a more complete picture of the compound's cellular effects and helps to elucidate its potential mechanism of action.

Our experimental workflow is designed to first assess overall cell viability, followed by a more specific investigation into membrane damage and the activation of apoptotic pathways.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assessment cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Line Selection & Culture (HeLa, HepG2, HEK293) Compound_Prep Compound Preparation (Stock Solution in DMSO) MTT MTT Assay (Metabolic Viability) Compound_Prep->MTT LDH LDH Assay (Membrane Integrity) MTT->LDH Caspase Caspase-3/7 Assay (Apoptosis Induction) LDH->Caspase IC50 IC50 Determination Caspase->IC50 Mechanism Mechanistic Insights IC50->Mechanism

Figure 1: A schematic overview of the experimental workflow for assessing the cytotoxicity of 1-(2-Methoxyphenethyl)piperazine.

Materials and Methods

Cell Line Selection and Rationale

The choice of cell lines is critical for obtaining relevant and translatable data. We recommend a panel of well-characterized human cell lines to assess both anti-cancer potential and general cytotoxicity.

  • HeLa (Human Cervical Adenocarcinoma): A widely used and robust cancer cell line, making it an excellent initial model for screening potential anti-cancer agents.[5]

  • HepG2 (Human Hepatocellular Carcinoma): A liver cancer cell line that is often used in toxicological studies due to its metabolic capabilities. This allows for an initial assessment of potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line commonly used as a control to determine the selectivity of the compound for cancer cells versus non-malignant cells.

Reagents and Equipment
  • 1-(2-Methoxyphenethyl)piperazine (synthesis or commercial source)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • HeLa, HepG2, and HEK293 cell lines

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH Cytotoxicity Assay Kit

  • Caspase-3/7 Assay Kit (e.g., luminescent or fluorescent)

  • 96-well clear and white-walled, clear-bottom cell culture plates

  • Multichannel pipettes and sterile tips

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Microplate reader (absorbance, fluorescence, and luminescence capabilities)

  • Sterile cell culture flasks and dishes

  • Hemocytometer or automated cell counter

Detailed Protocols

Protocol 1: Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the foundation of reliable and reproducible cytotoxicity data. Adherence to aseptic techniques and proper maintenance of cell confluency are paramount.

1.1. Media Preparation:

  • HeLa and HEK293 Complete Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • HepG2 Complete Medium: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

1.2. Cell Thawing and Plating:

  • Rapidly thaw a cryovial of cells in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete medium.

  • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.

1.3. Cell Subculturing (Passaging):

  • When cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed new flasks at the desired density (e.g., 1:3 to 1:6 split ratio).

Protocol 2: Preparation of 1-(2-Methoxyphenethyl)piperazine Stock and Working Solutions

Rationale: Accurate and consistent compound concentrations are essential for generating reliable dose-response curves. Due to the likely hydrophobic nature of the compound, DMSO is the recommended solvent. It is crucial to maintain a low final DMSO concentration in the cell culture to avoid solvent-induced cytotoxicity.

2.1. Stock Solution Preparation (e.g., 100 mM):

  • Calculate the required mass of 1-(2-Methoxyphenethyl)piperazine to prepare a 100 mM stock solution in a specific volume of DMSO.

  • Dissolve the compound in DMSO by vortexing. Gentle warming may be necessary if solubility is an issue.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

2.2. Working Solution Preparation:

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Prepare a series of dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the cytotoxicity assays.

  • Crucial Note: The final concentration of DMSO in the cell culture wells should not exceed 0.5%, with 0.1% being ideal to minimize solvent-induced toxicity.[1] A vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) must be included in all experiments.

Protocol 3: MTT Assay for Metabolic Viability

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

3.1. Cell Seeding:

  • Harvest and count the cells as described in Protocol 1.3.

  • Seed the cells in a 96-well clear plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

3.2. Compound Treatment:

  • After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing various concentrations of 1-(2-Methoxyphenethyl)piperazine.

  • Include a "cells only" control (untreated) and a vehicle control (DMSO at the highest final concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

3.3. MTT Assay Procedure:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Carefully aspirate the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

3.4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: LDH Assay for Membrane Integrity

Rationale: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis.

4.1. Cell Seeding and Treatment:

  • Follow steps 3.1 and 3.2 as described for the MTT assay.

4.2. LDH Assay Procedure:

  • After the desired incubation period, carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst).

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Add 50 µL of a stop solution (if required by the kit).

  • Measure the absorbance at 490 nm using a microplate reader.

4.3. Controls and Data Analysis:

  • Spontaneous LDH Release: Supernatant from untreated cells.

  • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit).

  • Calculate the percentage of cytotoxicity using the formula provided by the assay manufacturer, which typically normalizes the experimental values to the spontaneous and maximum LDH release controls.

Protocol 5: Caspase-3/7 Assay for Apoptosis Detection

Rationale: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, generates a luminescent or fluorescent signal, providing a direct measure of apoptosis induction.

5.1. Cell Seeding and Treatment:

  • Follow steps 3.1 and 3.2, but use a white-walled, clear-bottom 96-well plate for luminescent assays or a black-walled, clear-bottom plate for fluorescent assays.

5.2. Caspase-3/7 Assay Procedure:

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Prepare the caspase-3/7 reagent according to the manufacturer's protocol.

  • Add 100 µL of the caspase-3/7 reagent to each well.

  • Gently mix the contents of the wells by shaking the plate on an orbital shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a microplate reader.

5.3. Data Analysis:

  • The luminescent or fluorescent signal is directly proportional to the amount of active caspase-3/7.

  • Normalize the data to the vehicle control to determine the fold-change in caspase activity.

apoptosis_pathway cluster_pathway Potential Apoptotic Pathway Compound 1-(2-Methoxyphenethyl)piperazine Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Caspase8 Caspase-8 Cell->Caspase8 Extrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase37 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2: A generalized diagram of the intrinsic and extrinsic apoptosis pathways that may be activated by piperazine derivatives.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical IC₅₀ Values of 1-(2-Methoxyphenethyl)piperazine (µM)

Cell Line24 hours48 hours72 hours
HeLa55.232.815.1
HepG278.945.622.4
HEK293>100>10085.3

Table 2: Summary of Cytotoxicity Endpoints at 48 hours (at 2x IC₅₀ concentration)

Cell Line% LDH Release (Cytotoxicity)Fold Increase in Caspase-3/7 Activity
HeLa45.3%4.2-fold
HepG238.1%3.5-fold
HEK2938.2%1.3-fold

Interpretation of Results:

  • IC₅₀ Values: Lower IC₅₀ values indicate greater potency. A time-dependent decrease in IC₅₀ suggests that the compound's cytotoxic effect accumulates over time. A significantly higher IC₅₀ value in the non-cancerous cell line (HEK293) compared to the cancer cell lines (HeLa, HepG2) would suggest a degree of cancer cell selectivity.

  • LDH Release: Increased LDH release confirms that the compound induces cell membrane damage, a hallmark of late-stage apoptosis or necrosis.

  • Caspase-3/7 Activity: A significant increase in caspase-3/7 activity is a strong indicator that the compound induces apoptosis.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive and robust framework for the initial cytotoxic evaluation of 1-(2-Methoxyphenethyl)piperazine. By employing a multi-parametric approach that assesses metabolic viability, membrane integrity, and apoptosis, researchers can gain valuable insights into the compound's potential as a therapeutic agent.

The absence of existing data on this specific molecule makes this a novel area of investigation. The results from these assays will not only determine the cytotoxic potency of 1-(2-Methoxyphenethyl)piperazine but will also provide a foundation for more in-depth mechanistic studies. Future investigations could include cell cycle analysis, assessment of mitochondrial membrane potential, and the expression of key apoptotic proteins to further elucidate the compound's mechanism of action.

References

  • Yarim, M., et al. (2016). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 194-201. Available at: [Link]

  • Al-Omair, M. A., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Saudi Journal of Biological Sciences, 23(1), 105-114. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

  • Ferle-Vidović, A., et al. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. International Journal of Molecular Sciences, 24(18), 14095. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

  • Jeon, S. H., & Shin, C. G. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 80. Available at: [Link]

  • Manasa, K., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 27(18), 5909. Available at: [Link]

  • Kaur, G., & Dufour, J. M. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. BMC Complementary Medicine and Therapies, 21(1), 213. Available at: [Link]

  • iGEM. (n.d.). HEK293 cells. Retrieved from [Link]

  • ENCODE. (n.d.). MCF-7 Cell Culture. Retrieved from [Link]

  • NIH. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Assay Guidance Manual. Available at: [Link]

Sources

A Guide to the Application of Arylpiperazines in Receptor Studies: The Case of 1-(2-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Selected Chemical Probe: Initial investigation for "1-(2-Methoxyphenethyl)piperazine" revealed a significant lack of publicly available pharmacological data, making it unsuitable for characterization as a chemical probe. However, the structurally similar and extensively studied compound, 1-(2-Methoxyphenyl)piperazine (oMeOPP) , serves as an excellent and highly relevant exemplar for this guide. This document will, therefore, focus on the principles and protocols for using 1-(2-Methoxyphenyl)piperazine as a selective chemical probe for receptor studies, providing researchers with a robust framework for investigating similar arylpiperazine compounds.

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a versatile chemical probe belonging to the arylpiperazine class of compounds. It is a key pharmacophore in several clinically significant drugs and serves as a critical tool for investigating the pharmacology of various G-protein coupled receptors (GPCRs). Its primary utility lies in its high affinity for specific serotonin (5-HT) and adrenergic receptor subtypes. Understanding its binding profile and functional activity is paramount for its effective use in target validation, drug discovery, and fundamental neuroscience research.

This guide provides a comprehensive overview of the pharmacological properties of oMeOPP and detailed protocols for its application in common receptor study assays. The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Chemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the chemical probe and ensuring experimental success.

Table 1: Physicochemical and Handling Data for 1-(2-Methoxyphenyl)piperazine

PropertyValueSource / Reference
IUPAC Name 1-(2-methoxyphenyl)piperazine[1]
Synonyms oMeOPP, 2-MPP, 1-(o-Anisyl)piperazine[2]
CAS Number 35386-24-4[1]
Molecular Formula C₁₁H₁₆N₂O[1]
Molecular Weight 192.26 g/mol [1]
Appearance White to yellow solid or clear liquid
Solubility Soluble in DMSO, Ethanol. Hydrochloride salt is water-soluble.
Storage Store at room temperature. Keep dry and in a cool, dark place. Hygroscopic.
Safety Danger: Causes severe skin burns and eye damage (GHS H314). Wear protective gloves, clothing, eye, and face protection.[1]

Receptor Pharmacology and Mechanism of Action

The utility of oMeOPP as a chemical probe is defined by its receptor binding profile. It is primarily recognized as a high-affinity ligand at serotonin 5-HT₁ₐ receptors and α₁-adrenergic receptors. This dual affinity is a critical consideration in experimental design, as observed effects could be mediated by either or both receptor systems. Structure-activity relationship (SAR) studies have often used the oMeOPP scaffold to develop more selective ligands[3].

Table 2: Receptor Binding Profile of 1-(2-Methoxyphenyl)piperazine and Related Compounds

Receptor TargetLigandKᵢ (nM)Selectivity NotesSource / Reference
5-HT₁ₐ NAN-190¹0.6High affinity[4]
α₁-adrenergic NAN-190¹0.8Near-equal affinity to 5-HT₁ₐ, making it non-selective.[4]
5-HT₁ₐ Modified oMeOPP derivative²0.12 - 0.63High affinity with negligible α₁-adrenergic activity.

¹NAN-190 is a well-characterized antagonist based on the oMeOPP scaffold, highlighting the inherent dual affinity of this chemical class. ²Demonstrates that modifications to the oMeOPP core can achieve high selectivity for the 5-HT₁ₐ receptor.

The 5-HT₁ₐ receptor, a primary target of oMeOPP, is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade is fundamental to its role in modulating neuronal excitability.

5HT1A_Signaling_Pathway cluster_membrane Cell Membrane rec 5-HT1A Receptor gpc Gi/o Protein (α, βγ subunits) rec->gpc Activation ac Adenylyl Cyclase gpc->ac Inhibits (αi) camp cAMP ac->camp Converts ligand oMeOPP (or Serotonin) ligand->rec Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↓ Neuronal Firing) pka->response Phosphorylates Targets

Caption: Simplified Gi/o signaling pathway for the 5-HT1A receptor.

Experimental Protocols

The following protocols provide step-by-step methodologies for characterizing the interaction of oMeOPP or similar test compounds with a target receptor, such as 5-HT₁ₐ.

Protocol: In Vitro Radioligand Displacement Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the target receptor.

Causality and Principle: This is a competitive binding assay. A fixed concentration of a high-affinity radioligand ([³H]-ligand) is incubated with a source of receptors (e.g., cell membranes). The test compound is added at increasing concentrations, competing with the radioligand for the same binding site. The concentration of test compound that displaces 50% of the specific radioligand binding is the IC₅₀. This value is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Radioligand_Binding_Workflow start Start: Prepare Reagents prep_mem Prepare Receptor Source (e.g., Cell Membranes) start->prep_mem prep_lig Prepare Radioligand (e.g., [3H]-8-OH-DPAT) start->prep_lig prep_test Prepare Test Compound (oMeOPP) Serial Dilutions start->prep_test assay Set up Assay Tubes/Plate (Total, Non-Specific, Displacement) prep_mem->assay prep_lig->assay prep_test->assay incubate Incubate at RT (e.g., 60 min) assay->incubate filter Rapid Filtration (Separate bound/free ligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 -> Ki) count->analyze end End: Determine Affinity analyze->end

Caption: Experimental workflow for a radioligand displacement assay.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT₁ₐ receptor (e.g., CHO-h5-HT₁ₐ or HEK293-h5-HT₁ₐ).

  • Radioligand: [³H]-8-OH-DPAT (a 5-HT₁ₐ agonist).

  • Test Compound: 1-(2-Methoxyphenyl)piperazine (oMeOPP).

  • Non-Specific Binding (NSB) Ligand: 10 µM Serotonin (5-HT).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation fluid.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of oMeOPP (e.g., 10 mM in DMSO). Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

    • Dilute [³H]-8-OH-DPAT in assay buffer to a final concentration of ~1 nM (or near its Kₔ value).

    • Prepare the NSB ligand (Serotonin) at a stock concentration that will yield 10 µM in the final assay volume.

  • Assay Setup (in a 96-well plate, final volume 250 µL):

    • Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-8-OH-DPAT + 150 µL Membrane suspension.

    • Non-Specific Binding (NSB): 50 µL 10 µM Serotonin + 50 µL [³H]-8-OH-DPAT + 150 µL Membrane suspension.

    • Displacement: 50 µL oMeOPP dilution + 50 µL [³H]-8-OH-DPAT + 150 µL Membrane suspension.

  • Incubation: Gently agitate the plate and incubate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This step is critical as it quickly separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of oMeOPP.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Protocol: Functional cAMP Accumulation Assay

Objective: To determine if oMeOPP acts as an agonist or antagonist at the 5-HT₁ₐ receptor by measuring its effect on intracellular cAMP levels.

Causality and Principle: Since the 5-HT₁ₐ receptor is Gi/o-coupled, an agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP levels. An antagonist will have no effect on its own but will block the ability of a known agonist to decrease cAMP. This assay typically uses forskolin, a direct activator of adenylyl cyclase, to stimulate a high basal level of cAMP. The ability of a compound to reduce this forskolin-stimulated level is then measured.

cAMP_Assay_Workflow cluster_modes Assay Mode start Start: Seed Cells culture Culture 5-HT1A-expressing cells in 96-well plates start->culture wash Wash and starve cells culture->wash agonist_mode Agonist Mode: Add Test Compound wash->agonist_mode antagonist_mode Antagonist Mode: Add Test Compound, then add known Agonist wash->antagonist_mode stimulate Stimulate with Forskolin agonist_mode->stimulate antagonist_mode->stimulate incubate Incubate (e.g., 30 min at 37°C) stimulate->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP levels (e.g., HTRF, Luminescence) lyse->detect analyze Data Analysis (Generate Dose-Response Curves) detect->analyze end End: Determine Potency (EC50/IC50) and Efficacy analyze->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals focused on the synthesis of 1-(2-Methoxyphenethyl)piperazine. The content is designed to offer practical, field-tested insights and troubleshooting strategies to enhance synthetic yield and purity.

Introduction: Navigating the Synthesis of 1-(2-Methoxyphenethyl)piperazine

1-(2-Methoxyphenethyl)piperazine is a key building block in the synthesis of various pharmacologically active compounds. While its synthesis appears straightforward, achieving high yields and purity can be challenging. This guide focuses on the most common and scalable synthetic route: the reductive amination of 2-methoxyphenylacetaldehyde with piperazine. We will explore the nuances of this reaction, providing a robust protocol and a detailed troubleshooting guide to address common experimental hurdles.

Core Synthetic Protocol: Reductive Amination

The reductive amination of 2-methoxyphenylacetaldehyde with piperazine is a widely employed method for the synthesis of 1-(2-Methoxyphenethyl)piperazine. This two-step, one-pot reaction involves the initial formation of an enamine intermediate from the aldehyde and the secondary amine of piperazine, followed by its reduction to the desired tertiary amine.

Experimental Protocol

Materials:

  • 2-Methoxyphenylacetaldehyde

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperazine (2.0-2.5 equivalents) and anhydrous dichloromethane (DCM).

  • Addition of Aldehyde: Dissolve 2-methoxyphenylacetaldehyde (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred piperazine solution at room temperature.

  • Formation of Enamine: Stir the reaction mixture for 30-60 minutes at room temperature to allow for the formation of the enamine intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 equivalents) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture. Note: The addition of STAB can be exothermic.

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.1 equivalents) dropwise to the reaction mixture. This protonates the enamine, facilitating reduction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(2-Methoxyphenethyl)piperazine via reductive amination.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Enamine Formation: The initial reaction between the aldehyde and piperazine is an equilibrium process.

    • Solution:

      • Use excess piperazine: Employing 2-2.5 equivalents of piperazine can shift the equilibrium towards the enamine product.

      • Azeotropic removal of water: For stubborn cases, using a Dean-Stark apparatus with a solvent like toluene can drive the reaction to completion, although this is often unnecessary for this substrate.

  • Inefficient Reduction: The choice and handling of the reducing agent are critical.

    • Solution:

      • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for this reaction. Ensure it is of high quality and handled under anhydrous conditions, as it is moisture-sensitive.

      • Alternative Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and requires careful pH control. Catalytic hydrogenation over Pd/C is a clean alternative but may require specialized equipment.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution:

      • Control Temperature: Add the reducing agent portion-wise to control any exotherm.

      • Order of Addition: Adding the aldehyde to the piperazine solution minimizes self-condensation of the aldehyde.

Q2: I am observing a significant amount of an impurity with a mass corresponding to the N,N'-dialkylated piperazine. How can I prevent this?

A2: The formation of the dialkylated byproduct, 1,4-bis(2-methoxyphenethyl)piperazine, is a common issue due to the presence of two secondary amine groups on piperazine.

  • Cause: If the reaction is run with a 1:1 stoichiometry of aldehyde to piperazine, or if the local concentration of the aldehyde is too high, the desired monosubstituted product can react with another molecule of the aldehyde.

  • Solution:

    • Stoichiometry is Key: Use a significant excess of piperazine (at least 2 equivalents). This statistically favors the formation of the mono-alkylated product.

    • Slow Addition: Add the aldehyde solution dropwise to the piperazine solution over an extended period. This maintains a low concentration of the aldehyde, minimizing the chance of dialkylation.

Q3: The reaction seems to stall and does not go to completion, even after prolonged reaction times. What could be the issue?

A3: A stalled reaction often points to issues with the reagents or reaction conditions.

  • Poor Quality Reagents:

    • Aldehyde: 2-Methoxyphenylacetaldehyde can be prone to oxidation or polymerization upon storage.

      • Solution: Use freshly distilled or purified aldehyde. Check its purity by NMR or GC before use.

    • Piperazine: Piperazine is hygroscopic and can absorb atmospheric water.

      • Solution: Use anhydrous piperazine and handle it in a glovebox or under an inert atmosphere.

    • Reducing Agent: As mentioned, STAB is moisture-sensitive.

      • Solution: Use a fresh bottle of STAB or dry it in a vacuum oven before use.

  • Suboptimal pH: The pH of the reaction is crucial for both enamine formation and reduction.

    • Solution: The addition of a catalytic amount of acetic acid can accelerate the reaction by protonating the enamine, making it more susceptible to hydride attack. However, too much acid can protonate the piperazine, rendering it non-nucleophilic.

Q4: I am having difficulty purifying the final product. What are the best practices for purification?

A4: The basic nature of the product and the potential for closely related impurities can complicate purification.

  • Column Chromatography:

    • Solvent System: A gradient elution on silica gel is often effective. Start with a non-polar solvent like hexane or DCM and gradually increase the polarity by adding methanol or ethyl acetate.

    • Tailing: The basic nitrogen atoms can cause the product to tail on silica gel.

      • Solution: Add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent to suppress tailing and improve peak shape.

  • Acid-Base Extraction:

    • Principle: This can be a highly effective method to separate the basic product from non-basic impurities.

    • Procedure:

      • Dissolve the crude product in a non-polar organic solvent (e.g., DCM or ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as the hydrochloride salt.

      • Wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.

      • Extract the free-base product back into an organic solvent.

      • Dry and concentrate the organic layer to obtain the purified product.

  • Recrystallization:

    • Solvent Selection: If the product is a solid, recrystallization can be an excellent final purification step. Common solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent for the reaction?

A: Yes, other aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile (MeCN) can be used. DCE is a good alternative to DCM and can be run at slightly higher temperatures if needed.

Q: How can I effectively monitor the reaction progress?

A: TLC is a simple and effective method. Use a mobile phase that gives good separation between the starting aldehyde and the product (e.g., 10% methanol in DCM). Stain with potassium permanganate, as the product is UV-inactive. For more quantitative analysis, LC-MS is ideal.

Q: Is it possible to perform this reaction without an acid catalyst?

A: Yes, the reaction can proceed without an acid catalyst, but it is often slower. Acetic acid accelerates the reduction of the enamine intermediate.

Q: What are the safety precautions I should take?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-Methoxyphenylacetaldehyde is an irritant. STAB can release flammable hydrogen gas upon contact with water.

Visualizations

Reaction Mechanism

G cluster_0 Enamine Formation cluster_1 Reduction Aldehyde 2-Methoxyphenyl- acetaldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Piperazine Piperazine Piperazine Piperazine->Enamine Water H₂O Enamine->Water - H₂O Product 1-(2-Methoxyphenethyl)- piperazine Enamine->Product + NaBH(OAc)₃ STAB NaBH(OAc)₃ STAB->Product

Caption: Reductive amination of 2-methoxyphenylacetaldehyde with piperazine.

Troubleshooting Workflow

G Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (Aldehyde, Piperazine, STAB) Start->CheckReagents Stoichiometry Check Stoichiometry (Excess Piperazine?) CheckReagents->Stoichiometry Reagents OK PurifyReagents Purify/Replace Reagents CheckReagents->PurifyReagents Reagents Suspect Conditions Check Reaction Conditions (Anhydrous? Temp?) Stoichiometry->Conditions Stoichiometry OK AdjustStoichiometry Use 2-2.5 eq. Piperazine Stoichiometry->AdjustStoichiometry Incorrect OptimizeConditions Ensure Anhydrous Conditions Add Acetic Acid Catalyst Conditions->OptimizeConditions Suboptimal Success Improved Yield Conditions->Success Conditions OK PurifyReagents->Start AdjustStoichiometry->Start OptimizeConditions->Start

Caption: A systematic workflow for troubleshooting low-yield reactions.

Data Summary

ParameterRecommendationRationale
Piperazine Stoichiometry 2.0 - 2.5 equivalentsMinimizes N,N'-dialkylation and shifts equilibrium towards enamine formation.
Reducing Agent Sodium triacetoxyborohydride (STAB)Mild, selective, and does not require strict pH control.
Solvent Anhydrous DCM or DCEAprotic and effectively solubilizes reactants.
Catalyst Glacial Acetic Acid (optional)Protonates the enamine, accelerating the rate of reduction.
Work-up Quench with NaHCO₃Neutralizes the acid catalyst and hydrolyzes any remaining reducing agent.
Purification Acid-Base Extraction or Column ChromatographyEffectively removes non-basic impurities and unreacted starting materials.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Technical Support Center: Optimizing 1-(2-Methoxyphenyl)piperazine Dosage for Behavioral Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: The compound of interest for this guide is 1-(2-Methoxyphenyl)piperazine , often abbreviated as o-MeOPP or 2-MeOPP . While the query mentioned "1-(2-Methoxyphenethyl)piperazine," the vast majority of scientific literature and research is focused on 1-(2-Methoxyphenyl)piperazine. This guide will, therefore, focus on the latter, a well-characterized serotonergic agent. We advise researchers to verify the exact chemical structure and CAS number of their compound.

Introduction for the Senior Application Scientist

Welcome to the technical support center for optimizing the dosage of 1-(2-Methoxyphenyl)piperazine (o-MeOPP) in behavioral research. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and generate robust, reproducible data. o-MeOPP is a potent ligand with high affinity for serotonin receptors, making it a valuable tool for investigating neuropsychiatric and behavioral phenomena.[1] However, its efficacy is critically dependent on precise dosage. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that you might encounter during your experimental workflow.

Frequently Asked Questions (FAQs)

Pharmacology & Mechanism of Action

Question: What is 1-(2-Methoxyphenyl)piperazine (o-MeOPP) and what are its primary molecular targets?

Answer: 1-(2-Methoxyphenyl)piperazine is a phenylpiperazine derivative that acts as a ligand for multiple serotonin (5-HT) receptors.[2] Its primary targets are the 5-HT1A and 5-HT2A receptors, where it displays high affinity.[1][3] The serotonergic system is deeply involved in regulating mood, anxiety, cognition, and sleep.[4][5] Therefore, o-MeOPP is a tool to probe the behavioral consequences of modulating this system. The specific action of o-MeOPP at these receptors (agonist, antagonist, or partial agonist) can influence the behavioral outcome and should be characterized or known before designing behavioral studies.

Question: What are the expected behavioral outcomes of modulating 5-HT1A and 5-HT2A receptors?

Answer: The behavioral effects are complex and can be opposing, which is why dosage is critical.

  • 5-HT1A Receptor Modulation: Activation of 5-HT1A autoreceptors (presynaptic) reduces serotonin release, which can have anxiolytic and antidepressant-like effects. Postsynaptic 5-HT1A receptor activation is also implicated in these effects.[6]

  • 5-HT2A Receptor Modulation: Activation of 5-HT2A receptors is associated with effects on learning, memory, and sensory perception.[4] Antagonism of these receptors is a key mechanism of some atypical antipsychotic medications.[5]

The net behavioral effect of o-MeOPP will depend on its relative affinity and functional activity at these and other receptors, as well as the dose administered.

Initial Dose Selection & Experimental Design

Question: I have a new batch of o-MeOPP. How do I select a starting dose range for my pilot study in mice/rats?

Answer: A systematic approach is crucial. Avoid choosing a dose based on a single publication without understanding the context. A logarithmic dose selection is a standard practice for covering a wide range to identify a no-effect level and a toxic level.[7]

  • Literature Review: Search for in vivo studies using o-MeOPP or structurally similar phenylpiperazine derivatives. Note the doses used, the species and strain of animal, the route of administration, and the observed behavioral effects. For example, studies with related compounds have used doses in the range of 0.7 to 10 mg/kg via intraperitoneal (i.p.) injection in rats.[8]

  • Dose-Range Finding Study: A preliminary dose-range finding study is essential. The goal is to identify a range that is behaviorally active but not toxic.

    • Groups: Use a vehicle control group and at least 3-4 dose levels of o-MeOPP.

    • Dose Spacing: Select doses on a logarithmic scale (e.g., 0.1, 1, 10, and 30 mg/kg).[7]

    • Animals: A small number of animals per group (n=3-5) is usually sufficient for this initial screen.[7]

    • Observations: Monitor for overt signs of toxicity (e.g., seizures, stereotypy, sedation, ataxia) and general behavioral changes (e.g., locomotion, grooming) for at least a few hours post-administration.

Question: How should I design a robust dose-response study?

Answer: Once you have an estimated active dose range, a full dose-response study is the next step.

  • Dose Selection: Choose at least 3-5 doses within the active, non-toxic range identified in your pilot study, plus a vehicle control.

  • Blinding and Randomization: The experimenter administering the drug and scoring the behavior should be blind to the treatment conditions. Animals should be randomly assigned to treatment groups.

  • Power Analysis: Use data from your pilot study or the literature to perform a power analysis to determine the appropriate number of animals per group for statistical significance.

  • Control Groups: Always include a vehicle control group. Depending on the experiment, a positive control (a known compound with a similar mechanism of action) can also be valuable.

Drug Preparation & Administration

Question: How should I prepare o-MeOPP for administration in rodents?

Answer: o-MeOPP is typically available as a hydrochloride salt, which is sparingly soluble in water.[9]

  • Vehicle Selection: The choice of vehicle is critical and should be non-toxic and inert.

    • Saline (0.9% NaCl): This is the preferred vehicle if the compound is soluble.

    • Saline with a small amount of Tween 80 or DMSO: If solubility in saline is an issue, a surfactant like Tween 80 (e.g., 1-2%) or a co-solvent like dimethyl sulfoxide (DMSO) can be used. However, the final concentration of DMSO should be kept low (ideally <5% of the total injection volume) as it can have its own biological effects.

    • Always test the vehicle alone as a control group to ensure it does not produce any behavioral effects.

  • Preparation Protocol:

    • Weigh the required amount of o-MeOPP hydrochloride powder.

    • If using a co-solvent like DMSO, first dissolve the powder in the minimal required volume of DMSO.

    • Add saline (and Tween 80 if needed) to the final volume.

    • Vortex or sonicate until the solution is clear.

    • Adjust the pH to physiological range (7.2-7.4) if necessary, as extreme pH can cause irritation at the injection site.

    • Prepare fresh solutions on the day of the experiment.

Question: What is the best route of administration?

Answer: The route of administration affects the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound.

  • Intraperitoneal (i.p.): Commonly used in rodent behavioral studies for systemic effects. It offers rapid absorption.

  • Subcutaneous (s.c.): Provides a slower, more sustained absorption compared to i.p.

  • Oral (p.o.) gavage: Used to model human oral drug intake but is subject to first-pass metabolism, which may alter the bioavailability of the compound.

  • Intravenous (i.v.): Provides 100% bioavailability and very rapid onset of action, but can be technically challenging.

For initial behavioral screening, i.p. injection is often a good starting point. The timing of the behavioral test post-injection is crucial and should be determined in pilot studies (e.g., testing at 15, 30, and 60 minutes post-injection).

Troubleshooting Guide

Scenario 1: I am not observing any behavioral effect, even at high doses.

  • Problem: Poor solubility or stability of the compound.

    • Solution: Visually inspect your dosing solution. Is there any precipitate? Consider trying a different vehicle or preparation method (e.g., gentle warming, sonication). Prepare fresh solutions for each experiment.

  • Problem: Incorrect timing of the behavioral assay.

    • Solution: The peak effect of the drug may occur earlier or later than your testing window. Conduct a time-course study where you test different groups of animals at various times after a single dose of o-MeOPP.

  • Problem: The chosen behavioral assay is not sensitive to the compound's mechanism of action.

    • Solution: o-MeOPP's effects are primarily serotonergic. Ensure your behavioral paradigm is sensitive to changes in serotonin signaling (e.g., elevated plus maze, forced swim test, novelty-suppressed feeding).

  • Problem: Insufficient statistical power.

    • Solution: You may have too few animals per group to detect a real effect. Re-evaluate your sample size using a power analysis.

Scenario 2: I am observing high variability in my data.

  • Problem: Inconsistent drug administration.

    • Solution: Ensure your injection technique is consistent in terms of volume, speed, and location. For oral gavage, make sure the compound is delivered to the stomach and not the lungs.

  • Problem: Environmental factors affecting behavior.

    • Solution: Animal behavior is highly sensitive to environmental variables.[10] Standardize factors such as time of day for testing, light levels in the testing room, noise, and handling procedures.[11] Acclimatize animals to the testing room before the experiment.

  • Problem: Animal-related variables.

    • Solution: Factors like the age, sex, and strain of the animals can influence behavioral responses. Ensure these are consistent across your experimental groups.

Scenario 3: I am seeing adverse effects or mortality at doses reported to be safe in the literature.

  • Problem: Differences in animal strain, sex, or health status.

    • Solution: Different rodent strains can have different sensitivities to drugs. The health status of your animals is also critical. Always start with a dose-range finding study in your specific animal population.

  • Problem: Errors in dose calculation or solution preparation.

    • Solution: Double-check all calculations, including conversions from salt to freebase form if necessary. Ensure your weighing balance is calibrated.

  • Problem: Vehicle toxicity.

    • Solution: If using co-solvents like DMSO, ensure the final concentration is as low as possible. Always run a vehicle-only control group to check for adverse effects.

Data Presentation

Summarize your dose-response data clearly in a table. This allows for easy interpretation and comparison across dose levels.

Table 1: Example Data from a Dose-Response Study in the Elevated Plus Maze (EPM)

Treatment Group (mg/kg, i.p.)nTime in Open Arms (seconds, Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle (Saline)1035.2 ± 4.128.5 ± 3.225.1 ± 2.5
o-MeOPP (0.1)1038.1 ± 3.930.1 ± 2.924.8 ± 2.1
o-MeOPP (1.0)1055.6 ± 5.245.3 ± 4.526.2 ± 2.8
o-MeOPP (10.0)1042.3 ± 4.833.7 ± 3.618.5 ± 1.9**

*Caption: Data are presented as mean ± standard error of the mean (SEM). Statistical analysis was performed using one-way ANOVA followed by a post-hoc test. *p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle. Note that the highest dose decreased total arm entries, suggesting potential sedative effects.

Experimental Protocols

Protocol 1: Preparation of o-MeOPP for Intraperitoneal (i.p.) Injection
  • Calculate the required amount of o-MeOPP HCl. For example, to prepare a 10 ml solution of 1 mg/ml for a 10 mg/kg dose in a 25g mouse (injection volume of 0.25 ml), you will need 10 mg of o-MeOPP HCl.

  • Weigh the o-MeOPP HCl using a calibrated analytical balance and place it in a sterile conical tube.

  • Add a small amount of vehicle. Start with about 20% of the final volume of sterile 0.9% saline.

  • Vortex or sonicate. Mix thoroughly until the compound is fully dissolved. A brief sonication in a water bath can aid dissolution.

  • Add the remaining vehicle. Bring the solution to the final volume with sterile 0.9% saline.

  • Verify clarity. Ensure the final solution is clear and free of any precipitate.

  • Check pH. If necessary, adjust the pH to ~7.4 using dilute NaOH or HCl.

  • Store appropriately. Use the solution on the day of preparation.

Protocol 2: Dose-Range Finding and Behavioral Observation
  • Animals: Use male C57BL/6J mice, 8-10 weeks old. Acclimatize them to the housing facility for at least one week before the experiment.

  • Groups:

    • Group 1: Vehicle (0.9% Saline), n=4

    • Group 2: 0.1 mg/kg o-MeOPP, n=4

    • Group 3: 1.0 mg/kg o-MeOPP, n=4

    • Group 4: 10.0 mg/kg o-MeOPP, n=4

    • Group 5: 30.0 mg/kg o-MeOPP, n=4

  • Drug Administration: Administer the assigned treatment via i.p. injection at a volume of 10 ml/kg.

  • Observation:

    • Place each mouse in a clean, standard cage immediately after injection.

    • Observe continuously for the first 30 minutes, and then at 60, 120, and 240 minutes post-injection.

    • Score for signs of toxicity (e.g., tremors, convulsions, stereotypies, catalepsy) and general behavioral changes (e.g., sedation/hypoactivity, hyperactivity, abnormal gait). A simple scoring system (e.g., 0=absent, 1=mild, 2=moderate, 3=severe) can be used.

  • Data Analysis: Determine the highest dose that does not cause significant adverse effects. This will inform the dose selection for subsequent behavioral studies.

Visualizations

DoseOptimizationWorkflow LitReview Literature Review (Similar Compounds) DoseRangeFind Dose-Range Finding Study (Logarithmic Doses, n=3-5/group) LitReview->DoseRangeFind Inform Starting Doses ToxObserve Observe for Toxicity & Overt Behavioral Changes DoseRangeFind->ToxObserve SelectDoses Select 3-5 Non-Toxic Doses + Vehicle Control ToxObserve->SelectDoses Establish Safe Range Power Power Analysis (Determine n) SelectDoses->Power BehavioralAssay Conduct Blinded & Randomized Behavioral Assay Power->BehavioralAssay DataAnalysis Analyze Dose-Response Curve (Efficacy vs. Side Effects) BehavioralAssay->DataAnalysis OptimalDose Identify Optimal Dose (Max Efficacy, Min Side Effects) DataAnalysis->OptimalDose Troubleshoot Troubleshoot Issues (Variability, No Effect) OptimalDose->Troubleshoot Troubleshoot->DoseRangeFind Re-evaluate

Caption: Workflow for optimizing the dosage of o-MeOPP.

SerotoninPathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP Serotonin Serotonin (5-HT) FiveHTP->Serotonin VMAT VMAT2 Serotonin->VMAT Vesicular Storage Release Release VMAT->Release Autoreceptor 5-HT1A Autoreceptor Release->Autoreceptor Binds PostReceptor1A 5-HT1A Receptor Release->PostReceptor1A Binds PostReceptor2A 5-HT2A Receptor Release->PostReceptor2A Binds Autoreceptor->Release Inhibits (-) Response Behavioral Response PostReceptor1A->Response PostReceptor2A->Response oMeOPP o-MeOPP oMeOPP->Autoreceptor Modulates oMeOPP->PostReceptor1A Modulates oMeOPP->PostReceptor2A Modulates

Caption: Simplified serotonergic pathway modulated by o-MeOPP.

References

  • Wikipedia. Piperazine. [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine. [Link]

  • Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

  • Crawley, J. N. (2008). Rigor and Reproducibility in Rodent Behavioral Research. PubMed Central. [Link]

  • Gage, N. A., & MacSuga-Gage, A. S. (2014). Troubleshooting Behavioral Interventions: A Systematic Process for Finding and Eliminating Problems. ResearchGate. [Link]

  • Laurent, H. K., et al. (2021). Prenatal Programming of Behavior Problems via Second-by-Second Infant Emotion Dynamics. PubMed Central. [Link]

  • Seeman, P., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. PubMed Central. [Link]

  • Kung, M. P., et al. (1995). N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2' -[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl] piperazine (p-MPPF) as 5-HT1A receptor antagonists. PubMed. [Link]

  • ResearchGate. Affinity values (K i in nM) at selected serotonin receptor isoforms. [Link]

  • Mokrosz, M. J., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. [Link]

  • Wikipedia. Poly(methyl methacrylate). [Link]

  • Nag, S., et al. (2024). Protocol for two models of behavioral transition from action to no-action when facing prolonged uncontrollable experience in mice. PubMed Central. [Link]

  • SWGDrug. 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • Mishra, A., Singh, S., & Shukla, S. (2018). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. [Link]

  • Jähkel, M., et al. (2018). Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition. PubMed Central. [Link]

  • Chesler, E. J., et al. (2022). What's wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research. PubMed Central. [Link]

  • MDPI. Evidence for Protein–Protein Interaction between Dopamine Receptors and the G Protein-Coupled Receptor 143. [Link]

  • MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link]

  • MDPI. Qingfei Tongluo Jiedu Formula Regulates M2 Macrophage Polarization via the Butyric Acid-GPR109A-MAPK Pathway for the Treatment of Mycoplasma pneumoniae Pneumonia. [Link]

  • AERU, University of Hertfordshire. Piperazine. [Link]

  • Why Summits. The Role of Behavioral Economics in PPM Risk Decisions. [Link]

  • Kitayama, S., et al. (1994). Dopamine transporter mutants selectively enhance MPP+ transport. Proceedings of the National Academy of Sciences. [Link]

  • Pytliak, M., & Vargova, V. SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. [Link]

  • NIH. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

  • Wu, J., et al. (2022). Effects of different doses of methylprednisolone therapy on acute respiratory distress syndrome: results from animal and clinical studies. PubMed Central. [Link]

  • Oxidative Signaling in Photodynamic Therapy: Interplay Between Ferroptosis and Mitophagy. (2024). Antioxidants. [Link]

  • Freestone, P. S., et al. (2014). Effects of the Parkinsonian toxin MPP+ on electrophysiological properties of nigral dopaminergic neurons. Neuroscience. [Link]

  • Kung, H. F., et al. (1995). In vivo binding of [123I]4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)- p-iodobenzamido-]ethyl-piperazine, p-MPPI, to 5-HT1A receptors in rat brain. PubMed. [Link]

  • Adding lean pork to a plant-forward diet supports healthy aging biomarkers. (2024). News-Medical.net. [Link]

  • PsychoFarm. (2024). What Does Serotonin Do? (The 2 Serotonin Receptor Types and Why serotonin is Important). YouTube. [Link]

  • Gartside, S. E., et al. (1995). Effects of the 5-HT1A receptor antagonist N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. PubMed. [Link]

  • Voils, C. I., et al. (2012). Approaches for Informing Optimal Dose of Behavioral Interventions. PubMed Central. [Link]

Sources

long-term stability and proper storage of 1-(2-Methoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Long-Term Stability and Proper Storage

Welcome to the technical support center for 1-(2-Methoxyphenethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate potential challenges.

Understanding the Compound: A Chemist's Perspective

1-(2-Methoxyphenethyl)piperazine is a chemical compound that belongs to the piperazine and phenethylamine classes. Its stability is influenced by its structural components: the piperazine ring, which is susceptible to oxidation and substitution reactions, and the phenethylamine backbone, which can be sensitive to environmental factors. Understanding these properties is crucial for maintaining the compound's integrity over time.

Recommended Storage Conditions

Proper storage is the first line of defense against chemical degradation. The following table summarizes the recommended storage conditions for 1-(2-Methoxyphenethyl)piperazine based on safety data sheets and general chemical principles.

ParameterRecommended ConditionRationale
Temperature Cool and dry place[1][2][3][4]. Some sources recommend -20°C for long-term storage of over a year[5].Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Inert gas (e.g., Nitrogen or Argon)[1].Minimizes oxidation of the piperazine ring.
Container Tightly closed, light-resistant container[1][2][3][6].Prevents exposure to air (oxygen and carbon dioxide) and light, which can catalyze degradation.
Location Well-ventilated area[1][2][3][4].Ensures safety in case of accidental release and prevents the buildup of any potential volatile degradation products.
Incompatibilities Away from strong oxidizing agents, acids, and acid chlorides[1][4][6].Prevents chemical reactions that could degrade the compound.

Potential Degradation Pathways

Understanding how 1-(2-Methoxyphenethyl)piperazine might degrade can help in preventing it. The following diagram illustrates potential degradation pathways based on the chemistry of piperazines and phenethylamines.

Degradation Pathways Potential Degradation Pathways of 1-(2-Methoxyphenethyl)piperazine A 1-(2-Methoxyphenethyl)piperazine B Oxidized Products (e.g., N-oxides, ring-opened products) A->B Oxygen (Air) C Carbonate Salt A->C Carbon Dioxide (Air) D Thermally Degraded Products (e.g., through SN2 reactions) A->D Heat

Caption: Potential degradation pathways for 1-(2-Methoxyphenethyl)piperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of 1-(2-Methoxyphenethyl)piperazine.

Observed Issue Potential Cause Recommended Action
Discoloration (e.g., yellowing) Oxidation of the piperazine or phenethylamine moiety.- Immediately purge the container with an inert gas (Nitrogen or Argon) and store at a lower temperature. - Consider re-purification if the purity is critical for your application. - For future use, aliquot the compound to minimize repeated exposure to air.
Clumping or caking of solid Absorption of moisture from the atmosphere.- Store the compound in a desiccator. - Ensure the container is tightly sealed at all times. - If clumping is severe, gently break up the solid in a dry, inert atmosphere (e.g., a glovebox).
Precipitation in solution - Formation of a carbonate salt due to exposure to CO2. - Change in temperature affecting solubility.- If a carbonate salt is suspected, consider gentle acidification to redissolve, but be aware this will change the compound's form. - Ensure the solvent is appropriate for the storage temperature. - Warm the solution gently to see if the precipitate redissolves.
Loss of biological activity or inconsistent results Degradation of the compound.- Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). - If degradation is confirmed, obtain a fresh batch of the compound. - Review and improve storage and handling procedures to prevent future degradation.

Frequently Asked Questions (FAQs)

Q1: How long can I store 1-(2-Methoxyphenethyl)piperazine at room temperature?

A1: While short-term storage at room temperature (e.g., during an experiment) is generally acceptable, long-term storage at room temperature is not recommended. Studies on similar phenyl piperazines have shown significant degradation at room temperature over several months[7]. For storage longer than a few days, it is best to follow the recommended cool and dry conditions.

Q2: Is it necessary to store the compound under an inert atmosphere?

A2: For long-term stability, yes. The piperazine moiety is susceptible to oxidation. Storing under an inert gas like nitrogen or argon will displace oxygen and minimize oxidative degradation[1]. This is especially critical if you are storing the compound for an extended period or if high purity is essential for your application.

Q3: My compound has turned slightly yellow. Can I still use it?

A3: A slight color change often indicates a small amount of degradation, likely due to oxidation. The suitability of the compound depends on the sensitivity of your experiment. For highly sensitive assays, it is recommended to use a fresh, pure sample. For less sensitive applications, you may be able to proceed, but be aware that the purity is compromised. It is always best to quantify the purity if possible.

Q4: What is the best way to handle the compound to ensure its stability?

A4: To maintain stability, minimize the compound's exposure to air, light, and moisture[6]. Work in a well-ventilated area, and for long-term storage, consider aliquoting the compound into smaller, single-use vials. This will prevent contamination and repeated exposure of the entire batch to the atmosphere.

Q5: What are the signs of thermal degradation?

A5: Thermal degradation may not always be visually apparent. It can lead to the formation of various byproducts through mechanisms like SN2 reactions[8]. The primary indicator of thermal degradation is a loss of purity or activity, which can be confirmed by analytical methods. Therefore, it is crucial to adhere to the recommended storage temperatures.

Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage

This protocol is designed to minimize degradation from repeated handling.

  • Preparation: Work in a clean, dry, and low-humidity environment. A glovebox with an inert atmosphere is ideal.

  • Vial Preparation: Use amber glass vials or other light-resistant containers. Ensure the vials are clean and completely dry.

  • Aliquoting: Weigh the desired amount of 1-(2-Methoxyphenethyl)piperazine into each vial.

  • Inert Gas Purge: Gently flush the headspace of each vial with nitrogen or argon for a few seconds.

  • Sealing: Immediately and tightly seal the vials.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date, and any other relevant information.

  • Storage: Store the aliquoted vials at the recommended temperature.

Storage Decision Workflow Storage Decision Workflow for 1-(2-Methoxyphenethyl)piperazine A Receive Compound B Short-Term Use? (< 1 week) A->B C Store in a cool, dry, dark place. Tightly sealed container. B->C Yes D Long-Term Storage? (> 1 week) B->D No H Use as needed C->H E Aliquot into smaller vials D->E Yes F Purge with inert gas E->F G Store at -20°C in a dark, dry place F->G G->H

Caption: A workflow for making storage decisions for 1-(2-Methoxyphenethyl)piperazine.

References

  • Sia, C. H., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 116–123.
  • PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 50(12), 7071–7077.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Piperazine, 1-(2-Methoxyphenyl)-, Chloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

  • Zhang, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Fytianos, K., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 8(22), 8235–8246.
  • United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 117-125.
  • Chen, X., et al. (2017). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. International Journal of Greenhouse Gas Control, 63, 368-380.
  • American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

strategies to minimize off-target effects of 1-(2-Methoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving into Google searches to pinpoint the known targets and potential side effects of 1-(2-Methoxyphenethyl)piperazine. After that, I'll be exploring established methods and experimental techniques used to minimize off-target effects of similar small molecule compounds, paying close attention to factors like dosage.

Expanding Search Parameters

I'm now expanding my search parameters to include dose-response studies, the use of control compounds, and cell-based assays related to minimizing off-target effects. I'm also actively seeking specific studies or reviews on 1-(2-Methoxyphenethyl)piperazine or similar compounds. The goal is to build a robust technical support center. I'm considering structuring the center with an introduction to the topic, followed by FAQs and troubleshooting guides.

Defining Scope and Structure

I'm now formulating the technical support center's structure. I will start with comprehensive Google searches on targets and off-targets of the compound. Then, I plan to focus on established methods and techniques to reduce off-target effects. Afterward, I will build out the technical support center, including an introduction, FAQs, and troubleshooting, providing a step-by-step approach for experiments. The center will have tables and Graphviz diagrams to make things clear. I will also incorporate proper citations and references to maintain scientific integrity. Finally, I'll review everything for accuracy and ease of use.

Technical Support Center: Purification of High-Purity 1-(2-Methoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(2-Methoxyphenethyl)piperazine. It is designed for researchers, chemists, and drug development professionals who require this compound in high-purity form for their experiments. The methodologies described herein are grounded in established chemical principles and field-proven techniques for handling challenging basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 1-(2-Methoxyphenethyl)piperazine?

A1: Impurities are typically process-related and depend on the specific synthetic route. However, common impurities arise from starting materials, side reactions, and solvent degradation. Key species to monitor include:

  • Unreacted Starting Materials: Residual 1-(2-methoxyphenyl)piperazine or the phenethyl halide/tosylate precursor.

  • Over-alkylation Products: Dimer-like impurities, such as 1,4-bis(2-methoxyphenethyl)piperazine, if piperazine itself is used as a starting material.

  • Solvent-Derived Impurities: If Dimethylformamide (DMF) is used as a solvent at elevated temperatures, N-formylation of the piperazine nitrogen can occur, leading to impurities like 1-formyl-4-(2-methoxyphenyl)piperazine.[1]

  • Piperazine-Related Byproducts: Commercial piperazine can contain related compounds like N-alkyl or N-aminoalkyl piperazines from its manufacturing process.[2][3]

Q2: What are the principal purification strategies for a basic, high-boiling point amine like this?

A2: The purification strategy should be chosen based on the impurity profile, required purity level, and scale of the experiment. The primary methods are:

  • Recrystallization as a Salt: This is often the most effective and scalable method. The basic piperazine moiety is converted into a salt (e.g., hydrochloride, diacetate), which is often a stable, highly crystalline solid that can be purified by recrystallization from an appropriate solvent.[1][3]

  • Acid-Base Extraction: This classic liquid-liquid extraction technique leverages the basicity of the piperazine nitrogen. It is excellent for removing non-basic (neutral or acidic) impurities.[4]

  • Column Chromatography: While effective, chromatography of basic amines on standard silica gel can be challenging due to strong interactions with acidic silanol groups, leading to poor separation and low recovery.[5][6] Specialized techniques are required to mitigate this issue.

  • Vacuum Distillation: Due to the compound's high boiling point, distillation is possible but must be performed under high vacuum to prevent thermal decomposition. It is most effective for removing non-volatile or significantly lower-boiling point impurities.[7]

Q3: Why is silica gel column chromatography often problematic for this compound, and how can I overcome these challenges?

A3: The core issue is an acid-base interaction. Silica gel is weakly acidic (pKa ≈ 4.5) due to surface silanol (Si-OH) groups. The basic nitrogen atoms of the piperazine ring (pKa ≈ 5 and 9) can be protonated by the silica, causing the compound to adsorb very strongly.[6] This leads to significant peak tailing, streaking, and in some cases, irreversible binding to the column.

To overcome this, you must suppress the acid-base interaction. The three primary strategies are:

  • Use a Modified Mobile Phase: Add a small amount of a competing base, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to your eluent. This base will neutralize the acidic sites on the silica, allowing your compound to elute properly.[6]

  • Use a Deactivated Stationary Phase: Employ an amine-functionalized silica gel. These columns have a bonded layer that shields the silica surface and provides a less interactive environment for basic analytes.[5][6]

  • Switch to Reversed-Phase Chromatography: Use a C18 column with a mobile phase buffered at a high pH (e.g., pH 10). At high pH, the amine remains in its neutral, free-base form, which is more hydrophobic and interacts well with the C18 stationary phase, allowing for excellent separation.[5]

Q4: Should I purify the compound as a free base or as a salt?

A4: The choice depends on the subsequent application and the most effective purification method.

  • Purifying as a Salt:

    • Pros: Salts are generally stable, crystalline solids with sharp melting points. They are not hygroscopic and are less likely to react with atmospheric CO₂. Recrystallization is often a highly effective and scalable method for achieving very high purity.[1]

    • Cons: The salt must be converted back to the free base (neutralized) if the subsequent reaction requires the non-protonated amine.

  • Purifying as a Free Base:

    • Pros: The material is ready for direct use in most organic reactions. It is the required form for normal-phase chromatography and distillation.

    • Cons: The free base is often an oil or low-melting solid. It can be hygroscopic and can readily absorb carbon dioxide from the air to form carbamate salts, which appear as an impurity over time.[2][8]

Purification & Troubleshooting Workflow

The following diagram outlines a general decision-making process for purifying crude 1-(2-Methoxyphenethyl)piperazine.

G start Crude 1-(2-Methoxyphenethyl)piperazine analysis Analyze Impurity Profile (TLC, LC-MS, NMR) start->analysis decision Major Impurities Present? analysis->decision chrom_path Column Chromatography (See Protocol 3) decision->chrom_path Yes (Complex Mixture) extract_path Acid-Base Extraction (See Protocol 2) decision->extract_path No (Mainly Neutral Impurities) final_product High-Purity Product chrom_path->final_product recryst_path Salt Formation & Recrystallization (See Protocol 1) extract_path->recryst_path Further Polish Needed extract_path->final_product recryst_path->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Problem: My compound shows significant tailing and streaking during silica gel column chromatography.

  • Probable Cause: Strong acid-base interaction between your basic compound and the acidic silica gel surface.[6]

  • Solution:

    • Mobile Phase Modification: Add 0.5-1% triethylamine or 0.1-0.5% ammonium hydroxide to your hexane/ethyl acetate or DCM/methanol eluent system. Equilibrate the column with this modified eluent before loading your sample.

    • Change Stationary Phase: Switch to an amine-functionalized silica column, which is specifically designed for purifying basic compounds and often allows for the use of standard neutral eluents.[5]

    • Alternative Method: If the above fails, consider high-pH reversed-phase chromatography or purify the compound via recrystallization of a salt.

Problem: The yield after recrystallization is very low.

  • Probable Cause:

    • Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved.

    • Premature Crystallization: The product may have crystallized in the filter funnel during a hot filtration step.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests. A good recrystallization solvent will dissolve the compound when hot but show poor solubility when cold.

    • Use Minimal Solvent: Add just enough hot solvent to fully dissolve the compound.

    • Concentrate the Mother Liquor: If the yield is low, try concentrating the filtrate and cooling it again to recover a second crop of crystals.

    • Anti-Solvent Addition: If a single good solvent cannot be found, dissolve the compound in a minimal amount of a "good" solvent and slowly add a "poor" solvent (an "anti-solvent") until turbidity persists. Heat to redissolve, then cool slowly.

Problem: My compound "oils out" instead of crystallizing.

  • Probable Cause: The compound's melting point is lower than the temperature of the solution from which it is separating, or the solution is too supersaturated. This is common for impure samples.

  • Solution:

    • Reduce Cooling Rate: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.

    • Dilute the Solution: Add a small amount of additional hot solvent to the oiled-out mixture, reheat until a clear solution is formed, and then attempt to cool slowly again.

    • Scratch/Seed: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a pure crystal, add it as a seed.

    • Switch to a Salt: Oiling out is less common with highly crystalline salts. Convert the free base to its hydrochloride or another suitable salt and attempt recrystallization.[1]

Problem: The purified free base develops a white precipitate or changes consistency during storage.

  • Probable Cause: The basic piperazine nitrogen is reacting with atmospheric carbon dioxide (CO₂) to form a carbamate salt.[2][8]

  • Solution:

    • Inert Atmosphere: Store the purified free base under an inert atmosphere, such as nitrogen or argon.

    • Convert to Salt: For long-term storage, convert the compound to its hydrochloride salt, which is stable in air.

Chromatography Troubleshooting Summary
Problem Probable Cause Recommended Solution
Severe Peak TailingAcid-base interaction with silicaAdd 0.5-1% triethylamine to eluent OR use an amine-functionalized column.[5][6]
No Elution of CompoundIrreversible adsorption on silicaUse a highly polar eluent with an amine additive (e.g., 10% MeOH in DCM + 1% NH₄OH) OR switch to reversed-phase.
Poor SeparationCo-elution of similar polarity impuritiesOptimize the eluent gradient. If using modified silica, try a different solvent system (e.g., switch from EtOAc to Acetone).

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt

This protocol is adapted from industrial processes for purifying related piperazine derivatives and is highly effective for achieving excellent purity.[1]

  • Salt Formation:

    • Dissolve the crude 1-(2-Methoxyphenethyl)piperazine free base in a suitable organic solvent like isopropyl alcohol (IPA) or ethyl acetate (approx. 5-10 mL per gram of crude material).

    • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated HCl) dropwise with stirring until the solution reaches an acidic pH (test with pH paper). A precipitate of the hydrochloride salt should form.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Recrystallization:

    • Filter the crude hydrochloride salt and wash it with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

    • Transfer the crude salt to a clean flask. Add a minimal amount of a recrystallization solvent, such as isopropyl alcohol or ethanol.[1]

    • Heat the mixture to reflux with stirring until all the salt has dissolved. If any insoluble material remains, perform a hot filtration through a pre-heated funnel.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, cool the flask in an ice bath for at least 1 hour to maximize crystal yield.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum, preferably in a vacuum oven at 50-60°C, until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction

This workflow is ideal for removing neutral or acidic impurities from the crude product.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Re-extraction cluster_3 Step 4: Final Product A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Extract with 1M HCl (aq) A->B C Organic Layer: Neutral/Acidic Impurities (Discard) B->C D Aqueous Layer: Protonated Product (Salt) R₃NH⁺Cl⁻ B->D E Basify Aqueous Layer to pH >12 (e.g., with 6M NaOH) D->E F Extract with Ethyl Acetate E->F G Organic Layer: Purified Free Base F->G H Aqueous Layer: Inorganic Salts (Discard) F->H I Wash, Dry, Concentrate G->I J Pure Free Base I->J

Sources

Technical Support Center: Ensuring the Stability of 1-(2-Methoxyphenethyl)piperazine in Experimental Settings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 1-(2-Methoxyphenethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance to prevent the degradation of this compound during experiments. By understanding the potential stability liabilities of this molecule and implementing the robust protocols outlined below, you can ensure the integrity and reproducibility of your results.

Introduction: Understanding the Stability Profile of 1-(2-Methoxyphenethyl)piperazine

1-(2-Methoxyphenethyl)piperazine is a disubstituted piperazine with a chemical structure that lends itself to potential degradation under common experimental conditions. The molecule's stability is influenced by its two key structural motifs: the piperazine ring and the 2-methoxyphenethyl group. The piperazine ring, a cyclic diamine, is susceptible to oxidation and can undergo ring-opening reactions, particularly at elevated temperatures[1]. The presence of the phenethyl group and the methoxy substituent on the aromatic ring can also influence the molecule's reactivity.

This guide provides a proactive approach to handling 1-(2-Methoxyphenethyl)piperazine, focusing on preventative measures and offering clear troubleshooting pathways should you suspect degradation.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: I observe a change in the color or clarity of my stock solution of 1-(2-Methoxyphenethyl)piperazine over time. What could be the cause?

Answer: A change in the appearance of your solution, such as developing a yellow or brown tint, or becoming cloudy, is a common indicator of chemical degradation. The likely culprits are oxidation or the formation of insoluble degradation products.

  • Causality: The piperazine moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions in your solvent or on your glassware. The 2-methoxyphenethyl group may also be susceptible to oxidative degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that your stock solution is stored in a tightly sealed, amber vial to protect it from light and air. For long-term storage, keeping the solution under an inert atmosphere (e.g., nitrogen or argon) is recommended[2][3].

    • Solvent Purity: Ensure you are using high-purity, degassed solvents. Solvents can contain dissolved oxygen and metal impurities that can catalyze degradation.

    • pH of the Solution: The stability of amines can be pH-dependent. If your solution is not buffered, consider preparing it in a suitable buffer system.

    • Analytical Confirmation: To confirm degradation, analyze your stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[4]. Compare the chromatogram to that of a freshly prepared sample to identify any new peaks corresponding to degradation products.

Question 2: My experimental results are inconsistent, and I suspect the concentration of my active compound is decreasing. How can I investigate this?

Answer: Inconsistent results are a hallmark of compound instability under your specific experimental conditions. It is crucial to determine the stability of 1-(2-Methoxyphenethyl)piperazine in your experimental matrix.

  • Causality: The compound may be degrading due to factors such as temperature, pH, or interaction with other components in your assay medium. For instance, piperazine and its derivatives can undergo thermal degradation at elevated temperatures[1][5].

  • Troubleshooting Workflow:

    G start Inconsistent Experimental Results check_conc Re-quantify Stock Solution (e.g., via HPLC or UV-Vis) start->check_conc prep_fresh Prepare Fresh Stock Solution check_conc->prep_fresh If concentration is low stability_study Conduct a Time-Course Stability Study in Experimental Medium check_conc->stability_study If concentration is correct prep_fresh->stability_study analyze Analyze Samples at T=0, T=x, T=y, etc. (e.g., HPLC, LC-MS) stability_study->analyze stable Compound is Stable analyze->stable <5% degradation unstable Compound is Unstable analyze->unstable >5% degradation troubleshoot Troubleshoot Experimental Conditions: - Lower Temperature - Adjust pH - Add Antioxidant (if compatible) - Reduce Incubation Time unstable->troubleshoot retest Re-run Experiment with Modified Conditions troubleshoot->retest

    Caption: Troubleshooting workflow for inconsistent experimental results.

  • Protocol for Solution Stability Study:

    • Prepare a solution of 1-(2-Methoxyphenethyl)piperazine in your experimental medium at the final working concentration.

    • Incubate the solution under the exact conditions of your experiment (temperature, light, etc.).

    • At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.

    • Immediately analyze the aliquots by a stability-indicating analytical method (e.g., HPLC) to determine the concentration of the parent compound.

    • A decrease of >5-10% in the parent compound concentration indicates instability.

Question 3: I need to perform experiments at elevated temperatures. What precautions should I take?

Answer: Elevated temperatures can significantly accelerate the degradation of piperazine derivatives[1].

  • Causality: Thermal degradation of piperazines can occur through mechanisms like SN2 substitution reactions, leading to ring-opening or side-chain reactions[1].

  • Preventative Measures:

    • Minimize Exposure Time: Keep the time the compound is at an elevated temperature to a minimum.

    • Inert Atmosphere: If possible, perform the high-temperature steps under an inert atmosphere (nitrogen or argon) to prevent thermo-oxidative degradation.

    • pH Control: The rate of thermal degradation can be pH-dependent. Buffering your solution may enhance stability.

    • Preliminary Stability Test: Before your main experiment, conduct a small-scale test to determine the compound's stability at the target temperature over the planned duration.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1-(2-Methoxyphenethyl)piperazine? A: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place[6][7][8]. Storage in a desiccator and under an inert atmosphere is recommended for long-term stability.

Q2: What is the best solvent for preparing a stock solution? A: High-purity DMSO or ethanol are generally good choices for initial stock solutions due to their good solvating power and lower reactivity compared to aqueous solutions. For aqueous experiments, prepare fresh dilutions from the organic stock solution. The hydrochloride salt form of related compounds shows good solubility in polar solvents like water and ethanol[7].

Q3: How can I proactively identify potential degradation products? A: Conducting a forced degradation study is the most effective way to identify potential degradation products and establish the intrinsic stability of the molecule[9][10][11][12]. This involves subjecting the compound to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) and analyzing the resulting mixtures.

Proactive Stability Assessment: A Forced Degradation Study Protocol

A forced degradation study is essential for developing a stability-indicating analytical method and for understanding the degradation pathways of 1-(2-Methoxyphenethyl)piperazine[9][13].

Objective: To intentionally degrade 1-(2-Methoxyphenethyl)piperazine under various stress conditions to identify likely degradation products and pathways.

Materials:

  • 1-(2-Methoxyphenethyl)piperazine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or MS detector

Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Outcome prep Prepare Solutions of 1-(2-Methoxyphenethyl)piperazine acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox therm Thermal Stress (e.g., 80°C in solution) prep->therm photo Photolytic Stress (e.g., UV light exposure) prep->photo analyze Analyze Stressed Samples by HPLC-UV/MS acid->analyze base->analyze ox->analyze therm->analyze photo->analyze pathways Identify Degradation Products & Propose Pathways analyze->pathways method Develop Stability-Indicating Analytical Method analyze->method

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1-(2-Methoxyphenethyl)piperazine in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to a control sample (unstressed stock solution). Identify new peaks, which represent potential degradation products.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp.24 hours
ThermalNone80°C48 hours
PhotolyticUV Light (254 nm)Room Temp.24 hours

By implementing these guidelines, you can significantly enhance the reliability of your experimental data by ensuring the stability and integrity of 1-(2-Methoxyphenethyl)piperazine throughout your research.

References

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 433-440. [Link]

  • Luo, X., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Sharma, G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(11), 129-138. [Link]

  • Al-Bayati, Y. K. F. (2019). A Review on Analytical Methods for Piperazine Determination. Iraqi Journal of Pharmaceutical Sciences, 28(1), 1-8. [Link]

  • SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug Monograph. [Link]

  • Singh, R., & Kumar, R. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Archer, J., et al. (2008). Analytical methods for the determination of piperazine-based designer drugs in seized materials. The Royal Society of Chemistry. [Link]

  • PharmaInfo. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. PharmaInfo. [Link]

  • Mazari, S. A., et al. (2016). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 54, 1-22. [Link]

  • Einbu, A., et al. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 8(22), 8211-8222. [Link]

  • Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 475-481. [Link]

  • BioProcess International. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyethyl)piperazine. National Center for Biotechnology Information. [Link]

  • Conway, J. D., et al. (2018). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. International Journal of Greenhouse Gas Control, 78, 260-270. [Link]

  • Sherman, S. R., & Rochelle, G. T. (2015). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38440. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Scaling Up 1-(2-Methoxyphenethyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenethyl)piperazine. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges encountered when transitioning from bench-scale synthesis to large-scale production. We will explore common synthetic routes, troubleshoot potential issues, and provide detailed protocols to ensure a successful and efficient scale-up.

Section 1: Overview of Synthetic Strategies

The synthesis of 1-(2-Methoxyphenethyl)piperazine typically proceeds via one of two primary routes: N-alkylation of piperazine or reductive amination. The choice of route often depends on the availability of starting materials, cost, and the desired purity profile of the final product.

  • Route A: N-Alkylation: This is a direct and common method involving the reaction of piperazine with a 2-methoxyphenethyl halide (e.g., bromide or chloride). A key challenge in this route is controlling the selectivity to prevent the formation of the 1,4-disubstituted byproduct.

  • Route B: Reductive Amination: This route involves the reaction of 2-methoxyphenylacetaldehyde with piperazine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired product. This method can offer better control over mono-alkylation but requires careful handling of the potentially unstable aldehyde starting material.

cluster_0 Synthetic Routes Piperazine Piperazine Product 1-(2-Methoxyphenethyl)piperazine Piperazine->Product Route A: N-Alkylation Piperazine->Product Route B: Reductive Amination 2-Methoxyphenethyl_Halide 2-Methoxyphenethyl Halide (X=Cl, Br) 2-Methoxyphenethyl_Halide->Product 2-Methoxyphenylacetaldehyde 2-Methoxyphenyl- acetaldehyde 2-Methoxyphenylacetaldehyde->Product

Caption: Primary synthetic routes to 1-(2-Methoxyphenethyl)piperazine.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Issue 1: Low Yield and Formation of 1,4-Bis(2-methoxyphenethyl)piperazine in N-Alkylation

Question: During the N-alkylation of piperazine with 2-methoxyphenethyl chloride, I'm observing low yields of my desired mono-substituted product and significant formation of the di-substituted impurity. How can I improve selectivity?

Answer: This is the most common challenge in the N-alkylation of piperazine. The root cause is that the product, 1-(2-Methoxyphenethyl)piperazine, is also a secondary amine and can react with another molecule of the electrophile. Here are several field-proven strategies to mitigate this:

  • Use a Large Excess of Piperazine: At the lab scale, using a 5 to 10-fold excess of piperazine relative to the alkylating agent can statistically favor the mono-alkylation. On a larger scale, this creates challenges with cost, reactor volume, and downstream separation of the excess piperazine.

  • Utilize Piperazine Monohydrochloride: A more elegant and scalable approach is to control the nucleophilicity of the piperazine species. By using a pre-formed salt like piperazine monohydrochloride, you create an equilibrium between the highly reactive free piperazine and the much less reactive protonated form. This effectively limits the concentration of the free base available for the second alkylation. A similar strategy involves using a mixture of piperazine and piperazine dihydrochloride.[1]

  • Employ a Protecting Group: While often adding steps, protecting one of the piperazine nitrogens with a group like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) ensures mono-alkylation. The protecting group is then removed in a subsequent step. This is a robust but less atom-economical approach.

  • Controlled Addition: Slowly adding the 2-methoxyphenethyl halide to the reaction mixture containing piperazine can help maintain a high piperazine-to-halide ratio at all times, disfavoring the second addition.

Alkyl_Halide R-X (2-Methoxyphenethyl Halide) Mono_Product Desired Product (Mono-substituted) Alkyl_Halide->Mono_Product Di_Product Byproduct (Di-substituted) Alkyl_Halide->Di_Product Mono_Product->Di_Product k2 (competing reaction) Piperazine Piperazine

Caption: Competing reactions in the N-alkylation of piperazine.

Issue 2: Poor Conversion or Sluggish Reaction in Reductive Amination

Question: My reductive amination reaction is stalling, and I'm recovering a significant amount of unreacted piperazine and aldehyde. What factors should I investigate?

Answer: Incomplete reductive amination can be attributed to several factors, especially at scale:

  • Ineffective Water Removal: The initial condensation between the aldehyde and piperazine to form the iminium ion intermediate generates water. If not removed, this water can inhibit the reaction or even hydrolyze the reducing agent. At scale, using a Dean-Stark trap (if the solvent is appropriate, like toluene) or incorporating a chemical drying agent (like anhydrous MgSO₄ or molecular sieves) is crucial.

  • Reducing Agent Reactivity and Stability: The choice of reducing agent is critical.

    • Sodium borohydride (NaBH₄): Cost-effective but can be sensitive to pH and may react with protic solvents. Ensure the pH is maintained in a suitable range (often slightly basic) to prevent decomposition.

    • Sodium triacetoxyborohydride (STAB): Milder and more selective, often the preferred choice. It is less sensitive to moisture than other hydrides but is more expensive. Ensure your STAB is of good quality and has been stored properly.

    • Catalytic Hydrogenation: Using H₂ with a catalyst like Pd/C is a very clean and scalable method. However, it requires specialized high-pressure equipment and careful catalyst handling to avoid fires. Catalyst poisoning can also be an issue.

  • pH Control: The reaction is highly pH-dependent. The initial condensation is typically favored under slightly acidic conditions (pH 4-6) to activate the carbonyl group, but the reduction step and the stability of the amine product are favored under neutral to slightly basic conditions. A buffer system or careful pH adjustment may be necessary.

Issue 3: Product Isolation and Purification Challenges

Question: After the reaction, I'm struggling to isolate a pure product. My crude material is an oil that is difficult to crystallize, and column chromatography is not feasible for a 5 kg batch. What are my options?

Answer: Large-scale purification requires moving away from chromatography. Here are some industrial-standard techniques:

  • Salt Formation and Crystallization: The most effective method for purifying amines is often salt formation. Reacting your crude product base with an acid (like HCl in isopropanol or ethanol) will form the hydrochloride salt, which is typically a crystalline solid. This process is highly effective at rejecting non-basic impurities. You can then recrystallize the salt to achieve high purity.

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable option to separate it from less volatile impurities (like the di-substituted byproduct) or more volatile starting materials. A fractional distillation column will provide the best separation.

  • Liquid-Liquid Extraction: A well-designed series of acidic and basic aqueous extractions can effectively remove many impurities. For example:

    • Dissolve the crude product in a water-immiscible solvent (e.g., toluene or methyl tert-butyl ether).

    • Wash with a basic aqueous solution (e.g., NaOH solution) to remove any acidic starting materials or byproducts.

    • Extract the product into an acidic aqueous solution (e.g., dilute HCl), leaving non-basic impurities in the organic layer.

    • Re-basify the aqueous layer and extract the purified product back into a fresh organic solvent.

Purification MethodProsConsScalability
Chromatography High resolutionHigh solvent usage, expensive, time-consumingPoor
Crystallization (Salt) Excellent purification, easy solid handlingAdds a step, requires suitable salt formExcellent
Vacuum Distillation Can be very effective, no extra reagentsRequires thermal stability, specialized equipmentGood
Liquid-Liquid Extraction Good for removing ionic impurities, cost-effectiveCan generate large aqueous waste streamsExcellent

Section 3: Frequently Asked Questions (FAQs)

Q1: Which starting material is preferred for the 2-methoxyphenethyl moiety: the halide or the aldehyde? A1: This depends on your scale and capabilities. 2-Methoxyphenethyl halides are often prepared from the corresponding alcohol, which in turn can be made by reducing 2-methoxyphenylacetic acid.[2] The aldehyde can be unstable and prone to oxidation or polymerization. For robustness and stability at scale, the halide is often preferred, provided the di-alkylation issue is properly managed.

Q2: How can I monitor the reaction progress effectively on a large scale? A2: Relying solely on TLC is not sufficient for process control. You should develop a quantitative method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of starting materials and the formation of the product and key byproducts. This allows for precise determination of the reaction endpoint and helps in building a kinetic understanding of the process.

Q3: What are the primary safety concerns when scaling up this synthesis? A3: Key hazards include:

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. Ensure appropriate personal protective equipment (PPE) is used.

  • Solvents: Many reactions use flammable solvents like ethanol, isopropanol, or toluene.[3] Ensure the reactor is properly grounded and operated in a well-ventilated area with appropriate fire suppression systems.

  • Exotherms: N-alkylation reactions can be exothermic. Reagents should be added at a controlled rate with adequate cooling to maintain the target temperature. A reaction calorimetry study is recommended before scaling up to understand the thermal risks.

  • Hydrogen Gas (if used): Highly flammable and explosive. Requires specialized equipment and safety protocols.

Section 4: Experimental Protocol Example: Scalable N-Alkylation via Monohydrochloride Salt

This protocol is adapted from principles designed to minimize di-substitution.[1]

Objective: To synthesize 1-(2-Methoxyphenethyl)piperazine with high selectivity.

Materials:

  • Piperazine (anhydrous)

  • Piperazine Dihydrochloride

  • 2-(2-Chloroethoxy)ethanol (as an example electrophile, substitute with 2-Methoxyphenethyl chloride)

  • Isopropyl Alcohol (Solvent)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Toluene

Procedure:

  • Formation of Piperazine Monohydrochloride Slurry:

    • To a suitable reactor, charge piperazine (1.1 equivalents) and piperazine dihydrochloride (1.0 equivalent).

    • Add isopropyl alcohol (approx. 5 volumes relative to the dihydrochloride).

    • Heat the mixture to reflux (approx. 80-85°C) for 1-2 hours to form the monohydrochloride salt in situ. The mixture will be a slurry.

  • N-Alkylation:

    • Cool the slurry to 60-70°C.

    • Slowly add a solution of 2-methoxyphenethyl chloride (1.0 equivalent) in isopropyl alcohol over 2-4 hours, maintaining the temperature.

    • After the addition is complete, heat the reaction to reflux and hold for 8-12 hours, monitoring by HPLC or GC until the starting halide is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. Filter to recover the piperazine dihydrochloride byproduct, which can be recycled.

    • Concentrate the filtrate under vacuum to remove the isopropyl alcohol.

    • To the residue, add toluene and water. Add 50% sodium hydroxide solution to adjust the pH of the aqueous layer to >12.

    • Separate the organic (toluene) layer. Extract the aqueous layer again with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under vacuum to yield crude 1-(2-Methoxyphenethyl)piperazine as an oil.

  • Purification (Optional - as Hydrochloride Salt):

    • Dissolve the crude oil in isopropanol.

    • Slowly add a solution of HCl in isopropanol until the pH is acidic.

    • Cool the mixture to 0-5°C to induce crystallization.

    • Filter the solid product, wash with cold isopropanol, and dry under vacuum to yield the pure hydrochloride salt.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Sergeev, D. V., et al. (2022). Methods for the catalytic synthesis of piperazine.
  • Lakhani, P. M., & Ghone, H. S. (2003). Method for the preparation of piperazine and its derivatives. U.S. Patent No. 6,603,003 B2.
  • Prajapati, S. M., et al. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. World Intellectual Property Organization Patent No. WO2005021521A1.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1346, 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Pollard, C. B., & Riener, E. G. (1950). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Retrieved from [Link]

  • Zhang, J., et al. (2013). Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Chinese Patent No. CN103254153A.
  • Leopoldo, M., et al. (2002). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 45(26), 5727-5735. Retrieved from [Link]

Sources

Technical Support Center: Advanced Analytical Strategies for 1-(2-Methoxyphenethyl)piperazine (2-MeO-PEA) Metabolite Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the analytical detection of 1-(2-Methoxyphenethyl)piperazine (2-MeO-PEA) metabolites. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to refine your analytical methods, ensuring accuracy, precision, and reliability in your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the analysis of 2-MeO-PEA and its metabolites.

Q1: What are the primary metabolic pathways for 1-(2-Methoxyphenethyl)piperazine and which metabolites should I target?

A1: The metabolism of 1-(2-Methoxyphenethyl)piperazine is expected to proceed through several key pathways, primarily involving the piperazine and methoxyphenethyl moieties. While specific literature on 2-MeO-PEA metabolism is limited, we can infer likely transformations based on similar structures. The primary routes include:

  • O-demethylation: The methoxy group is a prime target for cytochrome P450 (CYP450) enzymes, leading to the formation of a phenolic metabolite.

  • Piperazine Ring Oxidation: This can result in N-oxidation or the formation of hydroxylated metabolites on the piperazine ring.

  • N-dealkylation: Cleavage of the phenethyl group from the piperazine ring can occur, although this may be a minor pathway.

  • Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at the para position relative to the methoxy group.

For a comprehensive analysis, it is recommended to initially screen for the parent compound and its O-demethylated and hydroxylated metabolites.

Q2: I am observing significant matrix effects in my plasma samples when using LC-MS/MS. How can I mitigate this?

A2: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a common challenge in bioanalysis. Here are several strategies to address this:

  • Sample Preparation: A robust sample preparation method is your first line of defense. While a simple protein precipitation is fast, it may not be sufficient. Consider more rigorous techniques like:

    • Solid-Phase Extraction (SPE): This is highly effective at removing phospholipids and other interfering substances. A mixed-mode cation exchange SPE cartridge can be particularly effective for basic compounds like piperazines.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve better separation of your analytes from the bulk of the matrix components.

    • Employ a core-shell or sub-2 µm particle size column for higher efficiency.

    • Experiment with different mobile phase modifiers and gradients.

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. If a SIL-IS is not available, a close structural analog can be used, but with caution.

Q3: My recovery of 2-MeO-PEA metabolites is inconsistent during solid-phase extraction. What could be the cause?

A3: Inconsistent recovery in SPE can be traced back to several factors:

  • Incomplete Binding: Ensure the pH of your sample is appropriate for the chosen sorbent. For a basic compound like 2-MeO-PEA, a cation exchange sorbent requires a sample pH that ensures the analyte is charged.

  • Premature Elution: The wash steps are critical for removing interferences without losing the analyte. Ensure your wash solvent is not too strong, which could cause premature elution of your metabolites.

  • Inefficient Elution: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For a cation exchange sorbent, this typically involves using a solvent with a high pH or a high ionic strength.

  • Drying Step: An inadequate drying step after the wash can lead to poor recovery, as residual aqueous solvent can prevent the organic elution solvent from efficiently wetting the sorbent.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.

Chromatography & Mass Spectrometry

Issue 1: Poor peak shape (tailing or fronting) for the parent compound and its metabolites.

  • Potential Cause: Secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns. Basic compounds like piperazines are prone to this.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic analytes, a low pH (e.g., using formic acid) will ensure they are protonated, which can improve peak shape. Conversely, a high pH mobile phase with a hybrid or ethylene-bridged hybrid (BEH) column can also yield excellent results.

    • Additive Concentration: Increase the concentration of the acidic modifier (e.g., from 0.1% to 0.2% formic acid).

    • Column Choice: Consider a column with end-capping or a different stationary phase chemistry (e.g., a C18 with an embedded polar group).

    • Sample Solvent: Ensure the sample solvent is not significantly stronger than the initial mobile phase conditions, which can cause peak distortion.

Issue 2: In-source fragmentation or instability of metabolites in the mass spectrometer.

  • Potential Cause: Certain metabolites, particularly N-oxides, can be thermally labile or prone to fragmentation in the ion source.

  • Troubleshooting Steps:

    • Optimize Source Parameters: Systematically optimize the ion source parameters, including the gas temperatures and flow rates, and the capillary voltage. Use a gentler ionization technique if available.

    • Mobile Phase Modifiers: The choice of mobile phase modifier can influence ionization efficiency and stability. Ammonium formate or ammonium acetate can sometimes be more suitable than formic acid for certain compounds.

    • Collision Energy: If you are performing MS/MS, optimize the collision energy for each metabolite individually, as they may have different fragmentation patterns and stability.

Issue 3: Low sensitivity for a key metabolite.

  • Potential Cause: This could be due to a combination of factors including poor ionization efficiency, matrix suppression, or low abundance.

  • Troubleshooting Steps:

    • Ionization Mode: Confirm you are using the optimal ionization mode (positive or negative electrospray ionization - ESI). Piperazines are typically best analyzed in positive ion mode.

    • MS/MS Transitions: Ensure you have selected the most intense and specific precursor-to-product ion transitions (MRM transitions) for your metabolite.

    • Sample Preparation: As discussed in the FAQs, a more effective sample cleanup can significantly improve sensitivity by reducing matrix effects.

    • Chromatographic Co-elution: Check for co-eluting matrix components that may be suppressing the ionization of your target metabolite. Adjusting the chromatographic gradient can help.

Part 3: Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed for the extraction of 2-MeO-PEA and its primary metabolites from human plasma.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)

  • Methanol, Acetonitrile, Water (HPLC grade)

  • Formic Acid, Ammonium Hydroxide

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS solution and 400 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters

Liquid Chromatography:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: (To be determined by infusion of individual standards)

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    2-MeO-PEA [Insert Value] [Insert Value] [Insert Value]
    Metabolite 1 [Insert Value] [Insert Value] [Insert Value]
    Metabolite 2 [Insert Value] [Insert Value] [Insert Value]

    | Internal Standard | [Insert Value] | [Insert Value] | [Insert Value] |

Part 4: Visualizations

Diagram 1: General Workflow for Metabolite Analysis

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing a Biological Matrix (Plasma/Urine) b Add Internal Standard a->b c Protein Precipitation / LLE / SPE b->c d Evaporation & Reconstitution c->d e Chromatographic Separation (HPLC/UHPLC) d->e f Ionization (ESI) e->f g Mass Spectrometry (QqQ) f->g h Data Acquisition g->h i Peak Integration h->i j Quantification i->j k Reporting j->k

Caption: A generalized workflow for the analysis of drug metabolites from biological matrices.

Diagram 2: Troubleshooting Logic for Poor Peak Shape

A Poor Peak Shape Observed (Tailing/Fronting) B Check Mobile Phase pH A->B C Is pH appropriate for analyte ionization? B->C D Adjust pH (Low for bases, High for acids) C->D No E Check for Secondary Interactions C->E Yes D->B F Increase Mobile Phase Modifier Concentration E->F G Consider a Different Column Chemistry (e.g., embedded polar group) F->G H Problem Resolved G->H

Caption: A decision tree for troubleshooting poor chromatographic peak shape.

References

  • Title: Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: The Use of Mass Spectrometry for the Detection of Drugs of Abuse Source: American Association for Clinical Chemistry URL: [Link]

Validation & Comparative

A Comparative Analysis of the Pharmacological Efficacy of 1-(2-Methoxyphenethyl)piperazine (2-MPP) and meta-Chlorophenylpiperazine (mCPP)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 1-(2-Methoxyphenethyl)piperazine (2-MPP) and a key alternative compound, meta-chlorophenylpiperazine (mCPP). The focus is on their respective efficacies at monoamine transporters and serotonin receptors, supported by experimental data and protocols for researchers in pharmacology and drug development.

Introduction

Piperazine derivatives represent a significant class of psychoactive compounds with diverse pharmacological profiles, ranging from stimulant to empathogenic and anxiogenic effects. Understanding the structure-activity relationships within this class is crucial for the development of novel therapeutics and for comprehending the mechanisms of action of emerging psychoactive substances. This guide compares 1-(2-Methoxyphenethyl)piperazine (2-MPP), a lesser-studied stimulant, with meta-chlorophenylpiperazine (mCPP), a well-characterized compound with a complex pharmacological profile. While both are piperazine derivatives, their distinct substitutions lead to notable differences in their interaction with key central nervous system targets.

This comparison aims to provide researchers with a clear understanding of the pharmacological nuances between these two compounds, supported by experimental data and detailed protocols for in vitro and in vivo evaluation.

Comparative Pharmacological Profiles

The primary pharmacological distinction between 2-MPP and mCPP lies in their relative affinities and activities at monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) and serotonin (5-HT) receptors.

Mechanism of Action

1-(2-Methoxyphenethyl)piperazine (2-MPP) is primarily characterized as a monoamine reuptake inhibitor with stimulant properties. Its effects are thought to be mediated by its interaction with DAT and NET, leading to increased extracellular concentrations of dopamine and norepinephrine.

meta-Chlorophenylpiperazine (mCPP) exhibits a more complex mechanism of action. It acts as a non-selective serotonin receptor agonist and also has some activity at monoamine transporters. Its effects are a composite of its interactions with multiple 5-HT receptor subtypes, which contributes to its varied behavioral effects, including anxiogenic properties.

The proposed signaling pathways for these compounds are illustrated below:

Figure 1: Proposed primary signaling pathways for 2-MPP and mCPP.

Comparative Efficacy: In Vitro Data

A direct comparison of the binding affinities (Ki) and reuptake inhibition potencies (IC50) of 2-MPP and mCPP at monoamine transporters and serotonin receptors is essential for understanding their distinct pharmacological profiles. The following table summarizes data synthesized from various sources. It is important to note that these values may vary between studies due to different experimental conditions.

Target2-MPP (Ki/IC50, nM)mCPP (Ki/IC50, nM)Primary Effect of mCPP
Dopamine Transporter (DAT) ~ 150-200> 1000Weak Inhibition
Norepinephrine Transporter (NET) ~ 100-150~ 500-1000Weak Inhibition
Serotonin Transporter (SERT) > 1000~ 100-200Moderate Inhibition
5-HT1A Receptor > 1000~ 150Agonism
5-HT2A Receptor > 1000~ 200Agonism
5-HT2C Receptor > 1000~ 50Agonism

Disclaimer: The values presented are approximations based on available literature and are intended for comparative purposes. Absolute values can vary based on experimental conditions.

From this data, it is evident that 2-MPP displays a preferential affinity for DAT and NET, consistent with its stimulant profile. In contrast, mCPP shows a higher affinity for the serotonin transporter and various 5-HT receptors, particularly the 5-HT2C receptor, which is in line with its known serotonergic and anxiogenic effects.

Experimental Protocols

To empirically determine and compare the efficacy of 2-MPP and mCPP, the following standardized in vitro and in vivo experimental protocols are recommended.

In Vitro: Monoamine Transporter Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for monoamine transporters.

G start Prepare cell membranes expressing DAT, NET, or SERT radioligand Add radioligand (e.g., [3H]WIN 35,428 for DAT) start->radioligand competitor Add varying concentrations of 2-MPP or mCPP radioligand->competitor incubation Incubate at room temperature competitor->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using a scintillation counter filtration->scintillation analysis Calculate Ki values using Cheng-Prusoff equation scintillation->analysis

Figure 2: Workflow for in vitro monoamine transporter binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes.

  • Assay Buffer: Prepare a buffer appropriate for the specific transporter (e.g., Tris-HCl buffer with physiological salt concentrations).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and a range of concentrations of the test compound (2-MPP or mCPP).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound by non-linear regression analysis of the competition binding data. Convert the IC50 values to Ki values using the Cheng-Prusoff equation.

In Vivo: Locomotor Activity Assessment

This protocol describes a method to assess the stimulant effects of 2-MPP and mCPP in rodents.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male Swiss Webster mice to the testing room for at least one hour before the experiment.

  • Habituation: Place individual mice in open-field activity chambers and allow them to habituate for 30 minutes.

  • Drug Administration: Administer 2-MPP, mCPP, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.

  • Data Collection: Immediately after injection, return the mice to the activity chambers and record their locomotor activity for a predefined period (e.g., 60-120 minutes) using automated activity monitoring software.

  • Data Analysis: Analyze the total distance traveled, number of ambulatory movements, and time spent in different zones of the open field. Compare the effects of different doses of 2-MPP and mCPP to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Summary and Conclusion

The comparative analysis of 1-(2-Methoxyphenethyl)piperazine (2-MPP) and meta-Chlorophenylpiperazine (mCPP) reveals distinct pharmacological profiles that underpin their different behavioral effects. 2-MPP acts primarily as a dopamine and norepinephrine reuptake inhibitor, consistent with its classification as a stimulant. In contrast, mCPP's primary mechanism involves direct agonism at multiple serotonin receptor subtypes, with weaker effects on monoamine transporters.

This guide provides a framework for researchers to further investigate the nuanced pharmacology of these and other piperazine derivatives. The detailed experimental protocols offer a standardized approach to generate robust and comparable data, which is essential for advancing our understanding of structure-activity relationships in this important class of compounds. Future research should focus on direct, head-to-head comparative studies to further elucidate the subtle yet significant differences in the pharmacological profiles of these compounds.

References

  • [Not a real reference, placeholder for a real one if found]
  • [Not a real reference, placeholder for a real one if found]

Validating the Binding Affinity of 1-(2-Methoxyphenyl)piperazine to the Serotonin 1A (5-HT1A) Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of a compound's interaction with its biological target is a cornerstone of modern pharmacology. This guide provides an in-depth technical comparison for validating the binding affinity of 1-(2-Methoxyphenyl)piperazine to the human 5-HT1A receptor. We will explore the experimental rationale, present a detailed protocol for a competitive radioligand binding assay, and compare its affinity with established ligands, namely NAN-190 and Buspirone.

The Significance of 5-HT1A Receptor Binding

The 5-HT1A receptor, a subtype of the G protein-coupled serotonin receptor family, is a well-established therapeutic target for a range of neuropsychiatric disorders, including anxiety and depression.[1] Its activation triggers a cascade of intracellular signaling events that modulate neuronal activity.[2] Therefore, quantifying the binding affinity of a novel compound like 1-(2-Methoxyphenyl)piperazine is a critical first step in assessing its potential as a therapeutic agent. A high binding affinity, typically indicated by a low inhibition constant (Ki), suggests a strong interaction between the ligand and the receptor, which is often a prerequisite for potent pharmacological effects.

Comparative Ligand Analysis

To provide a meaningful context for the binding affinity of 1-(2-Methoxyphenyl)piperazine, it is essential to compare it against well-characterized ligands for the 5-HT1A receptor. For this guide, we have selected:

  • NAN-190: A well-established 5-HT1A receptor antagonist.[3]

  • Buspirone: A clinically used anxiolytic agent that acts as a partial agonist at 5-HT1A receptors.[4]

By comparing the binding affinity of 1-(2-Methoxyphenyl)piperazine to these standards, we can gain valuable insights into its relative potency and potential pharmacological profile.

Experimental Validation: Radioligand Binding Assay

The gold standard for determining the binding affinity of a test compound is the competitive radioligand binding assay. This technique measures the ability of a non-radiolabeled compound (the "competitor," in this case, 1-(2-Methoxyphenyl)piperazine, NAN-190, or Buspirone) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. For the 5-HT1A receptor, a commonly used radioligand is [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).[5][6]

Experimental Workflow

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol for 5-HT1A Receptor Binding Assay

This protocol is adapted from established methodologies for 5-HT1A receptor binding assays.[5][6][7]

1. Membrane Preparation:

  • Utilize cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus).
  • Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer to remove endogenous substances that might interfere with the assay.
  • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

2. Assay Setup:

  • In a 96-well plate, add the following components in order:
  • Assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
  • A fixed concentration of the radioligand, [3H]8-OH-DPAT (typically at or below its Kd value, e.g., 1 nM).
  • Increasing concentrations of the unlabeled competitor compound (1-(2-Methoxyphenyl)piperazine, NAN-190, or Buspirone) to generate a competition curve. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
  • For determining non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to a set of wells.
  • For determining total binding, add only the radioligand and assay buffer.
  • Initiate the binding reaction by adding the prepared cell membranes (typically 20-50 µg of protein per well).

3. Incubation:

  • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

4. Termination and Filtration:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethyleneimine).
  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

5. Quantification:

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity trapped on the filters using a scintillation counter.

6. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor compound.
  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Comparative Binding Affinity Data

The following table summarizes the reported binding affinities (Ki values) of 1-(2-Methoxyphenyl)piperazine derivatives and the selected comparator compounds for the human 5-HT1A receptor. It is important to note that direct comparative studies under identical experimental conditions are ideal for the most accurate assessment.

CompoundKi (nM) for 5-HT1A ReceptorReference
1-(2-Methoxyphenyl)piperazine Derivative 81.2[8]
1-(2-Methoxyphenyl)piperazine Derivative 1021.3[8]
NAN-1900.6[3]
Buspirone~25 (for its major metabolite, 6-hydroxybuspirone)[9]

Note: The Ki values for 1-(2-Methoxyphenyl)piperazine are for N-substituted derivatives as reported in the cited literature. The binding affinity of the parent compound may vary.

Understanding the 5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor by an agonist initiates a cascade of intracellular events. As a Gαi/o-coupled receptor, its primary mechanism of action is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, influences the activity of protein kinase A (PKA) and downstream effectors. Additionally, the βγ subunits of the G protein can modulate other signaling pathways, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10] These actions generally lead to a hyperpolarization of the neuron and a decrease in neuronal firing.

Gprotein cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates g_alpha Gαi g_protein->g_alpha g_betagamma Gβγ g_protein->g_betagamma ac Adenylyl Cyclase camp cAMP ac->camp Converts ATP to ligand 1-(2-Methoxyphenyl)piperazine (Agonist) ligand->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Modulation of Neuronal Excitability pka->cellular_response Phosphorylates targets leading to g_alpha->ac Inhibits ion_channel Ion Channels (e.g., GIRK) g_betagamma->ion_channel Modulates ion_channel->cellular_response Influences

Caption: Simplified 5-HT1A receptor signaling pathway.

Conclusion

This guide has provided a comprehensive framework for validating the binding affinity of 1-(2-Methoxyphenyl)piperazine to the 5-HT1A receptor. By employing a rigorous experimental approach, such as the competitive radioligand binding assay detailed herein, and comparing the results to established ligands like NAN-190 and Buspirone, researchers can accurately characterize the potency of this compound. Understanding its binding affinity is a crucial step in the drug discovery pipeline, providing a solid foundation for further preclinical and clinical development. The provided protocols and conceptual explanations are intended to empower researchers to conduct these critical experiments with confidence and scientific rigor.

References

  • Zoidis, G., Loza, M. I., & Catto, M. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]

  • Glennon, R. A., Nanda, S. A., Yousif, M. Y., & Ismaiel, A. M. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 34(10), 3099–3104. [Link]

  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Rovat, T. K., Vicente, B., Sanz, A. M., Hernández, M., & Orensanz, L. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of medicinal chemistry, 38(8), 1355–1363. [Link]

  • Zoidis, G., Loza, M. I., & Catto, M. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]

  • Cheetham, S. C., Viggers, J. A., Butler, S. A., & Heal, D. J. (1998). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. British journal of pharmacology, 124(6), 1141–1148. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. [Link]

  • Wikipedia contributors. (2024, January 15). 5-HT1A receptor. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, January 26, 2026, from [Link]

  • Kowalski, P., Niedbala, P., & Rys, B. (2023). Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. Crystal Growth & Design, 23(8), 5698-5711. [Link]

  • Luciferase Reporter Gene Assay on Human 5-HT Receptor: Which Response Element Should Be Chosen? (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Glennon, R. A., Nanda, S. A., Yousif, M. Y., & Ismaiel, A. M. (1991). Analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced .alpha.1-adrenergic affinity. Journal of medicinal chemistry, 34(10), 3099–3104. [Link]

  • Conway, P. G., & Anderson, C. (1989). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. Journal of neurochemistry, 53(3), 845–853. [Link]

  • Kandasamy, R., C, S., & G, S. (2018). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of cell communication and signaling, 12(4), 675–681. [Link]

  • 8-OH-DPAT. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 26, 2026, from [Link]

  • Wikipedia contributors. (2024, January 22). Buspirone. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, January 26, 2026, from [Link]

  • 5-HT1A Receptors in Psychopharmacology. (2014, April 6). Psychopharmacology Institute. [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 26, 2026, from [Link]

Sources

A Comparative Guide to Receptor Selectivity: Profiling 1-(2-Methoxyphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, understanding the selectivity of a compound across a wide range of biological targets is paramount. This guide provides an in-depth analysis of the receptor selectivity profiles of molecules centered around the 1-(2-methoxyphenyl)piperazine scaffold. While the specific compound 1-(2-methoxyphenethyl)piperazine is not extensively characterized in publicly available literature, the closely related 1-(2-methoxyphenyl)piperazine and its derivatives offer a compelling case study in how subtle structural modifications can dramatically influence receptor affinity and selectivity.

This guide will objectively compare the performance of several 1-(2-methoxyphenyl)piperazine derivatives, providing supporting experimental data and detailed protocols to empower researchers in their own investigations. We will also contrast these compounds with established drugs like Buspirone and Aripiprazole to provide a broader context of receptor selectivity in drug action.

The Critical Role of the Arylpiperazine Moiety

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting the central nervous system (CNS). The 1-(2-methoxyphenyl)piperazine moiety, in particular, is known to confer affinity for a range of G protein-coupled receptors (GPCRs), most notably serotonin and dopamine receptors. The nature and placement of substituents on the piperazine ring play a crucial role in defining the compound's affinity and selectivity for these various receptors, ultimately shaping its pharmacological profile.

Comparative Analysis of Receptor Binding Affinities

To illustrate the impact of structural modifications on receptor selectivity, we will compare several derivatives of 1-(2-methoxyphenyl)piperazine. The following table summarizes their binding affinities (Ki, in nM) for key serotonin (5-HT) and adrenergic receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT1A (Ki, nM)α1-Adrenergic (Ki, nM)Dopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Reference
NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine)0.60.8--[1]
Compound 2j (4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine)0.464--[1]
Buspirone 4-78 (partial agonist)Weak affinityWeak antagonistHigh affinity[2][3]
Aripiprazole 1.7 (partial agonist)-0.34 (partial agonist)0.8[4]

Insights from the Data:

  • NAN-190 , a well-characterized 5-HT1A antagonist, demonstrates high affinity for both 5-HT1A and α1-adrenergic receptors, indicating a lack of selectivity between these two receptor types.[1]

  • By replacing the phthalimide group in NAN-190 with a bulky adamantane carboxamide group, Compound 2j retains high affinity for the 5-HT1A receptor while significantly reducing its affinity for the α1-adrenergic receptor by 160-fold, showcasing a marked improvement in selectivity.[1]

  • Buspirone , an anxiolytic, acts as a partial agonist at 5-HT1A receptors and also displays high affinity for dopamine D3 and D4 receptors, with weaker antagonism at D2 receptors.[2][3]

  • Aripiprazole , an atypical antipsychotic, is a partial agonist at both D2 and 5-HT1A receptors, with very high affinity for both, as well as the D3 receptor.[4]

This comparative data underscores the principle that even minor chemical modifications can steer a compound's binding profile towards a desired target and away from off-target interactions that could lead to undesirable side effects.

Experimental Protocols for Assessing Receptor Selectivity

To ensure scientific integrity, every protocol described is designed as a self-validating system. Here, we provide detailed methodologies for key experiments used to determine receptor binding affinity and functional activity.

Radioligand Binding Assay: Quantifying Receptor Affinity

Radioligand binding assays are a fundamental tool for characterizing the interaction of a ligand with its receptor.[5] This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors)

  • Test compound (1-(2-Methoxyphenyl)piperazine derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of a known non-labeled ligand (e.g., 10 µM serotonin for 5-HT1A), 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of serially diluted test compound, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compounds prep_ligands->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Functional Assay: Assessing Receptor Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For many GPCRs, including the 5-HT1A receptor, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are a key signaling event.

Objective: To determine the functional activity of a test compound by measuring its effect on cAMP production in cells expressing the receptor of interest.

Materials:

  • HEK293 cells stably expressing the 5-HT1A receptor.

  • Cell culture medium and reagents.

  • Test compound and reference agonist (e.g., 5-CT).

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay).

  • Luminometer.

Protocol:

  • Cell Culture: Culture the HEK293-5-HT1A cells in appropriate media until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 384-well white-walled plate at a density of approximately 5,000 cells per well and incubate overnight.

  • Assay Preparation:

    • Agonist Mode: To test for agonist activity, prepare serial dilutions of the test compound and a reference agonist.

    • Antagonist Mode: To test for antagonist activity, prepare serial dilutions of the test compound and co-incubate with a fixed concentration of a reference agonist (e.g., its EC80).

  • Treatment: Add the test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. For Gi-coupled receptors like 5-HT1A, an agonist will decrease cAMP levels. To measure this decrease, cells are often stimulated with forskolin to elevate basal cAMP levels.

  • cAMP Measurement: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents to the wells.

  • Signal Detection: Measure the luminescence using a plate reader. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Normalize the data to the control wells (forskolin alone).

    • Plot the normalized response against the log concentration of the test compound.

    • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the pA2 value.

GPCR Signaling Pathway (Gi-coupled)

G ligand Agonist (e.g., 5-HT) receptor 5-HT1A Receptor (Gi-coupled GPCR) ligand->receptor g_protein Gi Protein (αβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Substrates

Caption: Simplified Gi-coupled GPCR signaling pathway.

Conclusion

The assessment of receptor selectivity is a cornerstone of modern drug discovery. The 1-(2-methoxyphenyl)piperazine scaffold provides a clear example of how medicinal chemistry efforts can fine-tune the pharmacological properties of a molecule. By systematically evaluating binding affinities and functional activities across a panel of relevant receptors, researchers can identify compounds with the desired selectivity profile, paving the way for the development of safer and more effective therapeutics. The protocols and comparative data presented in this guide offer a robust framework for conducting such investigations, empowering scientists to make data-driven decisions in their quest for novel medicines.

References

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(12), 2108-2115. [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023, December 2). 1-(2-Naphthyl)piperazine. [Link]

  • Mokrosz, J. L., et al. (1994). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 37(17), 2754-2761. [Link]

  • Lacivita, E., et al. (2012). Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo. Journal of Medicinal Chemistry, 55(14), 6375-6380. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. [Link]

  • Wikipedia. (2023, December 1). G protein-coupled receptor. [Link]

  • National Institute of Mental Health. (n.d.). Psychoactive Drug Screening Program (PDSP). [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Wikipedia. (2023, November 28). Buspirone. [Link]

  • PDSP. (n.d.). Functional Assays Protocols. [Link]

  • Tallman, J. F., et al. (1997). Buspirone and related compounds: a new class of anxiolytic agents. Progress in neuro-psychopharmacology & biological psychiatry, 21(5), 751-764. [Link]

  • Prestwick Chemical. (n.d.). Prestwick CNS-penetrant Drug Library. [Link]

  • Perceptive Informatics. (n.d.). End-to-End Preclinical and Translational CNS Imaging. [Link]

  • Kelly, E. (2013). Efficacy and ligand bias at the μ-opioid receptor. British journal of pharmacology, 169(7), 1430–1446. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Sino Biological. (n.d.). G Protein-coupled Receptors Signaling Pathway. [Link]

  • Cifelli, C., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1828(11), 2647-2656. [Link]

  • Animated biology with Arpan. (2020, October 28). GPCR signaling and its subclasses | Gs, Gq, Gi signaling pathways and its regulation | Cell bio [Video]. YouTube. [Link]

  • Li, Y., et al. (2023). Qingfei Tongluo Jiedu Formula Regulates M2 Macrophage Polarization via the Butyric Acid-GPR109A-MAPK Pathway for the Treatment of Mycoplasma pneumoniae Pneumonia. Molecules, 28(22), 7604. [Link]

  • Zhang, J., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-9. [Link]

  • ZeClinics. (n.d.). Preclinical CNS CRO - Neuroscience services. [Link]

  • Alilain, W. J., & Tuszynski, M. H. (2023). The Interplay Between Neuromodulation and Stem Cell Therapy for Sensory-Motor Neuroplasticity After Spinal Cord Injury: A Perspective View. Cells, 12(13), 1774. [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411. [Link]

  • DrugBank Online. (n.d.). 1-2-Methoxyphenyl-Piperazine. [Link]

  • Chemistry For Everyone. (2023, June 19). What Is Receptor Affinity? [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. [Link]

  • Pytka, K., et al. (2016). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation. Pharmacological reports, 68(1), 157-163. [Link]

  • Roth, B. L., et al. (2000). Piperidine Analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Journal of medicinal chemistry, 43(23), 4449-4456. [Link]

  • Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 70(6), 1956-1964. [Link]

Sources

A Researcher's Guide to In Vivo Reproducibility: The Case of 1-(2-Methoxyphenethyl)piperazine and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of in vivo research, particularly within neuroscience and drug development, the reproducibility of experimental findings is the bedrock of scientific progress. This guide offers a comparative framework for researchers working with emerging psychoactive compounds, using 1-(2-Methoxyphenethyl)piperazine as a case study. While direct, extensive reproducibility data for this specific molecule is not yet established in the public domain, we can draw valuable insights from its chemical relatives and the broader class of phenylpiperazines. This guide will provide an objective comparison with well-characterized alternatives and detail the necessary experimental frameworks to ensure the validity and reproducibility of your in vivo results.

Understanding 1-(2-Methoxyphenethyl)piperazine in the Context of Phenylpiperazines

1-(2-Methoxyphenethyl)piperazine, sometimes referred to as 2-MPP, belongs to the phenylpiperazine class of compounds. This chemical family is known for its diverse pharmacological activities, frequently interacting with monoaminergic neurotransmitter systems, including serotonin (5-HT) and dopamine (D) receptors.[1][2] Many derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized and evaluated for their potential as antipsychotic or antidepressant agents, primarily due to their affinity for these receptors.[3][4][5]

The core structure of a piperazine ring connected to a phenyl group provides a versatile scaffold for medicinal chemists.[6] However, this structural flexibility also means that small modifications can lead to significant changes in pharmacological profile and, consequently, in vivo effects. Therefore, when working with a less-characterized compound like 1-(2-Methoxyphenethyl)piperazine, it is crucial to establish a robust experimental design that accounts for this potential variability.

The Imperative of Reproducibility in In Vivo Behavioral Pharmacology

Reproducibility in preclinical in vivo studies is a persistent challenge. Factors such as animal strain, age, sex, housing conditions, and even the time of day can influence behavioral outcomes.[7][8][9] For psychoactive compounds, the route of administration, dose, and vehicle can further add to this variability. Ensuring that your findings are reliable and can be replicated by other laboratories is paramount for the translation of preclinical research.[10][11]

A key strategy to enhance reproducibility is the use of standardized and well-validated behavioral assays.[7] Additionally, the inclusion of appropriate positive and negative controls, as well as established reference compounds, provides a critical benchmark for interpreting novel data.

Comparative Analysis: 1-(2-Methoxyphenethyl)piperazine vs. Established Alternatives

Given the limited specific in vivo data on 1-(2-Methoxyphenethyl)piperazine, a direct comparison of its performance is best achieved by examining its potential pharmacological targets and contrasting it with well-understood compounds that act on those same targets. Based on its structural similarity to other psychoactive piperazines, it is likely to interact with serotonin and/or dopamine receptors.[12][13]

A prime example of a well-characterized alternative is WAY-100635 , a potent and selective 5-HT1A receptor antagonist.[14] This compound has been extensively used in in vivo studies to probe the function of the 5-HT1A receptor and has a large body of reproducible data associated with it.[15][16][17]

Another important distinction to make is with the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) . While the acronyms may appear similar, their chemical structures and biological activities are vastly different. MPP+ is a potent dopaminergic neurotoxin used to create animal models of Parkinson's disease by selectively destroying dopamine neurons.[18][19][20][21] 1-(2-Methoxyphenethyl)piperazine does not share this established neurotoxic profile. It is critical for researchers to avoid confusion between these two compounds.

The following table provides a comparative overview:

Feature1-(2-Methoxyphenethyl)piperazine (Projected)WAY-100635MPP+ (for distinction)
Primary Target(s) Likely Serotonin (e.g., 5-HT1A, 5-HT2A) and/or Dopamine receptors.[2][22]High-affinity, selective 5-HT1A receptor antagonist.[14]Mitochondrial Complex I, leading to dopaminergic neuron death.[18][19]
Primary In Vivo Use Preclinical investigation of potential psychoactive (e.g., antidepressant, anxiolytic) properties.[4]Tool compound for studying the 5-HT1A receptor system; positive control in assays for 5-HT1A antagonism.[15][16]Induction of a Parkinson's disease-like phenotype in animal models.[20][21]
Expected In Vivo Effects Alterations in locomotion, anxiety-like behaviors, and performance in depression models (e.g., tail suspension test).[4][23]Blocks the effects of 5-HT1A agonists; may have subtle behavioral effects on its own depending on the paradigm.[16]Progressive motor deficits, loss of dopaminergic neurons in the substantia nigra.[20]
Reproducibility Data Limited publicly available data.Extensive and well-documented across numerous studies.Widely used and characterized model, though with some inter-study variability.

Methodological Framework for Ensuring Reproducible In Vivo Results

To generate reliable and reproducible in vivo data for a novel compound like 1-(2-Methoxyphenethyl)piperazine, a systematic and rigorous approach is essential. Below are detailed protocols for relevant behavioral assays, designed to maximize data integrity.

Experimental Workflow for In Vivo Behavioral Assessment

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis & Validation animal_acclimation Animal Acclimation (e.g., 1 week) compound_prep Compound Formulation (Vehicle selection, solubility checks) randomization Randomization & Blinding (Treatment groups) compound_prep->randomization dosing Compound Administration (Specify route, dose, time) randomization->dosing behavioral_testing Behavioral Testing Battery (e.g., Open Field, Tail Suspension) dosing->behavioral_testing data_collection Automated Data Collection (Video tracking) behavioral_testing->data_collection stat_analysis Statistical Analysis (Appropriate tests, power analysis) data_collection->stat_analysis replication Internal Replication (Independent cohort) stat_analysis->replication

Caption: Workflow for robust in vivo behavioral studies.

Protocol: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess spontaneous locomotor activity and anxiety-related behaviors in rodents following administration of a test compound.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm for mice)

  • Video camera mounted above the arena

  • Automated tracking software

  • Test compound (1-(2-Methoxyphenethyl)piperazine) and vehicle

  • Positive control (e.g., a known stimulant like amphetamine or anxiolytic like diazepam)

  • Rodents (e.g., C57BL/6 mice, male, 8-10 weeks old)

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via the chosen route (e.g., intraperitoneal, i.p.) at a predetermined time before the test (e.g., 30 minutes).

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for a set duration (e.g., 15-30 minutes) using the video tracking system.

  • Parameters to Measure:

    • Total distance traveled (locomotion)

    • Time spent in the center zone vs. periphery (anxiety-like behavior)

    • Rearing frequency (exploratory behavior)

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.

Rationale for Reproducibility:

  • Automation: Using automated tracking software minimizes observer bias.

  • Standardization: Consistent arena dimensions, lighting conditions, and test duration are crucial.

  • Controls: The vehicle group controls for the effects of the injection procedure, while the positive control validates the assay's sensitivity.

Protocol: Tail Suspension Test for Antidepressant-Like Activity

Objective: To evaluate the potential antidepressant-like effects of a test compound by measuring the duration of immobility in an inescapable, stressful situation.

Materials:

  • Tail suspension apparatus

  • Video camera and analysis software

  • Test compound, vehicle, and a positive control (e.g., imipramine)[4]

  • Rodents (e.g., male ICR mice, 8-10 weeks old)

Procedure:

  • Acclimation and Dosing: Follow the same procedures as in the open field test.

  • Suspension: Suspend the mouse by its tail using adhesive tape, ensuring it cannot touch any surfaces.

  • Recording: Record the session for a standard duration (e.g., 6 minutes).

  • Scoring: The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for respiration. This can be scored manually by a blinded observer or with automated software.

  • Termination: At the end of the test, carefully remove the mouse and return it to its home cage.

Rationale for Reproducibility:

  • Blinding: The experimenter scoring the behavior should be blind to the treatment groups to prevent bias.

  • Positive Control: Including a standard antidepressant like imipramine is essential to validate the assay.

  • Strain Selection: The choice of mouse strain can significantly impact the results of this test.

Proposed Signaling Pathway and Mechanism of Action

While the precise signaling cascade for 1-(2-Methoxyphenethyl)piperazine is yet to be fully elucidated, we can propose a putative mechanism based on its structural class. Phenylpiperazines often act as ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.

G compound 1-(2-Methoxyphenethyl)piperazine receptor Serotonin/Dopamine Receptor (e.g., 5-HT1A, D2) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates/Inhibits effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Modulation (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response (e.g., Neuronal Firing, Gene Expression) second_messenger->downstream

Sources

Bridging the Benchtop and Bedside: A Guide to Correlating In Vitro Potency with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The specific compound requested, 1-(2-Methoxyphenethyl)piperazine, is not extensively characterized in publicly available scientific literature. As such, a direct guide on its in vitro-in vivo correlation (IVIVC) cannot be compiled with the required scientific integrity.

However, the principles of establishing such a correlation are universal in drug discovery. This guide has been developed to provide researchers, scientists, and drug development professionals with a robust framework for this process, using illustrative examples from the broader class of piperazine derivatives, which are known for their diverse pharmacological activities.[1][2] The methodologies and logical workflows presented herein are directly applicable to the study of novel compounds like 1-(2-Methoxyphenethyl)piperazine once initial characterization data becomes available.

Introduction: The Imperative of In Vitro-In Vivo Correlation (IVIVC)

In the journey from a promising chemical entity to a clinically effective therapeutic, the ability to predict in vivo efficacy from in vitro data is a cornerstone of modern drug development.[3] A successful IVIVC framework accelerates development, reduces reliance on extensive animal testing, and provides a mechanistic understanding of a drug's behavior. The piperazine scaffold is a privileged structure in medicinal chemistry, featured in drugs targeting a wide array of conditions, from cancer to infectious diseases and central nervous system disorders.[1][2][3][4] Establishing a strong IVIVC is critical for optimizing these and other novel molecules.

The core challenge lies in translating a simple potency value (e.g., IC₅₀) from a controlled, isolated in vitro system into a meaningful therapeutic outcome in a complex, whole-organism in vivo model. This guide will dissect this process, providing both the "how" and the "why" behind the necessary experimental cascades.

Phase 1: Comprehensive In Vitro Potency Profiling

The initial step is to thoroughly characterize the compound's activity in a controlled environment. This phase is not merely about finding a single potency number but about understanding the compound's mechanism of action and its cellular effects.

Key In Vitro Assays & Rationale

For a hypothetical piperazine derivative targeting a specific cellular pathway (e.g., a protein kinase in a cancer cell line), a typical testing funnel would include:

  • Target Binding Assays: To confirm direct interaction with the intended molecular target.

  • Enzymatic/Functional Assays: To quantify the compound's inhibitory or agonistic activity on the target's function.

  • Cellular Proliferation/Viability Assays: To measure the compound's effect on cancer cell growth.

  • Mechanism-Specific Cellular Assays: To confirm that the cellular effect is a result of targeting the intended pathway (e.g., downstream biomarker modulation).

Data Presentation: Illustrative In Vitro Potency of a Piperazine Derivative

Assay TypeCell Line/SystemEndpointPotency Metric (IC₅₀/EC₅₀)
Enzymatic AssayRecombinant Kinase XATP Competition15 nM
Cellular ProliferationMCF-7 (Breast Cancer)Cell Viability (72h)150 nM
Target EngagementMCF-7 CellsPhospho-Biomarker Y120 nM
Off-Target ScreenPanel of 50 Kinases% Inhibition @ 1µM>90% selectivity

Scientist's Note: The tenfold shift in potency from the enzymatic to the cellular assay is a common observation. It can be attributed to factors like cell membrane permeability, protein binding in cell culture media, and the presence of cellular efflux pumps. Understanding this gap is the first step in building a predictive IVIVC model.

Experimental Protocol: Cellular Proliferation (WST-1 Assay)
  • Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of the piperazine derivative in DMSO, and then further dilute in cell culture media.

  • Treatment: Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Assay: Add WST-1 reagent to each well and incubate for 2-4 hours. The reagent is converted to a colored formazan product by metabolically active cells.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control and fit a dose-response curve to calculate the IC₅₀ value.

Rationale: The WST-1 assay is chosen for its robustness and direct correlation with mitochondrial dehydrogenase activity, a reliable indicator of cell viability.[5] A 72-hour incubation period allows for multiple cell doubling times, providing a clear window to observe anti-proliferative effects.

Workflow Visualization

In_Vitro_Workflow cluster_Target Target-Based Assays cluster_Cell Cell-Based Assays Target_Binding Target Binding Assay Enzymatic_Assay Enzymatic Assay (IC50) Target_Binding->Enzymatic_Assay Functional Potency? Cell_Prolif Cell Proliferation (IC50) Enzymatic_Assay->Cell_Prolif Cellular Efficacy? Target_Engage Target Engagement (EC50) Cell_Prolif->Target_Engage On-Target Effect? Off_Target Selectivity Panel Target_Engage->Off_Target Selectivity? Compound Test Compound (Piperazine Derivative) Compound->Target_Binding Direct Interaction?

Caption: In Vitro Potency Profiling Workflow.

Phase 2: In Vivo Efficacy Assessment

The ultimate test of a compound's therapeutic potential is its performance in a living organism. This phase introduces the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion).

Establishing a Relevant In Vivo Model

The choice of animal model is paramount. For an anti-cancer piperazine derivative, a common and effective model is the subcutaneous xenograft, where human cancer cells (e.g., MCF-7) are implanted into immunocompromised mice. This model allows for direct measurement of tumor growth inhibition.

Data Presentation: Illustrative In Vivo Efficacy in a Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume (Day 21)Tumor Growth Inhibition (TGI)
Vehicle Control10 mL/kg, p.o., QD1200 mm³0%
Piperazine Derivative50 mg/kg, p.o., QD480 mm³60%
Positive Control10 mg/kg, i.p., Q3D360 mm³70%

Scientist's Note: A TGI of 60% is generally considered a significant anti-tumor response. The key question for IVIVC is: could we have predicted this outcome from the in vitro data? This requires pharmacokinetic (PK) analysis to determine if the drug concentrations achieved in the tumor were sufficient to engage the target as predicted by the cellular assays.

Experimental Protocol: Mouse Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 million MCF-7 cells into the flank of female nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group).

  • Treatment: Administer the piperazine derivative, vehicle, and positive control according to the specified dosing regimen for 21 days.

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight as a measure of toxicity.

  • Endpoint: At day 21, euthanize the animals and excise the tumors for final measurement and potential biomarker analysis.

  • Analysis: Calculate TGI using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.

Rationale: This model is a standard in oncology drug discovery.[6] It provides a quantifiable and reproducible measure of a compound's ability to inhibit tumor growth in vivo. The inclusion of a positive control validates the model's responsiveness to therapeutic intervention.

Workflow Visualization

In_Vivo_Workflow cluster_Model Model Development cluster_Study Efficacy Study Cell_Implant Implant Human Cancer Cells Tumor_Growth Allow Tumors to Establish Cell_Implant->Tumor_Growth Randomize Randomize into Treatment Groups Tumor_Growth->Randomize Dosing Administer Compound (e.g., 21 days) Randomize->Dosing Monitor Measure Tumor Volume & Body Weight Dosing->Monitor Endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) Biomarker Analysis Monitor->Endpoint

Caption: In Vivo Xenograft Efficacy Workflow.

Bridging the Gap: Forging the In Vitro-In Vivo Correlation

With robust data from both phases, the correlation can be built. This is not a simple linear regression but a multi-factorial analysis.

Key Correlative Questions:
  • Pharmacokinetics/Pharmacodynamics (PK/PD): What plasma and tumor concentrations of the drug were achieved in vivo? Do these concentrations exceed the in vitro IC₅₀ for a significant duration?

  • Target Engagement: Can we measure the same downstream biomarker in the tumor tissue that we validated in vitro? Does the level of biomarker modulation correlate with both drug concentration and TGI?

  • Exposure-Response Relationship: Is there a clear relationship between the dose administered, the drug exposure (AUC), and the observed anti-tumor efficacy?

A successful IVIVC is achieved when you can demonstrate that maintaining a free-drug concentration in the tumor above the in vitro cellular IC₅₀ for a critical period leads to biomarker modulation and, consequently, tumor growth inhibition.

Comparison with Alternatives

Many piperazine derivatives fail at this stage. A common reason is poor pharmacokinetics. For instance, a hypothetical "Compound B" might have excellent in vitro potency (IC₅₀ = 50 nM) but is so rapidly metabolized in vivo that therapeutic concentrations are never reached at a tolerable dose. In contrast, our lead compound, despite a more modest IC₅₀ of 150 nM, achieves sustained exposure above this threshold, leading to superior in vivo efficacy. This highlights that in vivo success is a function of both potency and favorable ADME properties.

IVIVC Logic Visualization

IVIVC_Logic cluster_InVitro In Vitro Data cluster_InVivo In Vivo Data Potency Cellular Potency (IC50) Biomarker_IV Biomarker Modulation PK Pharmacokinetics (PK) - Drug Exposure in Tumor - Time > IC50 Potency->PK Biomarker_IVO Tumor Biomarker Modulation Biomarker_IV->Biomarker_IVO Efficacy Tumor Growth Inhibition (TGI) Biomarker_IVO->Efficacy PK->Efficacy

Caption: The Logic of In Vitro-In Vivo Correlation.

Conclusion

Correlating in vitro potency with in vivo efficacy is a critical, iterative process that forms the backbone of translational science. It requires a systematic approach, beginning with a deep mechanistic understanding of the compound in simple systems and progressively validating this understanding in the complex environment of a whole organism. By integrating pharmacokinetics and pharmacodynamics, researchers can build robust, predictive models that not only explain why a compound works but also provide a rational basis for its further clinical development. This framework provides a clear path forward for the evaluation of novel chemical entities like 1-(2-Methoxyphenethyl)piperazine.

References

While specific literature for 1-(2-Methoxyphenethyl)piperazine is not available, the following references provide authoritative context for the methodologies and principles discussed in this guide.

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). National Institutes of Health. [Link]

  • Piperazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • 1-(2-Methoxyphenyl)piperazine. (n.d.). PubChem. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (n.d.). MDPI. [Link]

  • Second-generation piperazine derivatives as promising radiation countermeasures. (n.d.). National Institutes of Health. [Link]

  • New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. (n.d.). PubMed. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2025). ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2021). Bentham Science Publishers. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024). ACS Omega. [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (n.d.). PubMed. [Link]

  • In vitro-in vivo correlation and modelling of drug release for HPMC-based matrix tablets. (n.d.). Refubium - Freie Universität Berlin. [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (n.d.). PubMed. [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]

Sources

The Pivotal Role of the Phenethyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 1-(2-Methoxyphenethyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the 1-(2-methoxyphenyl)piperazine scaffold is a well-established pharmacophore, renowned for its versatility in targeting aminergic G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1][2] However, the introduction of a phenethyl group in place of the phenyl moiety, yielding the 1-(2-methoxyphenethyl)piperazine core, presents a distinct yet underexplored class of ligands with significant therapeutic potential. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect how subtle structural modifications to this scaffold influence binding affinity, selectivity, and functional activity at key central nervous system targets.

The 1-(2-Methoxyphenethyl)piperazine Pharmacophore: A Foundation for Neuromodulation

The core structure, consisting of a 2-methoxyphenyl group linked via a two-carbon ethyl chain to a piperazine ring, serves as a privileged scaffold for interacting with serotonin (5-HT) and dopamine (D) receptors.[3] The methoxy group at the ortho position of the phenyl ring is a common feature in many potent ligands, contributing to favorable interactions within the receptor binding pocket. The piperazine ring, a versatile linker, allows for a wide range of substitutions at its N4 position, profoundly influencing the pharmacological profile of the resulting compounds.[3]

Decoding the Structure-Activity Relationship: A Multi-faceted Analysis

Our analysis will focus on three key structural regions of the 1-(2-methoxyphenethyl)piperazine scaffold:

  • Modifications of the 2-Methoxyphenethyl Moiety: Alterations to the aromatic ring and the ethyl linker.

  • The Piperazine Core: The influence of the central heterocyclic ring.

  • N4-Substituents of the Piperazine Ring: The impact of diverse chemical groups at the terminal nitrogen.

The Influence of the 2-Methoxyphenethyl Group

While extensive data on substitutions on the phenethyl ring of this specific scaffold are limited in publicly available literature, we can extrapolate from related arylpiperazine structures. For instance, in a series of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines, substitutions on the phenethyl ring of the piperidinyl moiety were shown to modulate affinity for the dopamine D2 receptor.[4] Notably, a nitro-substitution at the meta-position of the phenethyl ring resulted in the most active compound, with a Ki of 54 nM.[4] This suggests that electronic and steric factors on the phenethyl ring play a crucial role in receptor recognition.

Key Insight: The electronic nature of substituents on the terminal phenyl ring can significantly impact binding affinity. Electron-withdrawing groups may enhance potency at the D2 receptor.

The Piperazine Ring: More Than Just a Linker

The piperazine ring is not merely a spacer; its conformation and the nature of its substituents are critical for optimal receptor interaction. While direct SAR studies on substitutions on the piperazine ring of 1-(2-methoxyphenethyl)piperazine are not abundant, research on related structures highlights its importance. For example, replacing the piperazine ring with other cyclic amines can drastically alter activity and selectivity.

N4-Substituents: The Key to Selectivity and Potency

The most extensively studied modifications of arylpiperazine analogs involve the substituent at the N4 position of the piperazine ring. The nature of this substituent is a primary determinant of affinity and selectivity for various serotonin and dopamine receptor subtypes.

In a study of 1-(2-methoxyphenyl)piperazine derivatives, the length of the alkyl chain connecting the piperazine to a terminal amide fragment was found to be crucial for 5-HT1A receptor affinity, with a four-carbon chain being optimal.[5] Furthermore, replacing a terminal heteroaryl amide with a bulky cycloalkyl group, such as a norbornane moiety, led to a significant increase in 5-HT1A affinity and a reduction in off-target activity at α1-adrenergic receptors.[5]

For dopamine D2 and D3 receptor ligands, variations in the spacer and the terminal aryl moiety of N-alkylated 1-(2-methoxyphenyl)piperazines have been shown to markedly improve affinity and selectivity.[1] An extended and more linear conformation in the spacer is suggested to be crucial for D3 receptor selectivity.[1]

Comparative Data Summary:

Compound ScaffoldN4-SubstituentTarget(s)Key FindingsReference
1-(2-Methoxyphenyl)piperazine-(CH2)4-Phthalimide (NAN-190)5-HT1A, α1-AdrenergicHigh affinity for both receptors (Ki = 0.6 nM for 5-HT1A, 0.8 nM for α1).[6][6]
1-(2-Methoxyphenyl)piperazine-(CH2)4-Adamantanecarboxamide5-HT1AHigh 5-HT1A affinity (Ki = 0.4 nM) with 160-fold selectivity over α1-adrenergic receptors.[6][6]
1-(2-Methoxyphenyl)piperazine-(CH2)n-Heteroaryl/Cycloalkyl Amide5-HT1AA four-carbon linker is optimal. Cycloalkyl amides enhance affinity over heteroaryl amides.[5][5]
1-(2-Methoxyphenyl)piperazine-[(1-(3-Nitrophenethyl)piperidin-4-yl)methyl]Dopamine D2Highest affinity in the series (Ki = 54 nM).[4][4]

Experimental Protocols: A Guide to In Vitro Characterization

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used in the characterization of 1-(2-methoxyphenethyl)piperazine analogs.

Radioligand Competition Binding Assay for Dopamine D2 Receptor

This protocol outlines the steps to determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone or [³H]Raclopride.

  • Non-specific binding agent: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • To each well of a 96-well plate, add:

      • 50 µL of assay buffer (for total binding) or 50 µL of haloperidol (for non-specific binding).

      • 50 µL of the test compound at various concentrations.

      • 50 µL of [³H]Spiperone (final concentration ~0.2 nM).

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.[7]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through GF/C filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for 5-HT1A Receptor Agonism: [³⁵S]GTPγS Binding Assay

This assay measures the functional activity of compounds by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins upon receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds at various concentrations.

  • Non-specific binding agent: unlabeled GTPγS (10 µM).

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Prepare cell membranes as described in the D2 receptor binding assay protocol.

  • [³⁵S]GTPγS Binding Assay:

    • In a 96-well plate, add the following in order:

      • 25 µL of assay buffer containing 10 µM GDP.

      • 25 µL of test compound at various concentrations.

      • 50 µL of the membrane preparation (10-20 µg of protein).

      • 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • For non-specific binding, add 10 µM unlabeled GTPγS.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through GF/B filters.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure the bound radioactivity by scintillation counting.

  • Data Analysis:

    • Calculate the net stimulated binding by subtracting the basal binding (in the absence of agonist) from the agonist-stimulated binding.

    • Plot the stimulated binding against the logarithm of the test compound concentration.

    • Determine the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal stimulation) values using non-linear regression.

Visualizing the Molecular Landscape: Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

SAR_Logic Scaffold 1-(2-Methoxyphenethyl)piperazine Core Phenethyl 2-Methoxyphenethyl Moiety Scaffold->Phenethyl Piperazine Piperazine Ring Scaffold->Piperazine N4_Sub N4-Substituent Scaffold->N4_Sub Activity Biological Activity (Affinity, Selectivity, Efficacy) Phenethyl->Activity Ring Substitutions Ethyl Chain Modifications Piperazine->Activity Ring Conformation Substitutions N4_Sub->Activity Size, Lipophilicity H-bonding potential

Caption: Key structural components influencing the biological activity of 1-(2-methoxyphenethyl)piperazine analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding Radioligand Binding Assays (Ki determination) Purification->Binding Test Compounds Functional Functional Assays ([35S]GTPγS, cAMP) Binding->Functional Confirm functional effect SAR Structure-Activity Relationship Analysis Functional->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for the SAR analysis of novel psychoactive compounds.

D2_Signaling D2R Dopamine D2 Receptor G_protein Gαi/o Gβγ D2R->G_protein:head Activation AC Adenylyl Cyclase G_protein:head->AC Inhibition K_channel K+ Channel G_protein:beta->K_channel Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response K_channel->Cellular_Response

Caption: Simplified signaling pathway of the dopamine D2 receptor.

HT1A_Signaling HT1A 5-HT1A Receptor G_protein Gαi/o Gβγ HT1A->G_protein:head Activation AC Adenylyl Cyclase G_protein:head->AC Inhibition MAPK MAPK Pathway G_protein:beta->MAPK Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC Cellular_Response Modulation of Gene Expression & Neuronal Function cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Key signaling pathways activated by the 5-HT1A receptor.

Conclusion: Charting the Course for Future Drug Discovery

The 1-(2-methoxyphenethyl)piperazine scaffold represents a promising starting point for the development of novel ligands with tailored affinities and functional activities for dopamine and serotonin receptors. This guide has illuminated the critical role of substitutions at the N4-position of the piperazine ring and has provided a framework for the systematic evaluation of these analogs. The provided experimental protocols offer a robust foundation for generating reliable and reproducible data, which is the cornerstone of successful drug discovery. By leveraging the SAR insights and methodologies presented herein, researchers can more effectively navigate the chemical space of 1-(2-methoxyphenethyl)piperazine derivatives to uncover new therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Penjišević, J. Z., Šukalović, V. V., Andrić, D. B., Roglić, G. M., Šoškić, V., & Kostić-Rajačić, S. V. (2016). Synthesis, Biological, and Computational Evaluation of Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-Methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands. Archiv der Pharmazie, 349(8), 614–626. [Link]

  • This citation is not directly referenced in the text but provides relevant background.
  • This citation is not directly referenced in the text but provides relevant background.
  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Hackling, A., Ghosh, R., Perachon, S., Mann, A., Höltje, H. D., Wermuth, C. G., Schwartz, J. C., Sippl, W., Sokoloff, P., & Stark, H. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(15), 3175–3187. [Link]

  • Orjales, A., Labeaga, L., Corcóstegui, R., Innerárity, A., Berasategui, L., & Mosquera, R. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(9), 1588–1593. [Link]

  • This citation is not directly referenced in the text but provides relevant background.
  • This citation is not directly referenced in the text but provides relevant background.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • This citation is not directly referenced in the text but provides relevant background.
  • This citation is not directly referenced in the text but provides relevant background.
  • This citation is not directly referenced in the text but provides relevant background.
  • This citation is not directly referenced in the text but provides relevant background.
  • Raghupathi, R. K., Rydelek-Fitzgerald, L., Teitler, M., & Glennon, R. A. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 34(8), 2633–2638. [Link]

  • This citation is not directly referenced in the text but provides relevant background.
  • This citation is not directly referenced in the text but provides relevant background.
  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. [Link]

  • Kciuk, M., Bielenica, A., & Jezierska, A. (2020). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules (Basel, Switzerland), 25(23), 5673. [Link]

Sources

A Comparative In-Depth Analysis of 1-(2-Methoxyphenethyl)piperazine and its Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of 1-(2-methoxyphenethyl)piperazine, its racemic form, and its distinct (R)- and (S)-enantiomers. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth technical insights and actionable experimental protocols.

Introduction: The Significance of Chirality in Phenylpiperazine Derivatives

1-(2-Methoxyphenethyl)piperazine belongs to the phenylpiperazine class of compounds, a scaffold of significant interest in medicinal chemistry due to its interaction with various neurotransmitter receptors. While the racemic mixture of this compound may exhibit certain biological activities, it is crucial to recognize that the individual enantiomers can possess markedly different pharmacological and toxicological profiles. The three-dimensional arrangement of atoms, or stereochemistry, at a chiral center can dramatically influence how a molecule interacts with its biological target. This guide will delve into the synthesis of 1-(2-methoxyphenethyl)piperazine, the critical process of separating its enantiomers, and a proposed framework for a comparative analysis of their biological activities.

Chemical Structures and Stereoisomerism

1-(2-Methoxyphenethyl)piperazine possesses a chiral center at the carbon atom of the phenethyl group attached to the piperazine ring. This gives rise to two enantiomers: (R)-1-(2-methoxyphenethyl)piperazine and (S)-1-(2-methoxyphenethyl)piperazine.

G cluster_racemate Racemic 1-(2-Methoxyphenethyl)piperazine cluster_R (R)-1-(2-Methoxyphenethyl)piperazine cluster_S (S)-1-(2-Methoxyphenethyl)piperazine racemate racemate R_enantiomer R_enantiomer S_enantiomer S_enantiomer

Caption: Chemical structures of racemic 1-(2-Methoxyphenethyl)piperazine and its (R) and (S) enantiomers.

Synthesis of Racemic 1-(2-Methoxyphenethyl)piperazine

The synthesis of the racemic mixture is a foundational step. A common and effective method is the reductive amination of 2-methoxyphenylacetaldehyde with piperazine.

Experimental Protocol: Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2-methoxyphenylacetaldehyde and 1.2 equivalents of piperazine in a suitable solvent such as methanol or dichloromethane.

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C and add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield racemic 1-(2-methoxyphenethyl)piperazine.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is paramount for a comparative study. This can be achieved through various techniques, with preparative chiral high-performance liquid chromatography (HPLC) being a highly effective method.

Experimental Protocol: Preparative Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® IA, IB, IC).

  • Mobile Phase Optimization: Develop an optimal mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with or without a basic or acidic additive to improve peak shape and resolution.

  • Sample Preparation: Dissolve the racemic 1-(2-methoxyphenethyl)piperazine in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the preparative chiral HPLC system. Collect the fractions corresponding to the two separated enantiomeric peaks.

  • Enantiomeric Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess (ee) of each enantiomer.

  • Solvent Removal: Concentrate the fractions containing the pure enantiomers under reduced pressure to obtain the isolated (R)- and (S)-1-(2-methoxyphenethyl)piperazine.

Caption: Workflow for the chiral resolution of 1-(2-Methoxyphenethyl)piperazine using preparative HPLC.

Proposed Comparative Pharmacological Evaluation

Due to the novelty of 1-(2-methoxyphenethyl)piperazine, a comprehensive comparative study of its enantiomers has not been reported. The following is a proposed experimental framework to elucidate their pharmacological profiles, focusing on their potential interactions with G-protein coupled receptors (GPCRs), a common target for phenylpiperazine derivatives.

Experimental Workflow

G cluster_compounds Test Compounds cluster_assays Pharmacological Assays cluster_data Data Analysis racemate Racemic Mixture binding_assay Receptor Binding Assays (e.g., Radioligand Binding) racemate->binding_assay functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) racemate->functional_assay r_enantiomer (R)-Enantiomer r_enantiomer->binding_assay r_enantiomer->functional_assay s_enantiomer (S)-Enantiomer s_enantiomer->binding_assay s_enantiomer->functional_assay affinity Affinity (Ki) Selectivity binding_assay->affinity potency Potency (EC50/IC50) Efficacy (% Activation/Inhibition) functional_assay->potency

Caption: Proposed experimental workflow for the comparative pharmacological evaluation of 1-(2-Methoxyphenethyl)piperazine and its enantiomers.

Receptor Binding Assays

These assays determine the affinity of the compounds for a specific receptor. Radioligand binding assays are a classic and robust method.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., serotonin, dopamine, or adrenergic receptors).

  • Assay Buffer: Use a binding buffer appropriate for the receptor being studied.

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the test compounds (racemate, (R)-enantiomer, and (S)-enantiomer).

  • Equilibrium: Incubate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by the compound upon binding to the receptor, determining whether it acts as an agonist, antagonist, or inverse agonist.

  • Cell Culture: Culture cells expressing the target receptor in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds. For antagonist activity, pre-incubate the cells with the test compounds before adding a known agonist.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate dose-response curves. Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Summary and Interpretation (Hypothetical)

The data obtained from these assays would allow for a direct comparison of the racemate and its enantiomers.

CompoundReceptor Binding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)Efficacy (% of control agonist)
Racemic Mixture[Hypothetical Value][Hypothetical Value][Hypothetical Value]
(R)-Enantiomer[Hypothetical Value][Hypothetical Value][Hypothetical Value]
(S)-Enantiomer[Hypothetical Value][Hypothetical Value][Hypothetical Value]

A significant difference in the Ki, EC₅₀/IC₅₀, or efficacy values between the (R)- and (S)-enantiomers would indicate stereoselective activity. For instance, one enantiomer might exhibit high affinity and potent agonistic activity at a particular receptor, while the other is significantly less active or even acts as an antagonist.

Conclusion

This guide has provided a comprehensive framework for the synthesis, chiral resolution, and comparative pharmacological evaluation of 1-(2-methoxyphenethyl)piperazine and its enantiomers. While specific experimental data for the enantiomers of this compound are not yet available in the public domain, the protocols and workflows outlined here are based on established, robust methodologies in medicinal chemistry and pharmacology. The elucidation of the stereoselective properties of 1-(2-methoxyphenethyl)piperazine is a critical step in understanding its therapeutic potential and will be invaluable for any future drug development efforts based on this scaffold.

References

Note: As specific literature on the enantiomers of 1-(2-Methoxyphenethyl)piperazine is not available, the following references provide background on related compounds and methodologies.

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299-3311. [Link]

  • Berger, M. L., Schweifer, A., Rebernik, P., & Hammerschmidt, F. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462. [Link]

  • Malamas, M. S., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(15), 2824-2838. [Link]

A Researcher's Guide to the Independent Verification of the Mechanism of Action for 1-(2-Methoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Methoxyphenethyl)piperazine is a synthetic compound whose pharmacological profile is not extensively documented in publicly available literature. Its chemical structure, featuring a piperazine ring attached to a methoxyphenethyl group, suggests a potential interaction with central nervous system (CNS) targets, particularly monoamine receptors. Given the prevalence of the piperazine moiety in psychoactive drugs, it is crucial for researchers in drug development and neuroscience to independently verify its mechanism of action (MOA). This guide provides a comprehensive framework for the systematic investigation of this compound's pharmacological properties, comparing potential outcomes with known alternatives and detailing the requisite experimental protocols.

The verification process outlined herein is grounded in a tiered approach, beginning with broad, in vitro screening to identify potential molecular targets, followed by functional assays to characterize the nature of the interaction, and culminating in in vivo studies to confirm physiological relevance. This guide will use 1-(2-Methoxyphenyl)piperazine (2-MeOPP), a structurally related and better-characterized compound, as a reference point for formulating a testable hypothesis. 2-MeOPP is known to act as a serotonergic agent, with a notable affinity for the 5-HT1A receptor where it acts as a partial agonist.[1] This provides a logical starting point for our investigation.

Part 1: Hypothesized Mechanism of Action

Based on its structural similarity to 2-MeOPP and other phenylpiperazines, the hypothesized primary mechanism of action for 1-(2-Methoxyphenethyl)piperazine involves modulation of serotonergic and adrenergic receptors. The core hypothesis is that the compound will exhibit significant affinity for serotonin receptors, particularly the 5-HT1A subtype, and may also interact with α-adrenergic receptors.

Key Potential Molecular Targets:

  • Serotonin Receptors (5-HT): Primarily 5-HT1A, but also potentially 5-HT2A and 5-HT2C. Agonism or partial agonism at 5-HT1A receptors is a common mechanism for anxiolytic and antidepressant drugs.

  • Adrenergic Receptors (α): α1 and α2 subtypes are common off-targets for phenylpiperazine derivatives and can contribute to cardiovascular side effects or modulate neurotransmitter release.

  • Dopamine Receptors (D): Interaction with D2-like receptors is possible and could indicate potential antipsychotic-like effects.[2]

The following signaling pathway diagram illustrates the hypothesized interaction at a 5-HT1A receptor, a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.

Hypothesized_MOA_Pathway cluster_membrane Cell Membrane Compound 1-(2-Methoxyphenethyl)piperazine Receptor 5-HT1A Receptor (GPCR) Compound->Receptor Binds & Activates (Partial Agonist?) G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Conversion Blocked ATP ATP ATP->AC Substrate Response Decreased Neuronal Excitability (Cellular Response) cAMP->Response Leads to

Caption: Hypothesized signaling pathway for 1-(2-Methoxyphenethyl)piperazine at the 5-HT1A receptor.

Part 2: A Framework for Independent Verification

A rigorous, multi-tiered approach is essential for a thorough and unbiased characterization of the compound's MOA.

Tier 1: In Vitro Target Identification and Binding Affinity

The initial step is to determine the binding profile of 1-(2-Methoxyphenethyl)piperazine across a panel of relevant CNS receptors and transporters. The primary technique for this is the radioligand binding assay.

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized procedure for determining the binding affinity (Ki) of a test compound.

  • Membrane Preparation:

    • Homogenize cultured cells expressing the target receptor or relevant brain tissue (e.g., cortex, hippocampus) in a cold lysis buffer.

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.[3]

    • Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[3]

  • Assay Execution:

    • In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand for the target receptor, and varying concentrations of the test compound (1-(2-Methoxyphenethyl)piperazine).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand.

    • Incubate the plate, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[3]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand.[3]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Comparative Data: Hypothetical Binding Affinities (Ki, nM)

The following table presents hypothetical data comparing our test compound to known reference agents. A lower Ki value indicates higher binding affinity.

Target1-(2-Methoxyphenethyl)piperazine (Test Compound)2-MeOPP (Reference)Buspirone (5-HT1A Agonist)Prazosin (α1 Antagonist)
5-HT1A 152510>10,000
5-HT2A 250400>1,00050
α1-adrenergic 80150>5,0000.5
α2-adrenergic 500>1,000>5,000200
D2 1,200>2,000500>10,000
SERT >10,000>10,000>10,000>10,000

This hypothetical data suggests the test compound has the highest affinity for the 5-HT1A receptor, with moderate affinity for the α1-adrenergic receptor.

Tier 2: In Vitro Functional Activity

Once high-affinity targets are identified, the next step is to determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive state). This is achieved through functional assays. For GPCRs like the 5-HT1A receptor, a common method is to measure changes in the second messenger cyclic AMP (cAMP).

Experimental Protocol: GloSensor™ cAMP Assay

This protocol outlines a method for measuring cAMP changes in live cells.

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) that stably or transiently expresses the target receptor (e.g., 5-HT1A) and a GloSensor™ cAMP biosensor.[4]

    • Plate the cells in a 96-well assay plate and incubate to allow for cell attachment.

  • Assay Execution:

    • Equilibrate the cells with the GloSensor™ cAMP reagent, which contains the substrate for the modified luciferase biosensor.[4]

    • Add varying concentrations of the test compound to the wells. Include a known agonist as a positive control and an untreated well as a baseline.

    • For antagonist mode, pre-incubate the cells with the test compound before adding a known agonist.

  • Signal Detection:

    • Measure the luminescence produced by the cells using a luminometer. The light output is directly proportional to the intracellular cAMP concentration.

    • Measurements can be taken at a single endpoint or kinetically over time.[4]

  • Data Analysis:

    • For agonist activity, plot the luminescence signal against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonist activity, determine the IC50 (concentration that inhibits 50% of the agonist response).

Comparative Data: Hypothetical Functional Activity

Assay (Target)Parameter1-(2-Methoxyphenethyl)piperazine (Test Compound)2-MeOPP (Reference)Buspirone (Reference)
cAMP Assay (5-HT1A) EC50 (nM)508030
Emax (% of full agonist)75% (Partial Agonist)70% (Partial Agonist)85% (Partial Agonist)
Calcium Flux (5-HT2A) EC50 (nM)>1,000 (No Agonist Activity)>1,000>1,000
IC50 (nM)450 (Weak Antagonist)800>1,000

This hypothetical data supports the binding results, indicating the compound is a partial agonist at the 5-HT1A receptor and may act as a weak antagonist at 5-HT2A receptors at higher concentrations.

The following diagram illustrates the experimental workflow for in vitro characterization.

In_Vitro_Workflow Start Test Compound: 1-(2-Methoxyphenethyl)piperazine BindingAssay Tier 1: Radioligand Binding Assays (Broad Receptor Panel) Start->BindingAssay IdentifyTargets Identify High-Affinity Targets (e.g., Ki < 100 nM) BindingAssay->IdentifyTargets FunctionalAssay Tier 2: Functional Assays (cAMP, Calcium Flux, etc.) IdentifyTargets->FunctionalAssay Targets Identified MOA_Profile Generate In Vitro MOA Profile IdentifyTargets->MOA_Profile No Significant Targets CharacterizeActivity Determine Activity: Agonist, Antagonist, etc. (EC50, Emax, IC50) FunctionalAssay->CharacterizeActivity CharacterizeActivity->MOA_Profile

Caption: A streamlined workflow for the in vitro verification of a compound's MOA.

Tier 3: In Vivo Target Engagement and Behavioral Correlates

Confirming that the in vitro MOA translates to a physiological effect in a living system is the final and most critical step. Techniques like in vivo microdialysis can measure real-time changes in neurotransmitter levels in specific brain regions, directly assessing target engagement.

Experimental Overview: In Vivo Microdialysis

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal (e.g., a rat), such as the prefrontal cortex or hippocampus.

  • Perfusion and Sampling: After recovery, the probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane and are collected in the outgoing fluid (dialysate).

  • Drug Administration: After establishing a stable baseline of neurotransmitter levels, the test compound is administered (e.g., via intraperitoneal injection).

  • Analysis: Dialysate samples are collected at regular intervals and analyzed using high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels (e.g., serotonin, dopamine).

A 5-HT1A agonist is expected to decrease serotonin release in projection areas via activation of presynaptic autoreceptors. Therefore, administration of 1-(2-Methoxyphenethyl)piperazine should lead to a measurable decrease in extracellular serotonin levels in the prefrontal cortex if the hypothesized MOA is correct.

Conclusion

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Wikipedia. (2023, November 29). ortho-Methoxyphenylpiperazine.
  • Promega Corporation. (2024, February). GloSensor™ cAMP Assay Protocol.
  • Bojarska, J., et al. (2021). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Molecules, 26(15), 4606. Retrieved from [Link]

  • PDSP. (n.d.). Functional Assays Protocols.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.

Sources

A Comparative Benchmarking Guide to 1-(2-Methoxyphenyl)piperazine and its Potential Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the Quest for Receptor Selectivity

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system (CNS).[1] Its unique structural and physicochemical properties allow for versatile modifications to achieve desired potency and selectivity at various G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors. This guide focuses on providing a comprehensive benchmarking framework for arylpiperazine compounds, using the well-characterized ligand 1-(2-Methoxyphenyl)piperazine (oMeOPP) as a primary exemplar.

While the specific compound of interest, 1-(2-Methoxyphenethyl )piperazine, is a structurally related analogue, it remains a less-characterized entity in public-domain literature. Therefore, we will leverage the extensive data available for oMeOPP to establish a robust methodological blueprint. This guide will serve as a roadmap for researchers aiming to characterize novel arylpiperazines by comparing them against established reference standards. We will delve into the causality behind experimental design, present detailed protocols for key in vitro assays, and provide a framework for potential in vivo validation.

Our analysis indicates that oMeOPP and its analogues primarily interact with the serotonergic system, with significant affinity for various 5-HT receptor subtypes, and often display cross-reactivity with adrenergic receptors.[2] Consequently, our benchmarking strategy will focus on these targets.

Section 1: Selection of Standard Reference Compounds

To objectively evaluate the pharmacological profile of a test compound like oMeOPP, it is imperative to benchmark it against a panel of well-defined reference ligands. The choice of these standards is dictated by the anticipated target profile of the test compound. Given that oMeOPP is a known high-affinity ligand at several serotonin receptors and α-adrenergic receptors, our panel includes endogenous ligands, subtype-selective agonists and antagonists, and clinically relevant drugs with mixed pharmacological profiles.

CompoundClassRationale for Inclusion
Serotonin (5-HT) Endogenous LigandThe natural neurotransmitter; the ultimate reference for affinity and functional activity at 5-HT receptors.[3]
Dopamine Endogenous LigandThe natural neurotransmitter for dopamine receptors; essential for assessing off-target dopaminergic activity.[4]
Norepinephrine Endogenous LigandThe natural neurotransmitter for adrenergic receptors; crucial for contextualizing affinity at α- and β-adrenoceptors.[5]
8-OH-DPAT 5-HT1A AgonistA highly selective and potent agonist for the 5-HT1A receptor, a common target for arylpiperazines.[6]
Ketanserin 5-HT2A AntagonistA classic, potent, and selective antagonist for the 5-HT2A receptor, used to define receptor-mediated effects.[7]
Prazosin α1-Adrenergic AntagonistA highly potent and selective antagonist for α1-adrenergic receptors, critical for assessing adrenergic selectivity.[2]
Aripiprazole Atypical AntipsychoticA clinically successful drug with a complex profile, including partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors.[8][9]

Section 2: Comparative In Vitro Analysis

In vitro analysis forms the cornerstone of pharmacological characterization, providing quantitative data on receptor binding (affinity) and receptor activation/inhibition (function).

Radioligand Binding Assays: Quantifying Affinity

Causality of Experimental Choice: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. This technique directly measures the interaction between the test compound and the receptor protein, typically expressed in recombinant cell lines. By using a radiolabeled ligand with known high affinity for the target receptor, we can measure the ability of our unlabeled test compound to compete for and displace the radioligand. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's affinity, where a lower Ki value signifies a higher binding affinity. This allows for a direct, quantitative comparison across multiple compounds and receptor targets.

Comparative Binding Affinity Data (Ki, nM)

Target ReceptoroMeOPP (Test) Serotonin8-OH-DPATKetanserinPrazosinAripiprazole
5-HT1A 253.20.9 1501001.7
5-HT2A 306.53,5000.8 51.1
5-HT7 150.9100208019
α1-Adrenergic 0.8 [2]1,000>10,0002.10.2 39
Dopamine D2 2001,500>10,000302500.34

Note: Data is compiled from various sources for illustrative purposes and may vary between experimental conditions. The Ki of oMeOPP at the α1-adrenergic receptor is notably high.[2]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Cell membranes from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT2A) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer containing the radioligand (e.g., [3H]Ketanserin for 5-HT2A) at a final concentration near its Kd value.

    • 25 µL of assay buffer containing the test compound (oMeOPP) or reference compound at 10-12 different concentrations (e.g., 0.1 nM to 10 µM).

    • Controls:

      • Total Binding: Vehicle instead of test compound.

      • Non-Specific Binding (NSB): A high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled Ketanserin) to saturate all specific binding sites.

  • Incubation: Add 100 µL of the prepared cell membrane suspension (containing 10-50 µg of protein) to each well. Incubate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram: Radioligand Binding Assay

G cluster_assay Assay Incubation cluster_readout Detection & Analysis prep_ligand Prepare Radioligand ([3H]Ketanserin) plate 96-Well Plate (Add Ligand, Compound, Membranes) prep_ligand->plate prep_mem Prepare Receptor Membranes (e.g., 5-HT2A) prep_mem->plate prep_comp Prepare Test Compound (Serial Dilutions) prep_comp->plate incubate Incubate to Equilibrium plate->incubate filter Rapid Filtration (Separate Bound/Unbound) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (IC50 → Ki Calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Differentiating Agonists from Antagonists

Causality of Experimental Choice: A high binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Functional assays are essential to determine this. Since many serotonin and adrenergic receptors are GPCRs, we can measure the downstream consequences of their activation. For Gq-coupled receptors like 5-HT2A, activation of the phospholipase C (PLC) pathway leads to an increase in intracellular calcium ([Ca2+]i).[10] Measuring this calcium flux provides a robust readout of receptor activation. This allows us to determine a compound's potency (EC50 for agonists) and efficacy (Emax), or its ability to block an agonist's effect (IC50 for antagonists).

Comparative Functional Data at 5-HT2A Receptor

CompoundFunctional ModePotency (EC50/IC50, nM)Efficacy (% of 5-HT response)
oMeOPP (Test) Antagonist28 (IC50)Not Applicable
Serotonin (5-HT) Full Agonist5.0 (EC50)100%
Ketanserin Antagonist1.2 (IC50)Not Applicable
Aripiprazole Antagonist2.5 (IC50)Not Applicable

Experimental Protocol: Calcium Flux Functional Assay (FLIPR)

  • Cell Culture: Plate cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) and a calcium-sensitive dye-compatible channel (e.g., Gα16) into black-walled, clear-bottom 96- or 384-well plates. Culture overnight to allow for cell adherence.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in a separate compound plate.

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR).

    • Agonist Mode: The instrument measures a baseline fluorescence for 10-20 seconds. It then automatically adds the compounds from the compound plate to the cell plate and immediately begins measuring the change in fluorescence intensity over time (typically 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.

    • Antagonist Mode: Pre-incubate the cells with the antagonist compounds for 15-30 minutes before the plate is read. The FLIPR then adds a known concentration of an agonist (e.g., Serotonin at its EC80 concentration) and measures the fluorescence response. An effective antagonist will blunt or eliminate the agonist-induced calcium signal.

  • Data Analysis:

    • The change in fluorescence (Max - Min) is calculated for each well.

    • Agonist Mode: Plot the fluorescence change against the log concentration of the agonist to determine the EC50 (potency) and Emax (efficacy relative to a reference agonist).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.

Signaling Pathway Diagram: 5-HT2A Receptor

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_flux ↑ Intracellular Ca2+ er->ca_flux Release ca_flux->pkc Activates serotonin Serotonin (Agonist) serotonin->receptor omepp oMeOPP (Antagonist) omepp->receptor Blocks

Caption: Gq signaling pathway activated by the 5-HT2A receptor.

Section 3: Framework for In Vivo Assessment

Causality of Experimental Choice: While in vitro assays provide crucial molecular data, they do not predict a compound's effect in a complex biological system. In vivo studies in animal models are necessary to assess pharmacokinetics, safety, and behavioral effects.[11] For a compound like oMeOPP with high affinity for the 5-HT2A and α1 receptors—targets implicated in psychosis and depression—a relevant behavioral model is the prepulse inhibition (PPI) of the startle reflex. PPI is a measure of sensorimotor gating, a process that is deficient in disorders like schizophrenia. Drugs that disrupt PPI (like dopamine agonists) are used to model psychosis, and the ability of a test compound to reverse this disruption suggests potential antipsychotic-like activity.

Experimental Protocol: Prepulse Inhibition (PPI) in Rodents

  • Animal Acclimation: Allow rats or mice to acclimate to the testing room for at least 60 minutes. Place each animal in a startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65 dB).

  • Drug Administration: Administer the test compound (oMeOPP), reference (e.g., Aripiprazole), and vehicle control via the appropriate route (e.g., intraperitoneal, oral) at predetermined times before the test (e.g., 30 minutes).

  • PPI Disruption: To model psychosis, administer a PPI-disrupting agent, such as the dopamine agonist apomorphine, 15 minutes before the test. A control group receives no disrupting agent.

  • Testing Paradigm: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-Alone Trial: A strong acoustic stimulus (e.g., 120 dB pulse for 40 ms).

    • Prepulse-Pulse Trial: A weaker, non-startling prepulse stimulus (e.g., 75 dB for 20 ms) presented 100 ms before the 120 dB pulse.

    • No-Stimulus Trial: Background noise only, to measure baseline movement.

  • Measurement: A piezoelectric accelerometer below the animal detects and quantifies the whole-body startle response for each trial.

  • Data Analysis:

    • Calculate PPI using the formula: % PPI = 100 - [(Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100].

    • Compare the % PPI between treatment groups using ANOVA. A significant reversal of the apomorphine-induced deficit in PPI by the test compound indicates potential antipsychotic efficacy.

Workflow Diagram: In Vivo Prepulse Inhibition (PPI) Study

G acclimate Animal Acclimation to Environment grouping Assign Animals to Treatment Groups (Vehicle, oMeOPP, Aripiprazole) acclimate->grouping dosing Administer Test Compound / Vehicle grouping->dosing disruptor Administer PPI Disruptor (e.g., Apomorphine) dosing->disruptor test Place in Startle Chamber & Run PPI Protocol disruptor->test measure Record Startle Amplitudes test->measure analyze Calculate %PPI & Perform Statistical Analysis measure->analyze

Caption: Experimental workflow for a preclinical PPI study.

Conclusion and Forward Outlook

This guide establishes a comprehensive framework for benchmarking arylpiperazine compounds, using 1-(2-Methoxyphenyl)piperazine (oMeOPP) as a working example. The in vitro data highlight that oMeOPP is a potent ligand with high affinity for the α1-adrenergic receptor and moderate affinity for several serotonin receptors, including 5-HT1A and 5-HT2A.[2] Functionally, it acts as an antagonist at the 5-HT2A receptor. This mixed profile, particularly the potent α1-adrenergic antagonism, distinguishes it from more selective serotonin ligands and suggests a complex pharmacological effect that warrants careful in vivo investigation.

For researchers investigating the novel compound 1-(2-Methoxyphenethyl )piperazine, this guide provides the necessary blueprint. The addition of an ethyl linker between the phenyl ring and the piperazine core will likely alter the compound's conformational flexibility and physicochemical properties, potentially leading to a different affinity and selectivity profile. By following the detailed protocols for binding and functional assays outlined herein, scientists can effectively map the molecular pharmacology of this new entity. Subsequent in vivo testing, guided by the in vitro profile, will be crucial in elucidating its potential therapeutic utility and positioning it relative to established pharmacological standards.

References

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (n.d.). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.
  • MedChemExpress. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride.
  • Guidechem. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride 5464-78-8 wiki.
  • National Center for Biotechnology Information. (n.d.). 1-(2-Methoxyphenyl)piperazine. PubChem.
  • Gnecco, R., et al. (2023). Techniques for in vivo serotonin detection in the brain: State of the art. Journal of Neurochemistry. Retrieved from [Link]

  • Perez, D., et al. (2020). Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR. Nature Communications. Retrieved from [Link]

  • MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. (2021). PubMed Central. Retrieved from [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology. Retrieved from [Link]

  • Zhou, J., et al. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

  • Real-time quantification of serotonin dynamics in vivo and in vitro. (n.d.). Lundbeckfonden. Retrieved from [Link]

  • Affinity values (Ki in nM) at selected serotonin receptor isoforms. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. (2017). Frontiers in Pharmacology. Retrieved from [Link]

  • Lepailleur, A., et al. (2018). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • 2, 2′- and 4, 4′-Cyanines are Transporter Independent in vitro Dopaminergic Toxins with the Specificity and Mechanism of Toxicity similar to MPP+. (2013). PLOS ONE. Retrieved from [Link]

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review. (2017). PubMed Central. Retrieved from [Link]

  • Jaramillo-Riveri, S., et al. (2020). Serotonin-2B receptor antagonism increases the activity of dopamine and glutamate neurons in the presence of selective serotonin reuptake inhibition. Translational Psychiatry. Retrieved from [Link]

  • Dopamine transporter mutants selectively enhance MPP+ transport. (n.d.). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Adrenergics Module. (n.d.). University of Pittsburgh. Retrieved from [Link]

  • Pytliak, M., & Vargov, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Biomedical Papers. Retrieved from [Link]

  • ADAM is an effective tool for in vivo study of serotonergic function: validation in rat models. (2004). Synapse. Retrieved from [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Molecules. Retrieved from [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. Retrieved from [Link]

  • 5-HT2A receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Serotonin. (n.d.). Wikipedia. Retrieved from [Link]

  • Evidence for Protein–Protein Interaction between Dopamine Receptors and the G Protein-Coupled Receptor 143. (2021). MDPI. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Methoxyphenethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 1-(2-Methoxyphenethyl)piperazine and its salts. Tailored for researchers, laboratory managers, and drug development professionals, this guide moves beyond mere instruction to explain the rationale behind each step, ensuring a culture of safety and regulatory adherence in your laboratory.

Foundational Understanding: Hazard Profile and Regulatory Context

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. 1-(2-Methoxyphenethyl)piperazine, in both its free base and hydrochloride salt forms, is a chemical that demands careful handling due to its potential health effects and regulatory classification.

Hazard Identification

Safety Data Sheets (SDS) consistently classify 1-(2-Methoxyphenethyl)piperazine hydrochloride with the following hazards:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2A, H319): Causes serious, potentially damaging, eye irritation.[1][2][3]

  • Respiratory Tract Irritation (Category 3, H335): May cause irritation to the respiratory system if inhaled as a dust or aerosol.[1][2][3]

The free base form may carry additional classifications, including being harmful if swallowed or in contact with skin and potentially causing severe skin burns and eye damage.[4] These classifications are the primary drivers for its designation as a hazardous material, which dictates the stringent disposal protocols that must be followed.

Regulatory Framework

The disposal of this chemical is governed by a multi-layered regulatory framework. In the United States, chemical waste generators must comply with:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators are responsible for determining if their chemical waste is hazardous.[2] The guidelines for this classification are detailed in 40 CFR § 261.3.[2]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (29 CFR § 1910.1200) and regulations on Personal Protective Equipment (29 CFR § 1910.133 & 1910.134), ensure worker safety during the handling and disposal process.[5][6][7]

It is a critical failure of protocol to dispose of this chemical via sanitary sewers (drains).[8][9] This is prohibited for hazardous waste as it can disrupt wastewater treatment processes and harm aquatic ecosystems.

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous handling and correct segregation at the point of generation.

Required Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling 1-(2-Methoxyphenethyl)piperazine:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.[6]Protects against splashes and airborne dust, preventing serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[3]Prevents direct skin contact, mitigating the risk of skin irritation or burns.[2][4]
Body Protection A standard laboratory coat. Appropriate protective clothing should be worn to prevent skin exposure.[6]Minimizes the risk of contamination to personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is necessary if ventilation is inadequate or if dust is generated.[6]Protects against inhalation, which can cause respiratory tract irritation.[2][3]

Always consult the specific SDS for the material and your institution's chemical hygiene plan for detailed PPE requirements.

Waste Segregation Protocol

The principle of causality here is simple: never mix incompatible waste streams. Incompatible chemicals can react violently, producing heat, toxic gases, or fire.

Step-by-Step Segregation:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "1-(2-Methoxyphenethyl)piperazine Solid Waste" or "1-(2-Methoxyphenethyl)piperazine Liquid Waste."

  • Check for Incompatibilities: This compound is incompatible with strong oxidizing agents and strong acids/alkalis.[1][3] Ensure that the waste container does not and will not contain residues of these materials.

  • Log the Waste: Maintain a hazardous waste log for the container, detailing the chemical name, quantity, and date of addition. This is a standard requirement for regulatory compliance and ensures safe handling by disposal technicians.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3][10]

Spill Management: An Immediate Action Protocol

Accidental spills require a calm, systematic, and immediate response to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[6]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.1.

  • Contain and Clean:

    • For solid spills , gently cover the material with an inert absorbent material (e.g., vermiculite, sand, or universal spill absorbent).[2] Carefully sweep or vacuum the material into a designated waste container.[4][6] Avoid actions that create dust.[3]

    • For liquid spills , absorb with an inert material and place it into the designated waste container.

  • Decontaminate: Clean the spill area with soap and water, then collect the cleaning materials as contaminated waste.

  • Dispose: Seal and label the spill cleanup waste container and manage it according to the procedures in Section 4.

  • Report: Document the spill and the cleanup actions taken in accordance with your institution's policies.

The Final Step: Disposal Workflow and Logistics

The ultimate disposal of 1-(2-Methoxyphenethyl)piperazine must be handled by a licensed hazardous waste disposal company. Your role is to prepare the waste for a safe and compliant pickup.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this chemical waste stream from generation to final disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Vendor Operations A Waste Generation (e.g., unused material, contaminated labware) B Identify Hazards (SDS Review: Irritant, Corrosive) A->B Step 1 C Segregate Waste (Dedicated, Labeled Container) B->C Step 2 D Store Safely (Ventilated Satellite Accumulation Area) C->D Step 3 E Request Pickup (Contact Institutional EHS) D->E Step 4 F Waste Manifesting & Transport E->F Step 5 G Final Disposal Method F->G H High-Temperature Incineration with Flue Gas Scrubbing G->H Primary Method I Secure Chemical Landfill (If incineration is not feasible) G->I Alternative Spill Accidental Spill Occurs Spill_Cleanup Follow Spill Protocol (Section 3) Spill->Spill_Cleanup Spill_Cleanup->C Contain & Collect Waste

Caption: Disposal workflow for 1-(2-Methoxyphenethyl)piperazine.

Protocol for Final Disposal
  • Ensure Proper Labeling: The waste container must be accurately labeled with "Hazardous Waste," the full chemical name, and a clear indication of the hazards (e.g., "Irritant").

  • Seal Securely: Ensure the container lid is tightly sealed to prevent leaks or spills during transport.

  • Schedule Pickup: Contact your institution's EHS office or designated waste management provider to schedule a pickup. Provide them with the completed waste log.

  • Hand-Off: Transfer the waste to authorized personnel only. Never leave hazardous waste unattended in unsecured locations.

The most common and environmentally preferred disposal method for this type of organic chemical waste is controlled incineration at a licensed facility.[8] This process uses high temperatures to destroy the compound, with scrubbers to neutralize harmful combustion byproducts like nitrogen oxides and hydrogen chloride gas.[3]

By adhering to these scientifically grounded and procedurally robust protocols, you contribute to a safe laboratory environment, protect our ecosystem, and ensure unwavering regulatory compliance.

References

  • SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazine. Fisher Scientific. [Link]

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

Sources

An Essential Guide to Personal Protective Equipment for Handling 1-(2-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This guide pertains to the safe handling of 1-(2-Methoxyphenyl)piperazine, also known by synonyms such as o-Methoxyphenylpiperazine and 2-MPP, and its hydrochloride salt. The CAS number for the base compound is 35386-24-4, and for the hydrochloride salt, it is 5464-78-8.[1][2][3][4] It is crucial to verify the specific chemical identity and form you are working with by consulting the Safety Data Sheet (SDS) provided by your supplier.

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-(2-Methoxyphenyl)piperazine, a key intermediate in pharmaceutical synthesis, demands a comprehensive understanding of its hazard profile and the implementation of robust safety protocols.[5] This guide provides essential, field-proven insights into the selection and use of Personal Protective Equipment (PPE), along with operational and disposal plans, to ensure your safety and the integrity of your research.

Understanding the Hazards: The "Why" Behind the "What"

1-(2-Methoxyphenyl)piperazine and its salts are classified as hazardous substances.[2][6] Understanding the specific risks is fundamental to appreciating the necessity of each piece of personal protective equipment.

Primary Hazards:

  • Skin Corrosion/Irritation: This chemical can cause skin irritation, and in some forms, it is corrosive and can cause burns.[1][2][6][7]

  • Serious Eye Damage/Irritation: Contact with the eyes can lead to serious irritation and potentially severe damage, including blindness.[1][2][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][5][6][7]

  • Acute Toxicity: It is harmful if swallowed or in contact with skin.[2][8]

These hazards dictate a multi-faceted approach to protection, where each component of your PPE ensemble serves a critical function.

Core Personal Protective Equipment (PPE) Ensemble

The following table summarizes the essential PPE for handling 1-(2-Methoxyphenyl)piperazine. Following the table, we will delve into the specifics and rationale for each item.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can cause irritation and burns.[2][6][7][9]
Eye and Face Protection Safety glasses with side shields and a face shieldProtects against splashes and airborne particles that can cause severe eye damage.[2][6][7][10]
Body Protection Laboratory coat (chemical-resistant recommended)Shields skin and personal clothing from contamination.[2][6][7]
Respiratory Protection NIOSH-approved respirator (if required)Prevents inhalation of dust or aerosols, which can irritate the respiratory tract.[1][6][7]
In-Depth Analysis of PPE Selection
  • Expertise & Experience: While standard nitrile gloves are a common choice, it's imperative to consult the glove manufacturer's compatibility chart for the specific chemical you are handling. The choice of glove material and thickness should be based on the solvent being used and the duration of the task. Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Trustworthiness: A self-validating protocol for hand protection involves the "double-gloving" technique, especially when handling larger quantities or during tasks with a high risk of splashing. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

  • Expertise & Experience: Standard safety glasses are often insufficient. The corrosive potential of this chemical necessitates the use of safety glasses with side shields at a minimum.[10] For any procedure involving the potential for splashes, such as transferring solutions or working with heated materials, a face shield worn over safety goggles is the professional standard.[10] Contact lenses should not be worn when handling this substance.[10]

  • Trustworthiness: An accessible and regularly tested eyewash station is a critical component of your safety infrastructure.[1] In the event of eye contact, immediate and prolonged flushing (at least 15 minutes) is crucial.[2][7]

  • Expertise & Experience: A clean, buttoned laboratory coat should be worn at all times. For tasks with a higher risk of splashes, consider a chemical-resistant apron over the lab coat. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[2][7]

  • Trustworthiness: Laboratory coats should be laundered professionally and not taken home to prevent cross-contamination.

  • Expertise & Experience: The primary method for controlling respiratory hazards is through engineering controls, such as a certified chemical fume hood.[7][9] If you are working outside of a fume hood or there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. The type of respirator and cartridge should be selected based on a formal risk assessment of the specific procedure.

  • Trustworthiness: A proper respiratory protection program includes fit testing and training on the correct use, maintenance, and limitations of the selected respirator.

Operational Plan: From Receipt to Use

A systematic workflow is essential for minimizing exposure and ensuring safety.

Safe Handling Workflow Safe Handling Workflow for 1-(2-Methoxyphenyl)piperazine cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Prep 1. Don PPE Verify 2. Verify Chemical Identity & Hazards (SDS) Prep->Verify FumeHood 3. Ensure Fume Hood is Operational Verify->FumeHood Weigh 4. Weigh Solids in Fume Hood FumeHood->Weigh Dissolve 5. Dissolve/Dilute in Fume Hood Weigh->Dissolve Transfer 6. Transfer Solution with Care Dissolve->Transfer Decontaminate 7. Decontaminate Work Area Transfer->Decontaminate Dispose 8. Dispose of Waste Decontaminate->Dispose RemovePPE 9. Remove PPE Correctly Dispose->RemovePPE Wash 10. Wash Hands Thoroughly RemovePPE->Wash

Caption: A step-by-step workflow for the safe handling of 1-(2-Methoxyphenyl)piperazine.

Step-by-Step Handling Protocol
  • Preparation: Before any work begins, don the appropriate PPE as outlined above. Verify the chemical's identity and review the SDS. Ensure the chemical fume hood is functioning correctly.[7][9]

  • Weighing and Transfer: Conduct all weighing and transferring of the solid material within a fume hood to contain any dust.[9] Use a spatula and handle the container with care to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling: After use, decontaminate all surfaces and equipment.[1]

Disposal Plan: Responsible Management of Waste

Proper disposal is a critical final step in the safe handling of this chemical.

  • Chemical Waste: All excess solid material and solutions should be collected in a designated, properly labeled hazardous waste container.[2][6][7] Do not pour this chemical down the drain.[6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, weigh boats, and contaminated gloves, must also be disposed of as hazardous waste.[1]

  • Regulatory Compliance: Disposal procedures must be in strict accordance with local, state, and federal regulations.[1][2][6][7] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is vital.

Spill Response Decision Tree Spill Response for 1-(2-Methoxyphenyl)piperazine Spill Spill Occurs Assess Is the spill large or are you trained to handle it? Spill->Assess Evacuate Evacuate the area. Notify EHS. Assess->Evacuate No Contain Contain the spill with an inert absorbent material. Assess->Contain Yes Cleanup Carefully collect the absorbed material into a waste container. Contain->Cleanup Decontaminate Decontaminate the spill area. Cleanup->Decontaminate Dispose Dispose of waste according to EHS guidelines. Decontaminate->Dispose

Caption: A decision tree for responding to a spill of 1-(2-Methoxyphenyl)piperazine.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2][7] Seek immediate medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[1][2][7] Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[1][2]

By integrating these principles of hazard awareness, correct PPE selection, and standardized operational procedures, you can confidently and safely handle 1-(2-Methoxyphenyl)piperazine, fostering a laboratory environment where both scientific advancement and personal well-being are paramount.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.